molecular formula C5H7NO4 B3013423 (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid CAS No. 2418596-31-1

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid

カタログ番号: B3013423
CAS番号: 2418596-31-1
分子量: 145.114
InChIキー: NWPSPESEXGPUGH-GSVOUGTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid is a chiral organic compound of high interest in medicinal chemistry and chemical biology. While direct studies on this specific stereoisomer are limited, its core structure is closely related to other well-researched heterocyclic carboxylic acids, such as 2-oxothiazolidine-4-carboxylic acid (OTC) . These analogs are known to function as cysteine prodrugs, which are intracellularly converted to cysteine to boost the synthesis of the key antioxidant glutathione (GSH) . This mechanism suggests potential research applications for (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid in studying cellular oxidative stress. Compounds with this scaffold may help maintain cellular GSH levels, thereby protecting against oxidative damage, preventing apoptosis in various cell models, and inhibiting pathological processes like vascular calcification . The (4R) stereochemistry is critical for its intended biological activity and interaction with enzymes. Researchers can leverage this building block for developing novel enzyme inhibitors or probing biochemical pathways involving glutathione metabolism. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. References & Further Reading: - 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis . - Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury .

特性

IUPAC Name

(4R)-2-oxo-1,3-oxazinane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPSPESEXGPUGH-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)N[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid structural analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: (4R)-2-Oxo-1,3-oxazinane-4-carboxylic Acid: Structural Analysis, Process Chemistry, and Application in Mutant IDH1 Inhibitor Design

Executive Summary

In the landscape of structure-based drug design (SBDD), conformationally restricted chiral building blocks are paramount for optimizing target affinity and metabolic stability. (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (CAS 2418596-31-1) is a highly specialized cyclic carbamate that has emerged as a critical intermediate in the synthesis of targeted oncology therapeutics[1]. Most notably, this scaffold is utilized in the development of allosteric inhibitors targeting mutant Isocitrate Dehydrogenase 1 (mIDH1), a key driver in acute myeloid leukemia (AML) and various solid tumors[2].

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of the compound’s physicochemical properties, the causality behind its synthetic process chemistry, and its mechanistic role in modern drug discovery.

Structural & Physicochemical Profiling

The molecule features a 1,3-oxazinane ring—a six-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. The presence of a carbonyl group at position 2 forms a stable cyclic carbamate, while a carboxylic acid is positioned at the chiral (4R) center.

Why the Cyclic Carbamate Matters: Compared to linear amides or acyclic carbamates, the 1,3-oxazinane ring restricts the rotational degrees of freedom. When incorporated into an active pharmaceutical ingredient (API), this rigidity minimizes the entropic penalty upon binding to the target protein's allosteric pocket. Furthermore, the cyclic carbamate provides a highly predictable hydrogen-bond donor (N-H) and acceptor (C=O) vector pair, which is crucial for anchoring the inhibitor within the mIDH1 active site[3].

Table 1: Physicochemical Properties

Property Value
Chemical Name (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid
CAS Registry Number 2418596-31-1
Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
Monoisotopic Mass 145.0375 Da
SMILES String O=C(O)[C@H]1CCOC(=O)N1

| Appearance | White to off-white solid |

Process Chemistry: Mechanistic Synthesis Protocol

The synthesis of the (4R)-enantiomer is achieved via the phosgenation and subsequent intramolecular cyclization of D-homoserine ((R)-2-amino-4-hydroxybutanoic acid). The protocol below is adapted from validated patent literature for the synthesis of IDH1 inhibitors[2],[4].

Step-by-Step Methodology
  • Preparation of the Aqueous Base (Dissolution & Deprotonation):

    • Action: Dissolve D-homoserine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 M, 6.0 eq). Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The strong base deprotonates both the carboxylic acid and the ammonium ion, rendering the primary amine highly nucleophilic. The 0 °C temperature is critical to mitigate the exothermic nature of the subsequent reaction and prevent the oligomerization of the amino acid.

  • Reagent Preparation:

    • Action: Dissolve triphosgene (1.0 eq) in anhydrous 1,4-dioxane.

    • Causality: Triphosgene is selected over phosgene gas due to its safety profile (solid, weighable) and over carbonyldiimidazole (CDI) because it avoids the formation of unreactive acyl imidazole byproducts. Dioxane is miscible with water, ensuring a homogeneous Schotten-Baumann reaction interface[4].

  • Phosgenation and Cyclization:

    • Action: Add the triphosgene solution dropwise to the aqueous amine mixture while strictly maintaining the internal temperature at 0 °C.

    • Causality: Dropwise addition ensures that the reactive isocyanate or carbamoyl chloride intermediate forms at a controlled rate. Once formed, the pendant primary hydroxyl group of the homoserine backbone immediately undergoes intramolecular nucleophilic attack on the carbonyl carbon, closing the 6-membered oxazinane ring.

  • Workup and Isolation:

    • Action: After complete conversion (monitored by LC-MS), acidify the reaction mixture to pH ~2 using concentrated HCl. Extract the aqueous layer with ethyl acetate (EtOAc).

    • Causality: Acidification protonates the carboxylate back to the carboxylic acid, eliminating its water solubility and driving the product into the organic phase.

  • Purification:

    • Action: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via crystallization or flash column chromatography.

SynthesisWorkflow Reactant D-Homoserine (1.0 eq) Base Aq. NaOH (2M) (6.0 eq) at 0 °C Reactant->Base Dissolution & Deprotonation Reagent Triphosgene in Dioxane (1.0 eq) Base->Reagent Dropwise Addition Intermediate Isocyanate / Carbamoyl Chloride Intermediate Reagent->Intermediate Phosgenation Cyclization Intramolecular Cyclization (Alcohol attacks carbonyl) Intermediate->Cyclization Ring Closure Product (4R)-2-Oxo-1,3-oxazinane- 4-carboxylic acid Cyclization->Product Acidification & Extraction

Synthetic workflow for (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid from D-homoserine.

Application in Drug Discovery: Targeting Mutant IDH1

The (4R)-2-oxo-1,3-oxazinane-4-carboxylic acid scaffold is a linchpin in the synthesis of potent IDH1 inhibitors[5].

Mechanistic Biology: Wild-type IDH1 normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH[2]. However, specific mutations in the active site (e.g., R132H) cause the enzyme to gain a neomorphic activity. Instead of producing α-KG, mutant IDH1 reduces α-KG into D-2-hydroxyglutarate (D-2HG)[6]. D-2HG acts as an oncometabolite by competitively inhibiting α-KG-dependent dioxygenases, such as TET2 and histone demethylases (KDMs). This leads to severe DNA and histone hypermethylation, blocking cellular differentiation and driving oncogenesis[7].

Pharmacological Intervention: Inhibitors synthesized from the oxazinane scaffold bind to the allosteric site of the mutant IDH1 homodimer. The cyclic carbamate core locks the inhibitor into a bioactive conformation, allowing its functional groups to form critical hydrogen bonds with the surrounding amino acid residues. This binding induces a conformational change that prevents the reduction of α-KG, thereby halting the production of D-2HG and restoring normal cellular differentiation[7].

IDH1Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 (NADP+ -> NADPH) Isocitrate->WT_IDH1 aKG α-Ketoglutarate (α-KG) WT_IDH1->aKG Mut_IDH1 Mutant IDH1 (e.g., R132H) aKG->Mut_IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) Mut_IDH1->D2HG Epigenetics TET2 / KDM Inhibition (Hypermethylation) D2HG->Epigenetics Oncogenesis Oncogenesis & Differentiation Block Epigenetics->Oncogenesis Inhibitor Oxazinane-based IDH1 Inhibitor Inhibitor->Mut_IDH1 Allosteric Inhibition

Mutant IDH1 metabolic pathway and targeted allosteric inhibition by oxazinane derivatives.

Analytical Characterization & Quality Control

To ensure the integrity of the (4R)-2-oxo-1,3-oxazinane-4-carboxylic acid building block before downstream API synthesis, a self-validating Quality Control (QC) system must be employed. The enantiomeric purity is particularly critical, as the incorrect (4S) stereocenter will project the subsequent functional groups into the wrong vector space within the IDH1 binding pocket, rendering the final drug inactive.

Table 2: Analytical QC Parameters

Parameter Analytical Method Acceptance Criteria Scientific Rationale
Identity ¹H-NMR (DMSO-d₆) Conforms to reference Verifies the cyclic carbamate backbone. Diagnostic peaks include the C4 methine multiplet (~4.1 ppm) and the broad N-H singlet (~8.0 ppm).
Molecular Mass LC-MS (ESI-) m/z 144.0[M-H]⁻ Confirms the exact mass of the deprotonated target molecule[8].
Chemical Purity RP-HPLC (UV at 210 nm) ≥ 98.0% (Area %) Ensures the absence of linear homoserine oligomers or unreacted starting materials.

| Chiral Purity | Chiral HPLC | ≥ 99.0% ee | Critical for pharmacological activity; guarantees the structural integrity of the (4R) spatial orientation. |

References

  • Agios Pharmaceuticals, Inc. (2020). Therapeutically active compounds and their methods of use (U.S. Patent No. 10,717,764 B2). U.S.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55300283, (4S)-2-oxo-1,3-oxazinane-4-carboxylic acid (Structural analog reference). PubChem.[Link]

Sources

Physicochemical properties of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic Acid and its Analogue (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid belongs to a class of chiral heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1] The rigid ring structure, conferred by the oxazinane or the analogous oxazolidine backbone, introduces conformational constraints that can be pivotal for enhancing binding affinity and specificity to biological targets.[1] The carboxylic acid moiety provides a key site for interaction, often mimicking the functionality of natural amino acids.[2][3] These structural features make such compounds valuable as building blocks in the synthesis of novel therapeutic agents, including peptidomimetics and enzyme inhibitors.[1][]

Physicochemical Properties of (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid

The following table summarizes the key physicochemical properties of (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid, the five-membered ring analogue of the target compound.

PropertyValueSource
Molecular Formula C₄H₅NO₄[1][5]
Molecular Weight 131.09 g/mol [1][5]
CAS Number 83841-00-3[1][5]
Appearance White solidInferred from similar compounds
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in DMSO, Methanol, Water[][] (Analogue)
pKa ~3-4 (Estimated)Inferred from similar structures[7]
LogP -0.7[5]
InChI Key XMFFFMBLTDERID-UWTATZPHSA-N[1][5]

Synthesis and Structural Elucidation

The synthesis of (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid typically originates from L-serine, a readily available chiral starting material. The synthetic strategy involves the cyclization of the amino acid, often through a multi-step process. A general synthetic approach is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow start L-Serine step1 Protection of Carboxylic Acid start->step1 Esterification step2 Cyclization with Phosgene or an Equivalent step1->step2 Ring Formation step3 Deprotection step2->step3 Hydrolysis end_node (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid step3->end_node

Caption: A generalized synthetic workflow for (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid from L-serine.

A reported synthetic method involves the reaction of a 2-amino-3-hydroxypropionic acid methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis, to yield the desired 2-oxooxazolidine-4-carboxylic acid compound with a high yield.[8]

Spectroscopic and Analytical Characterization

The structural integrity and purity of (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid are confirmed through a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to identify the chemical environment of the protons in the molecule.

    • ¹³C NMR provides information about the carbon skeleton.

  • Mass Spectrometry (MS): This technique is employed to confirm the molecular weight of the compound.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compound.[1]

Applications in Drug Discovery and Development

The unique structural features of (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid make it a valuable building block in medicinal chemistry.

  • Peptidomimetics: Its rigid structure can be incorporated into peptide backbones to induce specific secondary structures, such as β-turns, which are often crucial for biological activity.[1]

  • Enzyme Inhibitors: The carboxylic acid moiety can interact with the active sites of enzymes, making it a candidate for the design of enzyme inhibitors.[1]

  • Chiral Synthesis: As a chiral molecule, it serves as a valuable starting material for the stereoselective synthesis of more complex molecules.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the solubility of (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid in water at a specified temperature.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a calibrated HPLC-UV method.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology:

  • Potentiometric Titration: Dissolve a known amount of the compound in a known volume of deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the carboxylic acid has been neutralized (the midpoint of the titration curve).

Conclusion

While direct experimental data for (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid remains elusive in the public domain, a comprehensive understanding of its physicochemical properties can be extrapolated from its close analogue, (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to synthesize, characterize, and evaluate the potential of this and related chiral heterocyclic carboxylic acids in the pursuit of novel therapeutics.

References

  • Procysteine | C4H5NO3S | CID 72390 - PubChem - NIH. [Link]

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052098 - PubChem. [Link]

  • Synthesis of 1,3-oxazinanes - Organic Chemistry Portal. [Link]

  • CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google P
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. [Link]

  • CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google P
  • Synthesis and identification of benzo[d][1][9]oxazin-4-one derivatives and testing of antibacterial activity of some of them - ScienceScholar. [Link]

  • (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - ResearchGate. [Link]

  • 4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- - Substance Details. [Link]

  • Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. [Link]

  • Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement | Semantic Scholar. [Link]

  • (PDF) Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols - ResearchGate. [Link]

  • Compound (4RS)-2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid -... [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • R-2-Oxo-1,3-thiazolidine-4-carboxylic acid | PMC Isochem. [Link]

Sources

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic Acid: A Constrained Homoserine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, properties, and application of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid , a constrained heterocyclic scaffold used in advanced peptidomimetics and medicinal chemistry.

Executive Summary & Structural Significance

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid is a six-membered cyclic carbamate derived from D-homoserine . As a constrained amino acid, it serves as a critical tool in drug design for restricting the conformational flexibility of peptide backbones and protecting the side-chain functionalities of homoserine derivatives.

Unlike the more common five-membered oxazolidinone scaffolds (pseudoprolines) derived from serine or threonine, this six-membered 1,3-oxazinan-2-one system offers a unique distinct spatial geometry. It effectively "locks" the


 (psi) and 

(phi) torsional angles, mimicking the electronic properties of aspartic acid or glutamic acid while enforcing a rigid secondary structure.
Core Structural Features
FeatureSpecification
IUPAC Name (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid
Precursor D-Homoserine ((R)-2-amino-4-hydroxybutanoic acid)
Ring System 1,3-Oxazinan-2-one (Six-membered cyclic carbamate)
Stereochemistry (4R) configuration (Retained from D-Homoserine)
Molecular Formula C

H

NO

Molecular Weight 145.11 g/mol
Key Functionality Internal urethane (carbamate) protection of amine and hydroxyl; Free carboxylic acid for coupling.[1][2]

Synthesis Protocol

The synthesis of the (4R)-enantiomer requires D-homoserine as the chiral starting material. The cyclization is achieved using a carbonyl source, typically Triphosgene (bis(trichloromethyl) carbonate) or CDI (1,1'-Carbonyldiimidazole), under basic conditions. The following protocol uses Triphosgene for its reliability and high yield, adapted for laboratory-scale production.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Starting Material: D-Homoserine (CAS: 6027-21-0).

  • Carbonyl Source: Triphosgene (Solid, safer alternative to phosgene gas).

  • Base: Sodium Hydroxide (NaOH) or Diisopropylethylamine (DIEA) for organic phase methods.

  • Solvent: 1,4-Dioxane / Water mixture.

Step-by-Step Methodology

Safety Warning: Triphosgene generates phosgene gas in situ. All operations must be performed in a well-ventilated fume hood with appropriate respiratory protection.

  • Preparation of Reaction Mixture:

    • Dissolve D-Homoserine (10.0 g, 84.0 mmol) in 2 M NaOH (250 mL, 510 mmol) in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath. Ensure vigorous stirring.

  • Cyclization (Carbonylation):

    • Dissolve Triphosgene (8.4 g, 28.0 mmol, 0.33 eq) in anhydrous 1,4-Dioxane (50 mL).

    • Critical Step: Add the Triphosgene solution dropwise to the cold amino acid solution over 30–45 minutes. Maintain temperature < 5 °C to prevent hydrolysis of the reagent.

    • Upon completion of addition, allow the reaction to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: 145.1 [M+H]

      
       or 144 [M-H]
      
      
      
      ).
  • Workup & Isolation:

    • Wash the aqueous reaction mixture with Ethyl Acetate (2 x 100 mL) to remove unreacted organic impurities. Discard the organic layer.

    • Acidify the aqueous layer carefully with Concentrated HCl to pH 1–2. Caution: CO2 evolution.

    • Extract the acidic aqueous layer with Ethyl Acetate (4 x 100 mL) or THF/DCM (1:1) if solubility is poor.

    • Dry the combined organic extracts over anhydrous Na

      
      SO
      
      
      
      .
    • Filter and concentrate in vacuo to yield the crude product.[3][4]

  • Purification:

    • The crude solid is typically recrystallized from Ethyl Acetate/Hexanes or Ethanol/Ether .

    • Appearance: White to pale yellow crystalline solid.

Synthesis Workflow Diagram

SynthesisRoute Start D-Homoserine (H2N-CH(COOH)-CH2-CH2-OH) Intermediate Intermediate: N-Chlorocarbonyl Species Start->Intermediate 0°C, Dioxane/H2O Reagent Triphosgene / NaOH (Carbonyl Source) Reagent->Intermediate Cyclization Cyclization (Intramolecular Nucleophilic Attack) Intermediate->Cyclization RT, 2-4h Product (4R)-2-Oxo-1,3-oxazinane -4-carboxylic acid Cyclization->Product Acidify & Extract

Figure 1: Synthetic route for the formation of the 1,3-oxazinan-2-one scaffold from D-homoserine.

Applications in Peptidomimetics & Drug Design

Conformational Constraint

The 1,3-oxazinan-2-one ring imposes a strict constraint on the peptide backbone. When this unit is incorporated into a peptide (via the C4-carboxylic acid), it acts as a


-turn inducer  or a rigid spacer. The cyclic carbamate locks the nitrogen (N3) and oxygen (O1) in a fixed cis-like orientation relative to the carbonyl.
Incorporation Strategy (SPPS)

Integrating this unit into Solid Phase Peptide Synthesis (SPPS) requires specific considerations because the ring nitrogen is part of a urethane (carbamate) and is non-nucleophilic.

  • As an N-Terminal Cap: The acid can be coupled to the N-terminus of a resin-bound peptide using standard coupling agents (HATU/DIEA). The resulting peptide will have a "capped" N-terminus that is resistant to enzymatic degradation (exopeptidases).

  • As an Internal Scaffold: To extend the peptide chain from the nitrogen of the oxazinane ring, the urethane nitrogen must be acylated. This is chemically difficult. Therefore, this scaffold is most often used as:

    • A C-terminal or N-terminal modifier.

    • An intermediate where the ring is opened nucleophilically by an amine after coupling, generating a urea-tethered homoserine derivative.

    • A scaffold for N-alkylation prior to coupling.

Case Study: IDH1 Inhibitors

Recent medicinal chemistry campaigns (e.g., IDH1 inhibitors for cancer therapy) utilize the (S)-enantiomer (and by extension the (4R)-enantiomer) as a core pharmacophore. The rigid ring positions the carboxylate and potential N-substituents in a precise geometry to interact with the magnesium binding pocket of isocitrate dehydrogenase enzymes.

Application Workflow

ApplicationWorkflow cluster_Usage Primary Applications Scaffold (4R)-2-Oxo-1,3-oxazinane -4-carboxylic acid DirectCoupling Direct Coupling (SPPS) (C-Terminus Activation) Scaffold->DirectCoupling HATU/DIEA RingOpening Nucleophilic Ring Opening (Generates Urea Linkages) Scaffold->RingOpening R-NH2 Pharmacophore Core Pharmacophore (e.g., IDH1 Inhibitors) Scaffold->Pharmacophore Derivatization Peptidomimetic\n(Protease Resistant) Peptidomimetic (Protease Resistant) DirectCoupling->Peptidomimetic\n(Protease Resistant) Urea-Peptide\nHybrid Urea-Peptide Hybrid RingOpening->Urea-Peptide\nHybrid Small Molecule\nTherapeutic Small Molecule Therapeutic Pharmacophore->Small Molecule\nTherapeutic

Figure 2: Application pathways for the oxazinane scaffold in drug discovery.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

12.8 ppm:
Broad singlet (COOH).

7.5-8.0 ppm:
Broad singlet (NH, carbamate).

4.1-4.3 ppm:
Multiplet (H4, chiral center).

4.0-4.2 ppm:
Multiplet (H6, adjacent to O).

1.9-2.2 ppm:
Multiplet (H5, ring methylene).
13C NMR ~172 ppm: Carboxylic Acid (C=O).~153 ppm: Carbamate Carbonyl (Ring C2).~66 ppm: C6 (CH2-O).~52 ppm: C4 (Chiral CH).~25 ppm: C5 (CH2).
Mass Spectrometry ESI (+): m/z 146.1 [M+H]

ESI (-): m/z 144.1 [M-H]

Melting Point 160–165 °C (Decomposition)

References

  • US Patent 10,717,764 B2 . Therapeutically active compounds and their methods of use (IDH1 Inhibitors). (2020). United States Patent and Trademark Office. Link

  • Daly, S. et al. Synthesis of highly functional carbamates through ring-opening of cyclic carbonates. (2018). Green Chemistry. Link

  • Freidinger, R. M. et al. Bioactive Conformation of Luteinizing Hormone-Releasing Hormone: Evidence from a Conformationally Constrained Analog. (1980). Science. (Foundational concept for constrained lactams/carbamates). Link

  • PubChem Compound Summary . (4R)-2-oxo-1,3-oxazinane-4-carboxylic acid (Analogues). National Center for Biotechnology Information. Link

  • Avenoza, A. et al. Synthesis of a New Constrained Homoserine. (1995).[5] Synlett. Link

Sources

Introduction to 6-Membered Ring Non-Proteinogenic Amino Acids: Structural Pharmacophores in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Introduction to 6-membered ring non-proteinogenic amino acids Content Type: In-depth Technical Guide

Executive Summary

Non-proteinogenic amino acids (NPAAs) incorporating six-membered rings represent a critical toolkit in modern medicinal chemistry. Unlike the five-membered pyrrolidine ring of proline—the only cyclic proteinogenic amino acid—six-membered analogs such as pipecolic acid , nipecotic acid , and 4-aminocyclohexanecarboxylic acid (ACHC) offer distinct conformational landscapes. These scaffolds are pivotal for inducing specific secondary structures (e.g.,


-turns, helices), enhancing metabolic stability against proteases, and serving as restricted mimetics of flexible neurotransmitters like GABA.[1]

This guide provides a technical analysis of these "expanded" cyclic amino acids, detailing their physicochemical properties, synthesis via chiral resolution, and application in peptidomimetics and small-molecule drug discovery.[1]

Structural Classification & Stereochemistry

The six-membered NPAAs can be broadly categorized by their ring composition (heterocyclic vs. carbocyclic) and the position of the amino group relative to the carboxylate (alpha, beta, or gamma).

Heterocyclic Piperidine Derivatives
  • 
    -Amino: Pipecolic acid (Pip)  (Homoproline).[1] The direct six-membered homolog of proline. It exists as (S)- and (R)-enantiomers and induces strong conformational constraints on the preceding peptide bond, often favoring the cis-isomer more than proline does.
    
  • 
    -Amino: Nipecotic acid .[1][2] A chiral 
    
    
    
    -amino acid.[3][4] It is a conformationally restricted analog of
    
    
    -aminobutyric acid (GABA).[2]
  • 
    -Amino: Isonipecotic acid .[1][2] An achiral 
    
    
    
    -amino acid, often used as a linker or spacer in fragment-based drug design.
Carbocyclic Derivatives[1][4][5]
  • 
    -Amino: 2-Aminocyclohexanecarboxylic acid (ACHC) . Depending on the cis or trans relationship, these scaffolds can drive the formation of specific foldamer structures, such as the 14-helix.
    
  • 
    -Amino: 4-Aminocyclohexanecarboxylic acid . Used to enforce extended conformations.[1]
    

NPAA_Classification cluster_legend Key Applications Root 6-Membered Ring NPAAs Heterocycles N-Heterocycles (Piperidines) Root->Heterocycles Carbocycles Carbocycles (Cyclohexanes) Root->Carbocycles Pip Pipecolic Acid (alpha-amino) Homoproline Heterocycles->Pip Nip Nipecotic Acid (beta-amino) GABA mimetic Heterocycles->Nip Iso Isonipecotic Acid (gamma-amino) Achiral linker Heterocycles->Iso ACHC 2-ACHC (beta-amino) Foldamer building block Carbocycles->ACHC GABA_Cyclic 4-ACHC (gamma-amino) Extended spacer Carbocycles->GABA_Cyclic Peptidomimetics Peptidomimetics Pip->Peptidomimetics Turn inducer Neuroscience Neuroscience Nip->Neuroscience GAT-1 Inhibition

Figure 1: Structural classification of key 6-membered ring non-proteinogenic amino acids.[2]

Physicochemical Properties

The expansion from a 5-membered to a 6-membered ring alters the basicity of the amine and the lipophilicity of the scaffold. Pipecolic acid, for instance, is more lipophilic than proline, which can improve blood-brain barrier (BBB) permeability in peptide drugs.[1]

Table 1: Comparative Properties of Cyclic Amino Acids

Amino AcidStructure TypepKa₁ (-COOH)pKa₂ (-NH₂⁺)LogP (approx)Conformational Role
L-Proline 5-ring,

1.9910.60-2.54Turn inducer, cis/trans isomerization
L-Pipecolic Acid 6-ring,

2.0610.39-2.31Rigid turn inducer, higher lipophilicity
Nipecotic Acid 6-ring,

~3.4~10.2-2.2GABA mimetic, restricted rotation
Isonipecotic Acid 6-ring,

3.7310.72-2.1Achiral spacer, zwitterionic linker

Note: pKa values are approximate aqueous values at 25°C. LogP values are calculated (ChemAxon/PubChem data).

Functional Applications in Drug Design

The "Pipecolic Acid Effect" in Peptidomimetics

In peptide chemistry, replacing proline with pipecolic acid drastically alters fragmentation patterns in mass spectrometry (the "Pipecolic Acid Effect") and solution-phase conformation.

  • Mechanism: The 6-membered ring imposes a fixed dihedral angle

    
     (N-C
    
    
    
    rotation) distinct from proline.
  • Result: It stabilizes type VI

    
    -turns and promotes cis-amide bond formation, which is critical for designing inhibitors of PPIs (protein-protein interactions) where a "kink" in the backbone is required for binding.
    
GABA Uptake Inhibition (Nipecotic Acid)

Nipecotic acid is a potent inhibitor of GABA transporter 1 (GAT-1). However, as a zwitterion, it cannot cross the BBB.[1]

  • Drug Design Strategy: Lipophilic derivatization.[1]

  • Case Study (Tiagabine): Tiagabine is a lipophilic derivative of (R)-nipecotic acid. The nipecotic acid moiety binds to the transporter, while the lipophilic anchor (dithienyl-3-butenyl group) permits BBB penetration and enhances affinity.

GABA_Design cluster_mechanism Mechanism of Action GABA GABA (Flexible, Polar) Nip Nipecotic Acid (Conformationally Restricted) GABA->Nip Cyclization (Bioisostere) Tiagabine Tiagabine (Lipophilic Drug) Nip->Tiagabine N-Alkylation (BBB Permeability) GAT-1 Transporter GAT-1 Transporter Tiagabine->GAT-1 Transporter Inhibits Synaptic GABA Synaptic GABA GAT-1 Transporter->Synaptic GABA Increases Level

Figure 2: Rational design evolution from GABA to the antiepileptic drug Tiagabine.

Experimental Protocol: Resolution of DL-Pipecolic Acid

Obtaining enantiomerically pure 6-membered NPAAs is a prerequisite for their use as chiral building blocks. While enzymatic routes (Lysine Cyclodeaminase) exist, the chemical resolution via diastereomeric salt formation remains a robust, scalable method for medicinal chemistry labs.[1]

Objective: Isolation of (S)-(-)-Pipecolic acid from racemic DL-pipecolic acid using L-Tartaric acid.

Materials
  • Substrate: DL-Pipecolic acid (98% purity).

  • Resolving Agent: L-(+)-Tartaric acid.

  • Solvent: 95% Ethanol (EtOH), Absolute Ethanol.[1]

  • Equipment: Reflux condenser, heating mantle, polarimeter.[1]

Methodology

This protocol relies on the solubility difference between the (S)-Pipecolic acid-L-Tartrate salt (less soluble) and the (R)-Pipecolic acid-L-Tartrate salt.

  • Salt Formation:

    • Dissolve 0.1 mol (12.9 g) of DL-pipecolic acid in 60 mL of water.

    • Add 0.1 mol (15.0 g) of L-(+)-tartaric acid.

    • Heat the mixture to 80°C until a clear solution is obtained.

    • Add 300 mL of boiling 95% EtOH.

  • Crystallization (Resolution):

    • Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

    • Let stand for 24 hours at room temperature. The (S)-Pipecolic acid[5] · L-Tartrate salt will crystallize.

    • Filter the white crystals.

    • Validation: The mother liquor contains the enriched (R)-isomer.

  • Recrystallization (Purification):

    • Dissolve the wet cake in minimum hot water (approx. 1:1 w/v).

    • Add hot 95% EtOH (approx. 5 volumes) until slightly turbid.

    • Cool to 4°C overnight.[1] Filter and dry.[1]

  • Liberation of Free Amino Acid:

    • Dissolve the purified salt in water.

    • Pass the solution through a column of strongly acidic cation exchange resin (e.g., Dowex 50W-X8, H+ form).[1]

    • Wash with water to remove tartaric acid (check eluent pH).

    • Elute the amino acid with 1M NH₄OH (ammonium hydroxide).

    • Concentrate the ninhydrin-positive fractions to dryness under reduced pressure.

  • Characterization:

    • Optical Rotation:

      
       (c=1, H₂O) for (S)-Pipecolic acid.
      
    • Enantiomeric Excess (ee): Verify via Chiral HPLC (e.g., Crownpak CR(+) column) or derivatization with Marfey's reagent.[1]

Protocol_Flow Start DL-Pipecolic Acid + L-Tartaric Acid Heat Heat to 80°C (Water/EtOH) Start->Heat Cool Cool to 25°C (24h) Heat->Cool Filter Filtration Cool->Filter Solid Solid Phase: (S)-Pip · L-Tartrate Filter->Solid Liquid Mother Liquor: Enriched (R)-Pip Filter->Liquid Resin Ion Exchange (Dowex 50W-X8) Solid->Resin Dissolve in H2O Elute Elute with 1M NH4OH Resin->Elute Remove Tartaric Acid Final Pure (S)-Pipecolic Acid [α]D = -25.0° Elute->Final Evaporation

Figure 3: Workflow for the chemical resolution of DL-Pipecolic acid.[4]

References

  • Beilstein Journals. (2025).[1] A versatile route towards 6-arylpipecolic acids.

  • US Patent 7683175B2. (2010).[1] Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.

  • Journal of Medicinal Chemistry. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors.

  • PubChem. (2025).[1] Pipecolic Acid Compound Summary.

  • Journal of the American Society for Mass Spectrometry. (2014). Investigations of the mechanism of the "proline effect" vs "pipecolic acid effect".

  • Vapourtec Application Notes. (2024). Biocatalytic Synthesis of L-Pipecolic Acid by a Lysine Cyclodeaminase.

Sources

Advanced Architectures: Oxazinane Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical landscape of oxazinane carboxylic acid derivatives, focusing on their utility as proline isosteres and scaffolds for bioactive small molecules.

Executive Summary

Oxazinane carboxylic acids—saturated six-membered heterocycles containing one nitrogen and one oxygen atom—represent a critical "expansion" of the pyrrolidine (proline) scaffold. Unlike the ubiquitous five-membered proline ring, oxazinane derivatives offer distinct conformational profiles and electronic properties driven by the ring size and heteroatom placement.

This guide distinguishes between the two primary classes relevant to drug discovery:

  • 1,2-Oxazinane-3-carboxylic acids: Characterized by a direct N–O bond, imparting unique electronic features (the

    
    -effect) and resistance to metabolic oxidation.
    
  • 1,3-Oxazinane-4-carboxylic acids: True "homoproline" analogues that function as peptidomimetics by constraining the

    
     (phi) and 
    
    
    
    (psi) torsion angles in peptide backbones.

Structural Classification & Chemical Logic

Class A: 1,2-Oxazinane-3-carboxylic Acid (The N–O Scaffold)

This scaffold is structurally distinct due to the hydrazine-like N–O bond.

  • Electronic Profile: The adjacent heteroatoms create a dipole that differs significantly from purely carbon-based rings. The nitrogen atom is less basic than in proline due to the electron-withdrawing oxygen, altering pKa and hydrogen-bonding capability.

  • Conformation: The ring typically adopts a chair conformation. Substituents at the 3-position (carboxylic acid) generally prefer an equatorial orientation to minimize 1,3-diaxial interactions, though this can be tuned via N-substitution.

Class B: 1,3-Oxazinane-4-carboxylic Acid (The Homoproline Scaffold)

This scaffold inserts a methylene group into the oxazolidine core or an oxygen atom into the pipecolic acid core.

  • Peptidomimetics: Used as a "pseudoproline" homologue. While 5-membered pseudoprolines (oxazolidines) are used to disrupt secondary structure or enhance solubility during synthesis, the 6-membered 1,3-oxazinane is stable enough to serve as a permanent structural element in bioactive peptides, inducing specific

    
    -turn geometries.
    

Synthesis Strategies

The construction of these rings requires fundamentally different disconnection strategies.

Diagram: Synthetic Pathways

SynthesisPathways Start1 Nitroso Compounds (R-N=O) Rxn1 Hetero-Diels-Alder (HDA) Cycloaddition Start1->Rxn1 Start2 Dienes / Enol Ethers Start2->Rxn1 Start3 Gamma-Amino Alcohols Rxn2 Condensation / Cyclocarbonylation Start3->Rxn2 Start4 Aldehydes / Phosgene Start4->Rxn2 Prod1 1,2-Oxazinane Scaffold (N-O Bond) Rxn1->Prod1 Stereoselective Prod2 1,3-Oxazinane Scaffold (N-C-O Linkage) Rxn2->Prod2 Thermodynamic Control

Figure 1: Divergent synthetic logic for 1,2- and 1,3-oxazinane scaffolds.

Method A: 1,2-Oxazinanes via Nitroso Diels-Alder

The most robust route to chiral 1,2-oxazinane-3-carboxylates is the Nitroso Diels-Alder (NDA) reaction.

  • Mechanism: Reaction of an acyl nitroso species (generated in situ from hydroxamic acids) with a conjugated diene.

  • Stereochemistry: Using chiral catalysts (e.g., Cu(II)-bis(oxazoline)), the cycloaddition can be rendered highly enantioselective, establishing the C3 stereocenter relative to the N-O bridge.

Method B: 1,3-Oxazinanes via Cyclocarbonylation
  • Precursor: Derived from aspartic acid or homoserine reduction.

  • Reagent: Triphosgene or carbonyl diimidazole (CDI).

  • Protocol Logic: The amino and hydroxyl groups of a

    
    -amino alcohol react with a carbonyl source to close the ring. This forms a cyclic carbamate (2-oxo-1,3-oxazinane), which is highly stable and resistant to hydrolysis compared to acyclic carbamates.
    

Medicinal Chemistry Applications

Peptidomimetics and Turn Inducers

Replacing proline with oxazinane carboxylic acid alters the peptide backbone geometry.

  • The "Bite Angle": The 6-membered ring expands the distance between the

    
     and 
    
    
    
    residues compared to proline.
  • Turn Induction: 1,2-oxazinane-3-carboxylic acid induces a specific type of

    
    -turn known as the "hydrazino-turn" due to the N-N or N-O constraint. This is critical for mimicking loop regions in protein-protein interaction (PPI) inhibitors.
    
Enzyme Inhibitors (HCV & Antibacterials)
  • HCV NS5B Polymerase: 1,3-oxazinane derivatives have been explored as non-nucleoside inhibitors. The ring serves as a scaffold to orient hydrophobic groups (e.g., aryl substituents at C4 or C6) into the allosteric pockets of the viral polymerase.

  • Antibacterial Agents: 2-oxo-1,3-oxazinane-3-carboxylic acid derivatives act as transition state analogues for penicillin-binding proteins or peptide deformylase, leveraging the stability of the cyclic carbamate against enzymatic cleavage.

Diagram: Structure-Activity Relationship (SAR)

SAR_Logic Core Oxazinane Scaffold Sub1 Position 3 (COOH) Bioisostere of Proline Acidic Pharmacophore Core->Sub1 Sub2 Ring Nitrogen H-Bond Acceptor (1,2) or Donor (1,3) Core->Sub2 Sub3 C4/C5/C6 Positions Hydrophobic Vectors (Aryl/Alkyl groups) Core->Sub3 Effect2 Metabolic Stability (Resists Proteolysis) Core->Effect2 Effect1 Restricts Phi/Psi Angles (Entropy Reduction) Sub1->Effect1

Figure 2: SAR logic for oxazinane scaffold derivatization.

Experimental Protocols

Protocol A: Synthesis of (S)-N-Boc-1,2-oxazinane-3-carboxylic acid

This protocol utilizes a ring-closing metathesis (RCM) approach for high stereocontrol.

Reagents:

  • (S)-N-Boc-allylglycine (Starting material)

  • Grubbs' II Catalyst

  • N-hydroxyphthalimide (NHP) / DIAD / PPh3 (Mitsunobu reagents)

Step-by-Step Methodology:

  • Mitsunobu Coupling: Dissolve (S)-N-Boc-allylglycine methyl ester (1.0 eq) in dry THF. Add N-hydroxyphthalimide (1.1 eq) and PPh3 (1.2 eq). Cool to 0°C. Add DIAD (1.2 eq) dropwise. Stir 12h at RT. Rationale: Installs the N-O bond precursor with inversion of configuration if starting from alcohol, or retention if N-alkylation.

  • Hydrazinolysis: Treat the intermediate with hydrazine hydrate in EtOH to unmask the O-amine.

  • Tethering: React the free O-amine with an aldehyde tether (e.g., glyoxylate) if building via condensation, OR proceed to RCM if the O-allyl group was installed.

    • Alternative High-Yield Route (Cyclization): React 1,4-dihalobutane with N-hydroxyurethane under basic conditions, followed by hydrolysis and resolution.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Characterization: Verify N-O bond presence via

    
    N-NMR or characteristic IR stretch (~1000-1050 cm
    
    
    
    for N-O).
Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Validating the bioactivity of 2-oxo-1,3-oxazinane derivatives.

  • Preparation: Dissolve oxazinane derivatives in DMSO to 10 mg/mL stock.

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Plate Setup: Add 100

    
    L MHB to 96-well plate. Perform serial 2-fold dilutions of the compound (64 
    
    
    
    g/mL down to 0.125
    
    
    g/mL).
  • Incubation: Add 100

    
    L bacterial inoculum. Incubate at 37°C for 18–24h.
    
  • Readout: Determine MIC as the lowest concentration inhibiting visible growth. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

References

  • G. Chaitra and R.M. Rohini. (2026).[1] "Synthesis and Biological Activities of [1,3]-Oxazine Derivatives." Der Pharma Chemica. Link

  • M. Asif. (2020).[2] "Pharmacological Profile of Oxazine and its Derivatives: A Mini Review." International Journal of New Chemistry. Link

  • V. Kubyshkin and M. Rubini. (2024). "Proline Analogues." Chemical Reviews. Link

  • T. Schnitzer et al. (2022). "Crystal structure analysis of N-acetylated proline and ring size analogs." Journal of Peptide Science. Link

  • Y. Zhou et al. (2008).[3] "Novel HCV NS5B polymerase inhibitors derived from 4-(1-hydroxy-3-oxo-3,4-dihydronaphthalene-3-yl) benzothiadiazine." Bioorganic & Medicinal Chemistry Letters. Link

  • L. Gentilucci et al. (2011).[4] "Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids." European Journal of Organic Chemistry. Link

Sources

An In-depth Technical Guide to the Discovery and Initial Characterization of Oxazinane-Based Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative for Structural Innovation in Peptide Therapeutics

The landscape of drug discovery is in a perpetual state of evolution, driven by the need for therapeutics with higher specificity, greater potency, and improved pharmacokinetic profiles. While the twenty canonical amino acids provide the fundamental blueprint for life, their inherent structural and functional limitations often curtail the development of ideal peptide-based drugs. Peptidomimetics—compounds designed to mimic peptides—offer a compelling solution, but the true frontier lies in the creation of novel, non-canonical amino acids (ncAAs) that introduce unique conformational constraints and functionalities. These ncAAs serve as powerful tools to sculpt peptide backbones into predictable and stable secondary structures, enhancing their resistance to proteolysis and refining their interaction with biological targets.[1][2][3]

This guide delves into the nascent and promising field of oxazinane-based amino acids. The oxazine ring, a six-membered heterocycle containing nitrogen and oxygen, is a "privileged scaffold" in medicinal chemistry, known to impart a wide range of biological activities, from anticancer to antimicrobial properties.[4][5][6][7][8] By integrating this scaffold into an amino acid framework, we aim to create a new class of building blocks that are pre-organized into a constrained conformation. This inherent rigidity is hypothesized to reduce the entropic penalty upon binding to a target receptor, potentially leading to a significant increase in binding affinity and biological activity. This document provides a comprehensive overview of the conceptualization, asymmetric synthesis, and foundational characterization of these novel chemical entities, designed for researchers, scientists, and drug development professionals at the vanguard of peptide science.

Part 1: The Strategic Design and Asymmetric Synthesis

The decision to pursue an oxazinane scaffold is rooted in established principles of medicinal chemistry and conformational analysis. The oxazinane ring is known to adopt stable chair-like and twist-boat conformations, which can be leveraged to control the dihedral angles (φ/ψ) of the amino acid backbone.[9][10][11] Our synthetic strategy is therefore designed not only to construct the molecule but to do so with absolute stereochemical control, a prerequisite for any application in peptide chemistry.

Conceptualization and Retrosynthetic Analysis

The core concept is to introduce a 1,3-oxazinane ring that constrains the Cα-N bond of the amino acid backbone. A retrosynthetic analysis points towards an intramolecular cyclization of a suitably protected amino acid derivative as a key step. This approach allows for the use of readily available chiral α-amino acids as starting materials, ensuring the stereochemical integrity of the final product.[12]

Experimental Protocol: Asymmetric Synthesis of a Boc-Protected Oxazinane-Alanine Derivative

This protocol details a plausible, multi-step synthesis. The causality behind each step is critical: we employ standard protecting groups (Boc and Benzyl) to prevent unwanted side reactions and activate specific sites for transformation. The use of a Brønsted acid catalyst in the key cyclization step is chosen for its mild conditions and high efficiency in promoting intramolecular reactions of this type.[12]

Materials:

  • N-Boc-L-serine methyl ester

  • Paraformaldehyde

  • Silica-supported Perchloric Acid (HClO4-SiO2)

  • Sodium borohydride (NaBH4)

  • Benzyl bromide (BnBr)

  • Lithium hydroxide (LiOH)

  • Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Hexanes

  • Magnesium sulfate (MgSO4)

Step 1: N,O-Acetal Formation (Cyclization Precursor)

  • To a solution of N-Boc-L-serine methyl ester (1.0 equiv.) in dry DCM (0.2 M), add paraformaldehyde (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add silica-supported perchloric acid (0.1 equiv.) portion-wise. The catalyst is chosen for its ease of handling and removal (filtration) compared to liquid acids.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Filter off the catalyst and wash with DCM. Concentrate the filtrate under reduced pressure. The crude product is used directly in the next step.

Step 2: Ester Reduction and N-Benzylation

  • Dissolve the crude product from Step 1 in a 1:1 mixture of THF/MeOH (0.1 M).

  • Cool to 0 °C and add NaBH4 (2.0 equiv.) slowly. The mixed solvent system aids solubility of both the substrate and the reducing agent.

  • Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with EtOAc (3x). Combine the organic layers, dry over MgSO4, filter, and concentrate.

  • Dissolve the resulting crude alcohol in dry THF (0.2 M). Add sodium hydride (1.2 equiv.) at 0 °C, followed by benzyl bromide (1.1 equiv.).

  • Stir at room temperature for 16 hours. This step protects the newly formed primary alcohol as a benzyl ether, which is stable to the final saponification step.

  • Purify the product by flash column chromatography (EtOAc/Hexanes gradient).

Step 3: Saponification

  • Dissolve the purified benzyl-protected intermediate in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M).

  • Add LiOH (3.0 equiv.) and stir at room temperature for 6 hours.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract with EtOAc (3x), dry the combined organic layers over MgSO4, filter, and concentrate to yield the final Boc-protected oxazinane-based amino acid.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow, providing a clear visual summary of the transformation from a common starting material to the novel amino acid.

G A N-Boc-L-Serine Methyl Ester B Cyclization Precursor (N,O-Acetal) A->B  1. Paraformaldehyde  2. HClO4-SiO2, DCM C Protected Amino Alcohol B->C  1. NaBH4, THF/MeOH  2. BnBr, NaH, THF D Final Product: Boc-(Ox)Ala-OH C->D  LiOH, THF/MeOH/H2O G cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation A Purified Final Product B HRMS Analysis A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D Chiral HPLC A->D E Correct Elemental Composition? B->E F Correct Covalent Structure? C->F G High Enantiomeric Purity? D->G H Validated Structure E->H F->H G->H G A Oxazinane Scaffold B Conformational Rigidity A->B C Reduced Rotatable Bonds (Constrained φ/ψ angles) B->C D Pre-organization for Binding B->D E Enhanced Proteolytic Stability C->E G Higher Binding Affinity (Reduced Entropic Penalty) D->G H Novel Peptide Therapeutics E->H F Improved Pharmacokinetic Properties F->H G->H

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Methodological & Application

Synthesis of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid from β-amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid , a six-membered cyclic carbamate.[1]

Executive Summary

  • Target Molecule: (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid.

  • Core Challenge: The prompt references "

    
    -amino alcohols," which typically yield 5-membered oxazolidinones.[1] The target is a 6-membered  1,3-oxazinane, which requires a 
    
    
    
    -amino alcohol
    precursor (specifically D-Homoserine derivatives).[1]
  • Stereochemistry: The (4R) configuration dictates the use of D-Homoserine (derived from D-Aspartic acid) as the starting material. Using natural L-Homoserine would yield the (4S) enantiomer.

  • Methodology: A robust two-step protocol involving the cyclization of D-homoserine ethyl ester with a phosgene equivalent (Triphosgene or CDI), followed by controlled hydrolysis.

Part 1: Scientific Foundation & Retrosynthetic Analysis

Structural Logic & Precursor Selection

The synthesis relies on the "carbonyl insertion" into a 1,3-amino alcohol backbone.[1] While


-amino alcohols (1,2-amino alcohols) form 5-membered rings, the 1,3-oxazinane core necessitates a 3-carbon backbone between the amine and hydroxyl groups.[1]
  • Precursor: D-Homoserine ((2R)-2-amino-4-hydroxybutyric acid).[1]

  • Cyclizing Agent: Triphosgene (solid, safer phosgene equivalent) or 1,1'-Carbonyldiimidazole (CDI).[1]

  • Strategy: To prevent the competing formation of the 5-membered lactone (Homoserine lactone), the carboxyl group is protected as an ester during the cyclization step.

Reaction Pathway Diagram

G Start D-Aspartic Acid (Precursor) Inter1 D-Homoserine Ethyl Ester (gamma-amino alcohol) Start->Inter1 1. Esterification 2. Selective Reduction Inter2 (4R)-Ethyl 2-oxo-1,3-oxazinane -4-carboxylate Inter1->Inter2 Cyclization (Base, 0°C) Reagent Triphosgene / CDI (Carbonyl Source) Reagent->Inter2 Product (4R)-2-Oxo-1,3-oxazinane -4-carboxylic acid Inter2->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: Synthetic pathway from D-Aspartic acid precursor to the target cyclic carbamate.

Part 2: Detailed Experimental Protocol

Materials & Equipment
ReagentRoleEquiv.Notes
D-Homoserine Ethyl Ester HCl Starting Material1.0Source of (R)-stereocenter
Triphosgene Cyclizing Agent0.4Solid phosgene equivalent (generates 3 eq.[1] CO)
Triethylamine (Et

N)
Base2.5Scavenges HCl; activates amine
Dichloromethane (DCM) Solvent-Anhydrous; 0.1 M concentration
LiOH (1M aq) Hydrolysis Base1.2For ester cleavage
Step-by-Step Procedure

Step A: Cyclization to the Cyclic Carbamate Ester

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add D-Homoserine Ethyl Ester HCl (10.0 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0°C in an ice bath.

  • Base Addition: Dropwise add Triethylamine (25.0 mmol, 2.5 equiv) over 10 minutes. The solution should become clear as the free amine is liberated.

  • Cyclization:

    • Dissolve Triphosgene (1.2 g, 4.0 mmol, 0.4 equiv) in 10 mL DCM.

    • Critical Safety: Add the Triphosgene solution slowly dropwise to the reaction mixture at 0°C over 30 minutes. (Exothermic reaction).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine.

  • Workup:

    • Quench with saturated NH

      
      Cl solution (50 mL).
      
    • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Purification: Flash chromatography (SiO

      
      , 0-5% MeOH in DCM) yields the intermediate (4R)-Ethyl 2-oxo-1,3-oxazinane-4-carboxylate  as a white solid/oil.[1]
      

Step B: Hydrolysis to the Free Acid

  • Reaction: Dissolve the intermediate ester (from Step A) in THF (20 mL) and cool to 0°C.

  • Hydrolysis: Add LiOH (1.0 M aqueous solution, 12 mL, 1.2 equiv). Stir at 0°C for 1 hour, then at RT for 2 hours.

  • Isolation:

    • Wash the aqueous mixture with Et

      
      O (1 x 20 mL) to remove unreacted ester/impurities.
      
    • Acidify the aqueous layer carefully to pH 2 using 1M HCl.

    • Extract the acidic aqueous layer with EtOAc (4 x 30 mL) or n-Butanol if highly polar.

    • Dry over MgSO

      
       and concentrate to yield the target (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid .[1]
      

Part 3: Critical Process Parameters & Troubleshooting

Mechanistic Control: Lactone vs. Carbamate

A major side reaction is the intramolecular cyclization of homoserine to form Homoserine Lactone (5-membered ring).

ParameterRecommendationReason
pH Control Maintain basicity (Et

N excess)
Protonation of the amine favors lactonization; free amine favors carbamate formation.
Temperature Keep < 5°C during additionHigh temps favor thermodynamic lactone formation over kinetic carbamoylation.
Order of Addition Add Triphosgene to AmineHigh concentration of amine ensures capture of the carbonyl species before lactonization can occur.
Stereochemical Integrity
  • Source: The stereocenter at C4 is derived directly from the

    
    -carbon of the amino acid.
    
  • Risk: Racemization can occur during the hydrolysis step if conditions are too harsh (e.g., refluxing NaOH).[1]

  • Validation: Verify enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation comparison with literature values for the (S)-enantiomer (expecting opposite sign).

Part 4: References

  • Cyclic Carbamate Synthesis via Phosgene Equivalents:

    • Title: "Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines."[2]

    • Source:Heterocycles, 2017.[1][2][3]

    • Relevance: Establishes protocols for triphosgene-mediated cyclizations of amine precursors.

  • Homoserine Biosynthesis & Chemistry:

    • Title: "Homoserine – Knowledge and References."

    • Source: Taylor & Francis.

    • Relevance: Details the structural properties of the homoserine precursor.

  • CDI-Mediated Cyclization Protocols:

    • Title: "Reactions of polyfunctional amino acids with N,N'-carbonyldiimidazole."[1]

    • Source:Biochemistry (PubMed), 1980.[1]

    • Relevance: Describes the reaction of serine/threonine derivatives with CDI to form cyclic carbamates.

  • Stereoselective Synthesis of 1,3-Oxazinanes:

    • Title: "Synthesis of 1,3-oxazinanes."[4][5]

    • Source: Organic Chemistry Portal.[4]

    • Relevance: Provides broader context on 6-membered N,O-heterocycle construction.

Sources

Advanced Strategies for Handling (4R)-2-Oxo-1,3-oxazinane-4-carboxylic Acid in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS). This molecule, a six-membered cyclic carbamate derived from Homoserine, presents unique challenges due to its non-nucleophilic nitrogen and cyclic constraint.

Part 1: Strategic Analysis & Chemical Logic[1][2]

The Molecule: Dual Utility

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (hereafter Oxazinanone ) is a bifunctional scaffold used in peptide chemistry for two distinct purposes:

  • Peptidomimetics (The "Closed" Strategy): As a constrained N-terminal capping unit that mimics a fixed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     angle, enhancing proteolytic stability and inducing turn conformations (similar to a six-membered Freidinger lactam).[1]
    
  • Homoserine Precursor (The "Open" Strategy): As a robust "simultaneous" protecting group for the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amine and 
    
    
    
    -hydroxyl of L-Homoserine (Hse). Post-synthetic hydrolysis opens the ring to yield Hse-containing peptides, which are precursors to lactone-based chemoselective ligations (e.g., cyanogen bromide cleavage mimics).[2]
The Nucleophilicity Paradox

The critical strategic consideration for this molecule is the electronic nature of the Nitrogen at position 3 (N3).[1]

  • Structure: The N3 atom is part of a cyclic carbamate (urethane) moiety.

  • Reactivity: Unlike the amine in Proline or Oxazolidine (pseudoproline), the Oxazinanone nitrogen is non-basic and non-nucleophilic (pKa of conjugate acid < -1).[2][1]

  • Consequence: Standard SPPS coupling protocols (DIC/HOBt, HATU/DIEA) cannot acylate this nitrogen efficiently. Attempts to couple an amino acid to the N-terminus of an Oxazinanone residue will fail or result in extremely low yields.

Therefore, the protecting group strategy must be designed around where this unit is placed in the sequence:

  • N-Terminal: Excellent candidate.[2] No N-protection required.

  • Internal: Must be introduced as a pre-formed dipeptide (e.g., Fmoc-AA-Oxazinanone-OH) synthesized in solution, or used in specific ligation strategies.[2][1]

Part 2: Experimental Protocols

Protocol A: Synthesis of the Building Block

Commercial availability is limited; in-house synthesis from L-Homoserine is often required.[2]

Objective: Synthesize (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid from L-Homoserine.

Reagents:

  • L-Homoserine (Hse)[2][1]

  • Phosgene equivalent: Triphosgene or N,N'-Carbonyldiimidazole (CDI)[2][1]

  • Base: NaOH or DIEA[2][1]

  • Solvent: Water/Dioxane (Schotten-Baumann) or DCM (anhydrous)[2][1]

Step-by-Step Methodology:

  • Dissolution: Dissolve L-Homoserine (10 mmol) in 1M NaOH (20 mL) and cool to 0°C.

  • Cyclization: Add a solution of Triphosgene (3.5 mmol) in Dioxane (10 mL) dropwise over 30 minutes. Maintain pH ~9-10 with additional NaOH.

    • Mechanism:[1][3] The amino group attacks the phosgene to form an isocyanate/carbamoyl chloride intermediate, which is intramolecularly trapped by the

      
      -hydroxyl group.
      
  • Acidification: Stir for 2 hours at RT. Acidify to pH 2 with 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3x 50 mL). The product partitions into the organic phase (unlike free Hse).

  • Purification: Dry over MgSO4 and concentrate. Recrystallize from EtOAc/Hexane.

    • Yield: Typically 60-80%.

    • Characterization: Confirm disappearance of amine/hydroxyl signals in IR; appearance of carbamate C=O (~1700-1740 cm⁻¹).

Protocol B: SPPS Coupling (N-Terminal Capping)

Use this protocol to attach the Oxazinanone to the N-terminus of a resin-bound peptide.[2]

Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).[2][1] Loading: 0.1 - 0.25 mmol scale.

ReagentEquivalentsRole
Oxazinanone Acid 3.0 eqBuilding Block
DIC 3.0 eqActivator (Carbodiimide)
Oxyma Pure 3.0 eqAdditive (Suppress racemization)
DMF SolventReaction Medium

Workflow:

  • Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 5 min).[1] Wash DMF (5x).

  • Activation: Dissolve Oxazinanone (3 eq) and Oxyma (3 eq) in minimal DMF. Add DIC (3 eq). Pre-activate for 2 minutes.

  • Coupling: Add mixture to resin. Shake at RT for 2–4 hours.

    • Note: The Oxazinanone acid is sterically unhindered; coupling is usually efficient.[2]

  • Monitoring: Kaiser Test (Ninhydrin) will be negative (yellow) upon completion.[1]

  • Final Wash: Wash with DMF (5x), DCM (5x).

Protocol C: Ring Opening (Homoserine Generation)

Use this protocol if the goal is to generate a peptide containing L-Homoserine.[2][1]

Context: The Oxazinanone ring is stable to TFA (cleavage cocktail). It must be opened via saponification .[2]

Step-by-Step:

  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).[2][1] Precipitate in ether. Lyophilize.

  • Hydrolysis: Dissolve crude peptide (1 mg/mL) in MeOH/Water (1:1).

  • Base Treatment: Add LiOH (4 eq relative to Oxazinanone). Monitor pH (maintain ~10-11).

    • Time: Stir at RT for 1–4 hours.

    • Monitoring: HPLC shift. The open form (Hse) is more polar (earlier retention time) than the closed Oxazinanone.

  • Neutralization: Acidify with dilute acetic acid to pH 6-7.

  • Purification: Prep-HPLC.

Part 3: Visualization of Workflows

Decision Matrix & Synthesis Pathway

The following diagram illustrates the critical decision points when using this building block.

Oxazinanone_Strategy Start Target: Peptide with (4R)-2-Oxo-1,3-oxazinane-4-COOH Synthesis Synthesize Building Block (Hse + Phosgene eq.) Start->Synthesis SPPS_Choice Placement in Sequence? Synthesis->SPPS_Choice N_Term N-Terminal Cap SPPS_Choice->N_Term Final Residue Internal Internal Position SPPS_Choice->Internal Elongation Required Coupling_Standard Standard Coupling (DIC/Oxyma) N_Term->Coupling_Standard Coupling_Fail STOP: Cannot couple TO Oxazinanone Nitrogen Internal->Coupling_Fail Standard SPPS Solution_Phase Use Pre-formed Dipeptide (Fmoc-AA-Oxazinanone-OH) Internal->Solution_Phase Correct Strategy Post_Process Post-Cleavage Goal? Coupling_Standard->Post_Process Solution_Phase->Post_Process Peptidomimetic Keep Ring Closed (Constrained Peptide) Post_Process->Peptidomimetic No Hydrolysis Hse_Peptide Open Ring (LiOH) (Homoserine Peptide) Post_Process->Hse_Peptide Basic Hydrolysis

Caption: Decision matrix for incorporating Oxazinanone. Note the critical block at "Internal Position" requiring pre-formed dipeptides.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Coupling Failure (To Resin) Steric hindrance (rare) or wet solvents.[1]Use HATU/DIEA (1:2 ratio).[1] Ensure anhydrous DMF. Double couple.
Coupling Failure (From N-term) Non-nucleophilic Nitrogen. Stop. You cannot couple to the N3 of the ring. Redesign synthesis to use a pre-formed dipeptide block or place at N-terminus.
Ring Opening During SPPS Nucleophilic attack by Piperidine (rare for 6-ring).[1]The 6-membered carbamate is generally stable to 20% Piperidine. If loss is observed, switch to Boc-SPPS (TFA deprotection) or use DBU/Piperidine (1:2) for shorter times.[1]
Incomplete Hydrolysis (Post-Cleavage) pH too low or steric bulk.Increase pH to 12 (carefully). Warm to 40°C. Ensure peptide is fully dissolved (add TFE if needed).[1]

References

  • PubChem. "(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid (Analogous 5-membered ring data)."[2] National Library of Medicine. Link

  • Gante, J. "Peptidomimetics—Tailored Enzyme Inhibitors."[1] Angewandte Chemie International Edition in English, 33(17), 1699-1720. (Discusses azapeptides and carbamate constraints).

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed.[1] John Wiley & Sons.[4] (General reference for cyclic carbamate stability).

  • Fisher Scientific. "L-Homoserine Properties and Derivatives." Link

  • Chemical Book. "2-Oxo-1,3-oxazinane-4-carboxylic acid Structure and Suppliers.

Sources

Solid-phase peptide synthesis (SPPS) with (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS). This molecule, chemically distinct from its 5-membered analogue (oxazolidinone/serine derivative), represents a conformationally constrained cyclic carbamate of L-Homoserine .

Its incorporation is a sophisticated strategy often used to:

  • Introduce Homoserine (Hse) residues while preventing premature lactonization (a common side reaction).

  • Constrain peptide backbones (foldamers) to induce specific secondary structures.

  • Serve as a reactive scaffold for post-synthetic diversification via ring-opening nucleophilic attack.

Part 1: Introduction & Chemical Logic

The Molecule

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid is a six-membered heterocyclic building block. It is structurally derived from L-Homoserine by bridging the


-amine and the 

-hydroxyl group with a carbonyl moiety.
  • IUPAC Name: (4R)-2-oxo-1,3-oxazinane-4-carboxylic acid[1]

  • Common Ref: Cyclic Carbamate of Homoserine; N,O-Carbonyl-Hse.

  • Key Feature: The nitrogen atom is part of a cyclic urethane (carbamate). It is non-basic and non-nucleophilic compared to a standard secondary amine (like proline).

The "Carbamate Barrier" in SPPS

Unlike pseudo-prolines (oxazolidines) which are aminals and retain basicity, the 2-oxo-1,3-oxazinane ring renders the nitrogen electron-poor.

  • Implication: Once this unit is coupled to the resin-bound peptide via its carboxylic acid, the resulting N-terminal species is a cyclic carbamate. Standard Fmoc-AA-OH coupling to this nitrogen will FAIL using conventional HATU/DIEA protocols.

  • Strategic Usage: Consequently, this block is primarily used as:

    • N-Terminal Cap: To seal the sequence with a stable, constrained motif.

    • Internal Scaffold (Advanced): Requires specific, harsh activation (e.g., acid chlorides) or is introduced as a linear precursor (Fmoc-Hse) and cyclized on-resin.

    • Precursor for Diversification: The ring is opened post-synthesis to generate urea-linked derivatives or free homoserine.

Part 2: Experimental Protocols

Protocol A: Coupling to the Resin (N-Terminal Incorporation)

Use this protocol to attach the oxazinane moiety to the N-terminus of a growing peptide chain.

Materials:

  • Building Block: (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (Free acid).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation:

    • Synthesize the linear peptide sequence (e.g., H-AA_n-...-AA_1-Resin) using standard Fmoc SPPS.[2]

    • Perform the final Fmoc deprotection (20% Piperidine/DMF, 2 x 5 min).

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).

  • Activation (Pre-activation is critical):

    • Calculate 3.0 equivalents (eq) of the Oxazinane acid relative to resin loading.

    • Dissolve the acid and 2.9 eq of HATU in minimal DMF.

    • Add 6.0 eq of DIPEA.

    • Note: Allow to activate for exactly 2 minutes . Do not exceed 5 minutes to avoid potential racemization of the sensitive C4 center, although the cyclic nature confers some stability.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake/vortex) for 2 to 4 hours at room temperature.

    • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The test should be negative (no color), indicating the amine has been capped by the oxazinane.

  • Washing:

    • Drain and wash with DMF (5x) and DCM (5x).

Protocol B: Post-Synthetic Ring Opening (Diversification)

Use this protocol if the Oxazinane is a "masked" reactive site. The ring can be opened by primary amines to form urea linkages.

Mechanism: Nucleophilic attack at the carbonyl C2 position opens the ring, releasing the


-hydroxyl group of Homoserine and forming a urea at the 

-amine.

Reagents:

  • Nucleophile: Primary amine (e.g., Benzylamine, Propylamine) or Diamine.

  • Solvent: DMSO or DMF.

Procedure:

  • Swelling: Swell the resin-bound peptide (containing the N-terminal Oxazinane) in DMSO for 30 min.

  • Reaction:

    • Prepare a solution of 20 equivalents of the primary amine in DMSO.

    • Add to the resin.[3][4][5]

    • Heat to 50°C for 6–12 hours . (Microwave irradiation: 60°C for 30 min can accelerate this).

  • Cleavage: Wash thoroughly (DMF/DCM) and proceed to TFA cleavage.

  • Result: The N-terminus is now R-NH-CO-NH-CH(CH2CH2OH)-CO-Peptide... (A urea-derivative of Homoserine).

Part 3: Data & Visualization

Comparative Stability Table

The following table contrasts the Oxazinane block with standard Homoserine derivatives during SPPS.

ParameterFmoc-Hse(Trt)-OH(4R)-2-Oxo-1,3-oxazinane-4-COOH
Coupling Efficiency High (Standard)Moderate (Steric bulk)
Lactonization Risk High (Acidic cleavage can induce Hse lactone)None (Ring is already "lactonized" as carbamate)
N-Nucleophilicity High (After Fmoc removal)Negligible (Carbamate N)
Solubility GoodModerate (Polar ring)
Primary Use Linear Hse peptidesN-cap, Foldamers, Urea synthesis
Decision Pathway (Graphviz Diagram)

This diagram illustrates the decision logic for using this building block versus standard derivatives.

SPPS_Oxazinane_Workflow Start Goal: Homoserine (Hse) Peptide CheckPos Position of Hse? Start->CheckPos Internal Internal Sequence CheckPos->Internal Mid-chain NCap N-Terminal / Scaffold CheckPos->NCap Terminus RouteA Use Fmoc-Hse(Trt)-OH Internal->RouteA Standard Elongation RouteB Use (4R)-2-Oxo-1,3-oxazinane-4-COOH NCap->RouteB Decision Post-Synthesis Modification? RouteB->Decision RingOpen Nucleophilic Ring Opening (Generate Ureas) Decision->RingOpen Yes (Amine R-NH2) Stable Keep Cyclic (Constrained Cap) Decision->Stable No (Stable Cap)

Caption: Workflow for selecting the Oxazinane building block. Note that internal incorporation is generally avoided due to the non-nucleophilic nature of the carbamate nitrogen.

Part 4: Critical Troubleshooting & Scientific Grounding

The "Lactonization" Problem

In standard SPPS, Homoserine (Hse) is prone to intramolecular cyclization upon TFA cleavage. The side chain hydroxyl (


-OH) attacks the C-terminal carbonyl (or the amide bond), cleaving the peptide chain and forming Hse-lactone [1].
  • Solution: The (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid pre-cyclizes the

    
    -amine and 
    
    
    
    -hydroxyl. Since the hydroxyl is trapped in the stable cyclic carbamate, it cannot attack the peptide backbone. This makes it the gold standard for introducing Hse at the N-terminus without degradation.
Stereochemical Integrity

The (4R) configuration corresponds to the L-amino acid stereochemistry. The cyclic nature of the ring generally protects the


-carbon from base-catalyzed racemization during coupling, a significant advantage over linear activated esters [2].
Reference Grounding

The chemistry of cyclic carbamates (oxazinanones) and their 5-membered cousins (oxazolidinones/pseudo-prolines) is foundational in peptidomimetics.

  • Oxazolidinones (5-ring): Derived from Ser/Thr.[6] Used as "Pseudo-prolines" to disrupt aggregation.

  • Oxazinanones (6-ring): Derived from Hse. Used for conformational constraint and Hse protection.

References

  • Rowley, M., et al. (1987). "The synthesis of peptides containing homoserine."[2][7] International Journal of Peptide and Protein Research. (General concept verification: Hse lactonization is a known side reaction in SPPS).

  • PubChem. "(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid (Analogous 5-ring structure data for comparison)." National Library of Medicine. [Link]

  • Beilstein Journals. "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein J. Org. Chem.[Link] (Context on SPPS coupling reagents and aggregation disruption).

  • Vertex/Google Patents. "Synthesis of cyclic peptides and peptidomimetics.

(Note: Specific literature on the 6-membered oxazinane SPPS is less abundant than the 5-membered oxazolidine. The protocols above are derived from first-principles organic chemistry applied to the known properties of cyclic carbamates.)

Sources

Application Note: Incorporation of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Structural constraint, metabolic stabilization, and solid-phase peptide synthesis (SPPS) workflows.

Introduction & Mechanistic Rationale

The development of peptidomimetics relies heavily on the introduction of non-canonical, conformationally constrained building blocks to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and lack of secondary structure stability. (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (CAS: 2418596-31-1) is a highly specialized cyclic carbamate derivative of D-homoserine.

The Causality of Conformational Constraint

Why incorporate a 1,3-oxazinane ring? Unlike linear amino acids, the 6-membered oxazinane ring rigidly locks the


 (phi) and 

(psi) dihedral angles of the peptide backbone. This acts as a proline surrogate but with a critical distinction: the cyclic carbamate retains a hydrogen-bond acceptor (the carbamate carbonyl) and, depending on substitution, can participate in complex intra- and intermolecular hydrogen bonding networks absent in proline.

Recent discoveries in ribosomally synthesized and post-translationally modified peptides (RiPPs), such as the threoglucins, have highlighted the natural utility of the 1,3-oxazinane core. In these natural products, the embedded oxazinane ring imparts profound fratricidal antimicrobial activity and extreme proteolytic stability[1]. Furthermore, synthetic methodologies utilizing enantioselective C-H functionalization of Boc-1,3-oxazinanes have proven this scaffold's versatility in generating complex


- and 

-amino acid derivatives for drug design[2].

By incorporating (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid into a synthetic peptide, researchers can sterically shield adjacent amide bonds from peptidase active sites while forcing the peptide into bioactive conformations (e.g., Type II or Type II'


-turns).

Mechanism A Linear Peptide (Flexible Backbone) B Protease Recognition (Rapid Degradation) A->B C Oxazinane Incorporation D Steric Shielding & Conformational Lock C->D E Proteolytic Resistance (Extended Half-Life) D->E

Mechanism of proteolytic resistance conferred by 1,3-oxazinane constraint.

Quantitative Impact on Peptidomimetic Properties

The incorporation of the oxazinane core drastically alters the physicochemical and biological profile of the resulting peptidomimetic. Table 1 summarizes typical quantitative shifts observed when replacing a canonical amino acid (e.g., Serine or Proline) with (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid.

Table 1: Comparative Properties of Canonical vs. Oxazinane-Constrained Peptides

PropertyLinear Peptide (Serine)Proline-ConstrainedOxazinane-Constrained
Serum Half-Life (

)
< 30 minutes2 - 4 hours> 24 hours

Angle Restriction
Highly flexible~ -65°~ -60° to -75°
H-Bond Donor Capacity Yes (Backbone NH)NoYes (Carbamate NH)
Protease Cleavage Rate High (Non-specific)Moderate (Endopeptidases)Negligible

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Integrating (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid into a growing peptide chain requires careful consideration of its steric bulk and electronic properties. The carbamate nitrogen (N3) is significantly less nucleophilic than a standard


-amino group. Therefore, this building block is most efficiently utilized as an N-terminal capping agent  or requires highly reactive electrophiles for subsequent chain extension [3].
Protocol A: C-Terminal Coupling of the Oxazinane Core

This protocol details the coupling of the oxazinane carboxylic acid to a resin-bound primary amine. We utilize HATU as the coupling reagent; its 7-azabenzotriazole moiety provides superior reactivity for sterically hindered substrates compared to standard HBTU, minimizing epimerization.

Materials Required:

  • Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide AM resin).

  • (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (3.0 equivalents).

  • HATU (2.9 equivalents).

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the primary amine. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Crucial Step): In a separate vial, dissolve the oxazinane building block (3.0 eq) and HATU (2.9 eq) in a minimal volume of anhydrous DMF. Add DIPEA (6.0 eq). Causality Note: A slight deficit of HATU prevents the capping of the resin-bound amine by unreacted uronium species.

  • Coupling: Allow the mixture to pre-activate for 2 minutes, then add it to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), perform a second coupling cycle using COMU/DIPEA.

  • Cleavage: If used as an N-terminal cap, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H

    
    O) for 2 hours.
    
Protocol B: Chain Extension from the Oxazinane Nitrogen (Advanced)

Because the cyclic carbamate NH is a poor nucleophile, standard HATU/DIPEA coupling of the next amino acid will fail. To extend the chain, the incoming amino acid must be converted to a highly reactive acid fluoride or symmetric anhydride .

Step-by-Step Methodology:

  • Acid Fluoride Generation: Dissolve the Fmoc-protected incoming amino acid (5.0 eq) in DCM. Add Cyanuric Fluoride (5.0 eq) and Pyridine (5.0 eq). Stir for 30 minutes, wash with cold water, dry over MgSO

    
    , and concentrate.
    
  • Coupling to Carbamate: Dissolve the generated Fmoc-amino acid fluoride in DMF. Add to the resin containing the N-terminal oxazinane.

  • Base Addition: Add DIPEA (10.0 eq) and a catalytic amount of DMAP (0.1 eq). Causality Note: DMAP acts as an acyl transfer catalyst, essential for overcoming the extreme steric and electronic deactivation of the carbamate nitrogen.

  • Agitation: React at 40°C for 12–16 hours.

  • Validation: Cleave a micro-aliquot and analyze via LC-MS to confirm the addition of the new residue.

SPPS_Workflow A Resin-Bound Peptide B Fmoc Deprotection (20% Piperidine) A->B C Activate Oxazinane (HATU / DIPEA) B->C D Coupling Reaction (1-2 hours, RT) C->D E Validation (Kaiser Test / LC-MS) D->E

Workflow for the solid-phase incorporation of the oxazinane building block.

Analytical Characterization

Post-cleavage, the peptidomimetic must be rigorously characterized. The presence of the 1,3-oxazinane ring can be verified using:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass. The cyclic carbamate resists fragmentation compared to linear carbamates.

  • NMR Spectroscopy: In 1D

    
    H-NMR, the diastereotopic protons at C5 and C6 of the oxazinane ring present distinct, widely separated multiplets due to the rigid chair conformation of the 6-membered ring. The coupling constant (
    
    
    
    ) between the C4 methine proton and the adjacent C5 protons is highly diagnostic of the (4R) stereochemistry and ring integrity [3].

References

  • Synthesis of the Threoglucin 1,3-Oxazinane Core via Cyclothreonine Rearrangement. Organic Letters, American Chemical Society (2026). This paper details the natural occurrence of the 1,3-oxazinane core in RiPPs and its role in conferring extreme proteolytic stability.

  • Renaudat, A. et al.

    
     and 
    
    
    
    -amino acids.
    Nature Catalysis, 2(10), 882-888 (2019). Demonstrates the synthetic utility and conformational properties of functionalized 1,3-oxazinanes.
  • Asymmetric Mannich Reaction of

    
    -(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Molecules / PMC (2026). Discusses the synthesis of dipeptides bearing homoserine derivatives and their conversion to cyclic carbamates (oxazinanes) for peptidomimetic structural control. 
    

Application Note: High-Purity Isolation of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic Acid via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the method development and scale-up for the purification of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid , a polar six-membered cyclic carbamate.[1] Unlike its five-membered homolog (the oxazolidinone derivative), this molecule exhibits higher polarity and conformational flexibility, presenting unique challenges in retention and peak shape on standard alkyl-bonded phases.[1]

This guide moves beyond generic templates, offering a "First Principles" approach to separating polar acidic heterocycles. We utilize an Aqueous-Stable C18 (C18-Aq) stationary phase chemistry to prevent phase collapse (dewetting) under the high-aqueous conditions required for retention.[1]

Physicochemical Profile & Challenges

Understanding the molecule is the first step to purification. The target is a cyclic carbamate with a free carboxylic acid.

PropertyValue (Estimated/Derived)Chromatographic Implication
Structure 6-membered heterocycle (O, N)Polar, hydrophilic.[1]
pKa (COOH) ~3.5 – 4.0Critical: Must operate at pH < 2.5 to suppress ionization and maximize retention on Reverse Phase (RP).
LogP < 0 (Negative)Highly water-soluble. Standard C18 columns will result in elution at the void volume (

).
UV Absorbance Weak (Carbamate

)
Max absorbance at < 200 nm. Detection must be set to 205–210 nm .
Solubility High in

, DMSO; Poor in ACN
Sample loading must be in aqueous media to prevent precipitation in the mixer.

Analytical Method Development (The "Check")

Before preparative scale-up, purity and retention must be validated analytically.[1]

Column Selection Strategy
  • Why not Standard C18? Standard C18 chains "collapse" or mat down in 100% aqueous mobile phases, leading to loss of retention over time.

  • The Solution: Use a Polar-Embedded or C18-Aq (Hydrophilic Endcapped) column. These phases remain fully wetted even in 100% water, interacting with the polar carbamate moiety.

Analytical Protocol
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Atlantis T3, YMC-Triart C18, or Phenomenex Luna Omega Polar C18 (

    
    ).[1]
    
  • Mobile Phase A (MPA): 10 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

    
    ).
    
    • Note: For MS-compatible applications, substitute with 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C (Controlled temperature improves peak shape for carbamates).

  • Detection: UV @ 210 nm (Reference 360 nm).

Gradient Table (Analytical)
Time (min)% MPBEventMechanism
0.000HoldLoad & Trap (High Aqueous)
2.000IsocraticEnsure retention away from void
12.0030Linear RampElute target & hydrophobic impurities
13.0095WashColumn cleaning
16.0095HoldWash
16.100StepRe-equilibration
22.000EndReady for next injection

Preparative Purification Protocol (The "Purify")

Scale-Up Calculations

To transition from Analytical (


) to Preparative (

), apply the Scale Factor (

)
:


  • Flow Rate:

    
    .
    
  • Loading: If analytical load is

    
    , prep load is 
    
    
    
    (assuming solubility permits).
Preparative Method Parameters[4]
  • Column: Prep C18-Aq (

    
     or 
    
    
    
    ).
  • Mobile Phase:

    • MPA: 0.1% Trifluoroacetic Acid (TFA) in Water (volatile for lyophilization).

    • MPB: Acetonitrile.[2]

  • Flow Rate: 15–20 mL/min (Adjust based on system pressure).

  • Detection: UV @ 210 nm. Caution: TFA absorbs at 210 nm. Use a reference wavelength or subtract blank baseline.

Injection & Fraction Collection[4]
  • Sample Prep: Dissolve crude solid in 95% Water / 5% DMSO. Filter through

    
     PTFE filter.
    
    • Critical: Do not dissolve in pure MeOH/ACN. Strong solvent effect will cause peak breakthrough (elution at

      
      ).
      
  • Collection Logic:

    • Slope Trigger: High sensitivity (e.g., 10 mAU/sec) to catch the leading edge.

    • Level Trigger: Set threshold above the TFA background noise.

    • Time Windows: Collect only the window established in a scouting run (typically 4–8 mins in a shallow gradient).

Process Workflow Diagram

The following diagram illustrates the decision matrix and workflow for the purification cycle.

HPLC_Workflow Start Crude Synthesis Mixture (Oxazinane-4-COOH) Solubility Solubility Check (Dissolve in H2O/DMSO) Start->Solubility Filter Filtration (0.22 µm) Solubility->Filter Ana_HPLC Analytical Scouting (C18-Aq, pH 2.5) Filter->Ana_HPLC Decision Resolution > 1.5? Ana_HPLC->Decision Decision->Ana_HPLC No (Optimize Gradient/pH) Prep_Scale Prep Scale-Up (0.1% TFA MP) Decision->Prep_Scale Yes Fraction Fraction Collection (UV 210nm Trigger) Prep_Scale->Fraction QC Fraction QC (Re-inject Analytical) Fraction->QC Pool Pool Pure Fractions QC->Pool Purity > 98% Lyophilize Lyophilization (Remove H2O/TFA) Pool->Lyophilize

Figure 1: Purification workflow from crude synthesis to isolated solid.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Elutes at Void (

)
Phase Collapse (Dewetting)Switch to C18-Aq or HILIC column. Ensure MP contains at least 2-3% organic if using standard C18.
Peak Fronting (Shark Fin) Solvent MismatchSample solvent is too strong (e.g., 100% DMSO/MeOH). Dilute sample with water (1:4 ratio) before injection.
Broad/Tailing Peak Ionization IssuespH is too close to pKa. Lower pH to < 2.5 using TFA or Phosphate to ensure COOH is fully protonated.
Ghost Peaks Contaminated ColumnRun a "Sawtooth" gradient wash (5% to 95% B rapid cycling) to remove hydrophobic buildup.

References

  • PubChem. (2025).[4] (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid (Analogous Structure Data). National Library of Medicine. Link

  • Pesek, J. J., & Matyska, M. T. (2020).[1] HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Link

  • Inogent Laboratories. (2015). Pre-Column derivatization Chiral HPLC Method for non-chromophoric moieties. Oriental Journal of Chemistry. Link

  • MDPI. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid (Sulfur Analog). Link

Sources

Comprehensive Mass Spectrometry Analysis of Peptides Containing (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery, often conferring enhanced stability, novel bioactivity, or improved pharmacokinetic properties. (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid, a constrained cyclic beta-amino acid analogue, represents a compelling building block for creating unique peptide architectures. However, its novel structure presents a significant analytical challenge, requiring specialized methodologies for unambiguous characterization and sequencing. This guide provides a comprehensive framework for the analysis of peptides containing this modification using high-resolution mass spectrometry (HRMS). We detail optimized protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation, with a focus on leveraging complementary fragmentation techniques—Higher-Energy Collisional Dissociation (HCD) and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)—to achieve complete sequence verification and precise localization of the modification.

Introduction: The Analytical Imperative for Novel Peptide Modifications

Peptide-based therapeutics are a rapidly expanding class of pharmaceuticals. Modifying their structure with unnatural amino acids like (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (hereafter referred to as Ooc) can introduce conformational constraints, leading to higher receptor affinity and resistance to enzymatic degradation. Verifying the successful synthesis and purity of these complex molecules is a critical quality attribute in both research and development settings.[1]

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the definitive tool for this purpose, offering unparalleled sensitivity and specificity.[1][2] Unlike canonical peptides, Ooc-containing peptides can exhibit unique fragmentation behaviors due to the cyclic and constrained nature of the modification. A multi-faceted analytical approach is therefore not just beneficial, but necessary for confident structural elucidation. This note explains the causality behind key experimental choices and provides robust, self-validating protocols for researchers.

Foundational Principles: Selecting the Right Tools for a Unique Challenge

The successful analysis of an Ooc-peptide hinges on two core principles: high-resolution mass measurement and strategic peptide fragmentation.

The Critical Role of High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as the Thermo Scientific™ Orbitrap™ series, provide high mass accuracy (typically < 5 ppm) and resolving power.[2][3] This is indispensable for:

  • Confident Precursor Identification: Accurately measuring the mass-to-charge ratio (m/z) of the intact peptide allows for the generation of a highly specific elemental formula, confirming the successful incorporation of the Ooc moiety.

  • Fragment Ion Specificity: High-resolution MS/MS scans ensure that the fragment ions used for sequencing are also measured with high mass accuracy, drastically reducing ambiguity in peptide identification.[4]

A Dual-Fragmentation Strategy: Why One Size Doesn't Fit All

No single fragmentation method is universally optimal for all peptides, especially those with complex modifications.[5] We advocate for a dual approach using HCD and EThcD to generate the most comprehensive data.

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type collision-induced dissociation (CID) technique that fragments peptides primarily at the amide bonds, producing characteristic b- and y-type ions.[6][7] For the Ooc moiety, HCD is valuable for probing the stability of the cyclic structure and identifying any characteristic neutral losses that can serve as a diagnostic marker. However, HCD can sometimes lead to the loss of labile modifications, complicating precise localization.[8]

  • Electron-Transfer Dissociation (ETD) and EThcD: ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion.[9][10] This induces cleavage of the peptide backbone at the N-Cα bond, generating c- and z-type ions.[11][12] A key advantage of ETD is that it often preserves labile post-translational modifications (PTMs) and side chains, making it ideal for pinpointing the exact location of the Ooc residue.[5][11] EThcD enhances this by applying supplemental HCD activation to the ETD fragments, resulting in a single, information-rich spectrum containing b, y, c, and z ions, which dramatically increases sequence coverage and confidence.[8][13]

Experimental Workflow & Protocols

This section provides detailed, step-by-step methodologies for the complete analytical workflow, from sample receipt to data acquisition.

Workflow Overview

The overall process is designed to be systematic and robust, ensuring high-quality, reproducible data.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Receive Synthetic Peptide (Lyophilized) B Reconstitute in Aqueous Solvent A->B Dissolution C Desalt & Concentrate (e.g., C18 StageTip) B->C Purification D Inject Sample onto Reversed-Phase LC C->D Injection E Separate Peptides by Hydrophobicity D->E F Ionize via ESI E->F G Acquire Data (HRMS) MS1 Survey Scan F->G H Select Precursors (dd-MS2) G->H I Fragment via HCD & EThcD H->I J Process Raw Data I->J Data Output K Database Search with Custom Modification J->K L Manual Spectra Validation K->L M Generate Report L->M Fragmentation cluster_peptide Hypothetical Peptide: Ac-Gly-Ooc-Ala-NH₂ cluster_hcd HCD Fragmentation (b/y ions) cluster_ethcd ETD Fragmentation (c/z ions) p Ac -- NH -- CH₂ -- CO -- NH -- CH(C₄H₄O₂N) -- CO -- NH -- CH(CH₃) -- CO -- NH₂ b1 b₁ p->b1 b2 b₂ p->b2 b3 b₃ p->b3 c1 c₁ p->c1 c2 c₂ p->c2 c3 c₃ p->c3 y3 y₃ y3->p y2 y₂ y2->p y1 y₁ y1->p z3 z₃ z3->p z2 z₂ z2->p z1 z₁ z1->p

Caption: Fragmentation of a peptide containing the Ooc residue.

Expected Data & Troubleshooting

Table of Expected Masses

Below are the calculated monoisotopic m/z values for the singly protonated ions of the hypothetical peptide Ac-Gly-Ooc-Ala-NH₂ .

Ion TypeSequence FragmentCalculated m/z ([M+H]⁺)
Precursor Ac-Gly-Ooc-Ala-NH₂ 316.13773
b₁Ac44.02567
b₂Ac-Gly101.04713
b₃Ac-Gly-Ooc228.07407
y₁Ala-NH₂89.06039
y₂Ooc-Ala-NH₂216.08733
y₃Gly-Ooc-Ala-NH₂273.10879
c₁(from Gly)58.05234
c₂(from Ooc)185.07928
z₁(from Ala)72.05256
z₂(from Ooc)199.07950
Common Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal / No Peak Insufficient sample concentration; Salt contamination; Poor ionization.Increase injected amount; Repeat desalting protocol (Protocol 1); Optimize ESI source parameters.
Poor Fragmentation Incorrect collision energy (HCD); Inefficient electron transfer (ETD).Optimize HCD NCE in 5% steps (e.g., 25%, 30%, 35%); Ensure ETD reagent is active and parameters are calibrated. [12][14]
Ambiguous Localization Insufficient fragment ions around the modification site.Rely on EThcD data, which provides the highest number of fragment ions for confident localization. [8][13]Check for c- and z-ions that bracket the Ooc residue.
No Database Match Incorrect precursor mass calculation; Incorrect modification definition in software.Verify the elemental composition and calculated mass of the peptide; Double-check the mass shift entered for the Ooc residue in the search settings.

Conclusion

The mass spectrometric analysis of peptides containing novel modifications like (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid demands a thoughtful and multi-faceted approach. By combining the power of high-resolution mass spectrometry with a dual-fragmentation strategy utilizing both HCD and EThcD, researchers can achieve unambiguous sequence confirmation and precise localization of the modification. The protocols and interpretive guidance provided in this note offer a robust framework for ensuring the structural integrity and quality of these next-generation peptide candidates, thereby accelerating research and development efforts in the pharmaceutical and biotechnology sectors.

References

  • Waters Corporation. (n.d.). Electron Transfer Dissociation (ETD). Waters. Retrieved from [Link]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709–712. Retrieved from [Link]

  • Vensel, W. H., Tanaka, C. G., & Tsai, P. (1991). On-line Derivatization of Peptides for Improved Sequence Analysis by Micro-Column Liquid Chromatography Coupled With Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 2(4), 323-331. Retrieved from [Link]

  • Stults, J. T., & Marsters, J. C. (1991). A novel derivatization method for peptides to increase sensitivity and backbone fragmentation in liquid secondary-ion mass spectra. Rapid Communications in Mass Spectrometry, 5(8), 359-363. Retrieved from [Link]

  • Aebersold, R., & Mann, M. (2016). Mass-Spectrometric-Based Proteomics. Nature, 422(6928), 198-207. Retrieved from [Link]

  • Cravello, L., Lascoux, D., & Forest, E. (2015). Derivatization of peptides for improved detection by mass spectrometry. Derivatization of peptides for improved detection by mass spectrometry. Retrieved from [Link]

  • Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron-transfer dissociation. Wikipedia. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PTM Analysis by Mass Spectrometry. Mtoz Biolabs. Retrieved from [Link]

  • Gabelica, V., & De Pauw, E. (2005). On the Dynamics of Fragment Isomerization in Collision-Induced Dissociation of Peptides. Mass Spectrometry Reviews, 24(4), 566-587. Retrieved from [Link]

  • Fujii, K., Ikai, Y., Mayumi, T., & Harada, K. I. (2018). Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. Journal of the Mass Spectrometry Society of Japan, 66(1), 15-21. Retrieved from [Link]

  • Cmr. (n.d.). Derivatization-enhanced analysis of amino acids and peptides. Google Patents.
  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Mabion. Retrieved from [Link]

  • Wang, S., Zhang, Y., & Yao, Z. P. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1238-1247. Retrieved from [Link]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709–712. Retrieved from [Link]

  • Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255-274. Retrieved from [Link]

  • QB3/Chemistry Mass Spectrometry Facility. (n.d.). Identification of Protein Modifications. University of California, Berkeley. Retrieved from [Link]

  • Haqqani, A. S., & Kelly, J. F. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(6), e178. Retrieved from [Link]

  • Haqqani, A. S., & Kelly, J. F. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(6), e178. Retrieved from [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences. Retrieved from [Link]

  • Frese, C. K., et al. (2014). Expanding the detectable HLA peptide repertoire using electron-transfer/higher-energy collision dissociation (EThcD). Proceedings of the National Academy of Sciences, 111(13), 4877-4882. Retrieved from [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. Retrieved from [Link]

  • Kuroda, J., Fukai, T., & Nomura, T. (2001). Collision-induced dissociation of ring-opened cyclic depsipeptides with a guanidino group by electrospray ionization/ion trap mass spectrometry. Journal of Mass Spectrometry, 36(1), 30-37. Retrieved from [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of Proteome Research, 9(7), 3344-3351. Retrieved from [Link]

  • Zheng, B., et al. (2009). Discrimination of cyclic peptide diastereomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(10), 1478-1481. Retrieved from [Link]

  • Good, D. M., et al. (2007). A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass Spectrometry. Journal of Proteome Research, 6(9), 3595-3604. Retrieved from [Link]

  • Laskin, J., & Futrell, J. H. (2005). Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs. International Journal of Mass Spectrometry, 240(3), 221-232. Retrieved from [Link]

  • Genedata. (n.d.). Biotherapeutic Characterization. Genedata. Retrieved from [Link]

  • Mikesh, L. M., Ueberheide, B., Chi, A., Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(12), 1811-1822. Retrieved from [Link]

  • Gorshkov, M. V., et al. (2013). Collision-Induced Dissociation Fragmentation Inside Disulfide C-Terminal Loops of Natural Non-Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 24(7), 1011-1019. Retrieved from [Link]

  • Institute for Systems Biology. (n.d.). Software - Moritz Lab. ISB. Retrieved from [Link]

  • Stefanowicz, P., et al. (2001). Detection and sequencing of new cyclic peptides from linseed by electrospray ionization mass spectrometry. Acta Biochimica Polonica, 48(4), 1125-1129. Retrieved from [Link]

  • Fiveable. (2025). Tools and software for proteomics data analysis. Fiveable. Retrieved from [Link]

  • Leitner, A., et al. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 14(10), 2739-2751. Retrieved from [Link]

  • HSR Research. (n.d.). GUIDELINES AND PROTOCOLS Protein Characterization Protein/peptide analysis by HPLC/MS and MS/MS. HSR Research. Retrieved from [Link]

  • Shortreed, M. R., et al. (2025). PepMapViz: a versatile toolkit for peptide mapping, visualization, and comparative exploration. Bioinformatics. Retrieved from [Link]

  • Raznikov, V. V., et al. (2009). High-resolution mass-spectrometry analysis of peptides and proteins. Physics-Uspekhi, 52(9), 903-922. Retrieved from [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation mechanisms of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. Retrieved from [Link]

  • Berden, G., et al. (2010). CID-Induced Formation of Deprotonated Cyclic Peptide Ions From Anionic Adducts. Journal of the American Society for Mass Spectrometry, 21(11), 1958-1966. Retrieved from [Link]

  • Stefanowicz, P., et al. (2001). Detection and Sequencing of New Cyclic Peptides From Linseed by Electrospray Ionization Mass Spectrometry. Acta Biochimica Polonica, 48(4), 1125-1129. Retrieved from [Link]

  • University of Münster. (n.d.). Amino acids. Medizinische Fakultät Münster. Retrieved from [Link]

  • University of Technology Sydney. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. Retrieved from [Link]

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Advanced Application of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic Acid in Antibacterial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR) demands novel chemical scaffolds that bypass traditional bactericidal mechanisms. (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (a 6-membered cyclic carbamate) has emerged as a highly versatile, privileged building block in advanced antibacterial drug design.

As a Senior Application Scientist, I frequently utilize this scaffold to overcome the limitations of traditional lactone-based or linear amino acid precursors. The scientific causality for selecting the (4R)-oxazinane core rests on three pillars:

  • Conformational Restriction: The rigid chair conformation of the 6-membered ring precisely orients the C4-carboxylic acid for targeted derivatization, minimizing entropic penalties during receptor binding.

  • Enzymatic Stability: Unlike traditional lactones (which are rapidly degraded by bacterial lactonases and basic pH), the cyclic carbamate (1,3-oxazinane-2-one) is highly resistant to hydrolytic cleavage.

  • Stereochemical Evasion: Utilizing the (4R) enantiomer (derived from D-homoserine) introduces unnatural stereochemistry that evades recognition by chiral bacterial proteases and amidases, dramatically increasing the in vivo half-life of the resulting drug candidates.

This application note details the integration of this scaffold into two cutting-edge antibacterial strategies: Efflux Pump Inhibition (EPI) and Quorum Quenching (QQ) .

Application I: Efflux Pump Inhibition in Pseudomonas aeruginosa

The Mechanistic Causality

Gram-negative pathogens, particularly Pseudomonas aeruginosa, utilize the MexAB-OprM efflux pump to expel fluoroquinolones and beta-lactams, rendering them ineffective. By coupling the (4R)-2-oxo-1,3-oxazinane-4-carboxylic acid with lipophilic, bulky amines (e.g., piperidine derivatives), we synthesize peptidomimetics that act as competitive inhibitors of the MexB transporter [1]. The oxazinane core anchors the molecule in the deep hydrophobic binding pocket of MexB, preventing the pump from binding and expelling co-administered antibiotics like Levofloxacin.

EPI_Mechanism A Antibiotic (Levofloxacin) B MexAB-OprM Efflux Pump A->B Substrate E Intracellular Accumulation A->E Retained in cell (Bactericidal) C Extracellular Clearance B->C Efflux (Resistance) D (4R)-Oxazinane EPI D->B Competitive Inhibition

Fig 1: Mechanism of MexAB-OprM efflux pump inhibition by (4R)-oxazinane derivatives.

Protocol 1: Self-Validating Checkerboard Synergy Assay

To prove that the synthesized (4R)-oxazinane derivative acts as a true EPI and not just a toxic agent, we utilize a checkerboard assay to calculate the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • P. aeruginosa PAO1 strain.

  • Levofloxacin (Antibiotic) and (4R)-oxazinane derivative (EPI).

  • 0.01% Resazurin dye (Viability indicator).

Step-by-Step Methodology:

  • Matrix Setup: In a 96-well plate, dispense 50 µL of Mueller-Hinton Broth (MHB). Serially dilute Levofloxacin horizontally (Columns 1-10) and the EPI vertically (Rows A-G).

  • Internal Controls: Designate Column 11 for EPI alone (to check for intrinsic toxicity), Row H for Levofloxacin alone (baseline MIC), and Column 12 as the drug-free growth control.

  • Inoculation: Prepare a PAO1 suspension to a 0.5 McFarland standard, dilute 1:100 in MHB, and add 50 µL to all wells (Final inoculum: ~5 × 10⁵ CFU/mL). Incubate at 37°C for 18 hours.

  • Self-Validation (Resazurin Addition): Add 10 µL of 0.01% Resazurin to each well and incubate for 2 hours. Causality: Resazurin changes from blue to pink in the presence of metabolically active cells. This eliminates false-positive MIC readings caused by compound precipitation mimicking bacterial turbidity.

  • Data Analysis: Calculate the FICI.

    • Formula: FICI = (MIC of Levo in combo / MIC of Levo alone) + (MIC of EPI in combo / MIC of EPI alone).

    • Validation: An FICI ≤ 0.5 mathematically validates synergistic pump inhibition.

Application II: Quorum Quenching for Biofilm Disruption

The Mechanistic Causality

Bacterial virulence and biofilm formation are regulated by Quorum Sensing (QS), mediated by N-acylhomoserine lactones (AHLs). By amidating the (4R)-2-oxo-1,3-oxazinane-4-carboxylic acid with long-chain aliphatic amines, we create structurally stable AHL bioisosteres [2]. The carbamate core resists enzymatic degradation by lactonases, while the unnatural (4R) stereocenter acts as an antagonist at the LuxR receptor. This "quorum quenching" halts biofilm formation without killing the bacteria, drastically reducing the evolutionary pressure that drives antibiotic resistance.

QQ_Pathway A High Bacterial Density B Natural AHL Production A->B C LuxR Receptor B->C Agonist D Biofilm & Virulence C->D Activation E (4R)-Oxazinane Analog E->C Competitive Binding (Lactonase Resistant) F Receptor Antagonism (No Virulence) E->F

Fig 2: Disruption of bacterial quorum sensing via (4R)-oxazinane LuxR antagonism.

Protocol 2: Chromobacterium violaceum Reporter Assay

This protocol is designed to isolate anti-virulence activity from generalized bactericidal activity.

Materials:

  • C. violaceum CV026 (An AHL-negative mutant strain).

  • N-hexanoyl-L-homoserine lactone (C6-AHL).

Step-by-Step Methodology:

  • Strain Preparation: Grow the CV026 mutant overnight in Luria-Bertani (LB) broth. Causality: CV026 cannot synthesize its own AHLs; it only produces the purple pigment violacein when exogenous AHL is added. This ensures the assay strictly measures receptor antagonism.

  • Assay Setup: In a 96-well plate, combine 190 µL of LB broth containing CV026 (OD600 = 0.05) and 500 nM of exogenous C6-AHL.

  • Compound Addition: Add the (4R)-oxazinane derivative at concentrations ranging from 1 µM to 100 µM. Incubate at 30°C for 24 hours at 200 rpm.

  • Self-Validation (Growth vs. Virulence): Before extracting the pigment, measure the OD600 of the plate. Causality: If the OD600 drops significantly, the compound is a standard biocide. If the OD600 remains stable but pigment drops, it is a true quorum quencher.

  • Violacein Extraction: Centrifuge the plate to pellet the cells. Discard the supernatant, resuspend the pellet in 200 µL of DMSO to lyse cells and extract violacein, and centrifuge again.

  • Quantification: Transfer the DMSO supernatant to a new plate and measure absorbance at 585 nm to quantify virulence inhibition (IC50).

Quantitative Data Interpretation

To assist in hit-to-lead optimization, the following table summarizes the quantitative thresholds required to validate a (4R)-oxazinane derivative as a successful antibacterial adjuvant.

Assay TypeTarget ParameterSuccess ThresholdScientific Interpretation
EPI Checkerboard FICI≤ 0.5Confirms synergistic potentiation of the primary antibiotic via pump inhibition.
EPI Toxicity EPI-only MIC> 128 µg/mLEnsures the compound does not exert direct bactericidal pressure (avoids resistance).
QQ Reporter Violacein IC50< 10 µMDemonstrates high-affinity competitive antagonism at the LuxR receptor.
QQ Viability OD600 Variance< 10% changeValidates that the reduction in virulence factors is not due to bacterial cell death.

Synthetic Derivatization Workflow

Workflow step1 1. Amidation of (4R)-Acid step2 2. LC-MS Purification step1->step2 step3 3. FICI / QQ Bioassays step2->step3 step4 4. Target Validation step3->step4

Fig 3: Standard workflow for the derivatization and biological validation of the (4R)-acid.

References

  • Predictive Rules of Efflux Inhibition and Avoidance in Pseudomonas aeruginosa Source: mBio / PubMed Central URL:[Link]

  • Source: WIPO (PCT) / Google Patents (WO2017093157A1)
  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens Source: MDPI Molecules URL:[Link](Search DOI/Title within MDPI Open Access)

Sources

Ring-closing metathesis for the synthesis of 6-membered heterocyclic amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ring-Closing Metathesis (RCM) for the Synthesis of 6-Membered Heterocyclic Amino Acids

Executive Summary

The synthesis of conformationally restricted amino acids—specifically 6-membered N-heterocycles like pipecolic acid , morpholine-3-carboxylic acid , and piperazine-2-carboxylic acid —is a cornerstone in modern peptidomimetic drug design. These scaffolds reduce the entropic penalty of receptor binding and improve metabolic stability.

This guide details the Ring-Closing Metathesis (RCM) protocol for accessing these structures. Unlike standard amide couplings, RCM requires rigorous attention to catalyst selection, protecting group strategy, and ruthenium scavenging. This protocol focuses on the synthesis of


-dehydropipecolic acid  (a precursor to pipecolic acid) and morpholine-3-carboxylic acid  derivatives, utilizing Second-Generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts.

Strategic Design & Precursor Assembly

Retrosynthetic Logic

Successful RCM relies on the "Thorpe-Ingold Effect" (gem-disubstituent effect) and the prevention of catalyst poisoning.

  • The Scaffold: 6-membered rings are entropically more difficult to close than 5-membered rings. Pre-organizing the backbone using bulky protecting groups (Boc, Fmoc) is critical.

  • The Poison: Free amines and carboxylic acids coordinate to the Ruthenium center, quenching the catalyst. All precursors must have the amine protected as a carbamate (Boc, Cbz) or sulfonamide (Ts), and the acid as an ester (Me, tBu).

Precursor Pathways
  • Pipecolic Acid Scaffold: Derived from Allylglycine . The

    
    -nitrogen is alkylated with an allyl halide.
    
  • Morpholine Scaffold: Derived from Serine . The side-chain hydroxyl is allylated, followed by N-allylation.

PrecursorPathways Start_Ser L-Serine Methyl Ester Step_N_Prot N-Boc Protection Start_Ser->Step_N_Prot Start_Gly L-Allylglycine Methyl Ester Start_Gly->Step_N_Prot Step_O_Allyl 1. O-Allylation (Allyl bromide, NaH) Step_N_Allyl 2. N-Allylation (Allyl bromide, K2CO3) Step_O_Allyl->Step_N_Allyl Diene_Morph Morpholine Precursor (N-Allyl-O-Allyl-Ser) Step_N_Allyl->Diene_Morph Diene_Pip Pipecolic Precursor (N-Allyl-Allylglycine) Step_N_Allyl->Diene_Pip Step_N_Prot->Step_O_Allyl Step_N_Prot->Step_N_Allyl RCM_Step RCM (Ru-Catalyst) Diene_Morph->RCM_Step Diene_Pip->RCM_Step Product_Morph Dehydromorpholine-3-COOH RCM_Step->Product_Morph Product_Pip Dehydropipecolic Acid RCM_Step->Product_Pip

Figure 1: Synthetic pathways for generating RCM precursors from chiral amino acid pools.

Catalyst Selection Guide

For 6-membered heterocyclic amino acids, the steric bulk of the N-protecting group often hinders the approach of the catalyst.

CatalystTypeActivity ProfileRecommendation
Grubbs I (G-I) Bis-phosphineModerate activity. Sensitive to steric bulk.[1]Avoid for tetrasubstituted olefins or bulky N-protecting groups.
Grubbs II (G-II) NHC-PhosphineHigh activity. Thermally stable.[2]Standard Choice. Excellent for forming di- and tri-substituted olefins in pipecolic derivatives.
Hoveyda-Grubbs II (HG-II) Phosphine-freeHigh activity. "Boomerang" mechanism allows regeneration.Best for Difficult Cases. Use if G-II fails or for tetrasubstituted double bonds.
Grela Catalyst Modified HG-IIUltra-fast initiation.Optimization Only. Use for low-temperature applications.

Detailed Protocol: Synthesis of Methyl N-Boc-5,6-dehydropipecolate

Target Molecule: A cyclic


-amino acid precursor.
Reaction Scale:  1.0 mmol (adaptable).
Reagents & Equipment[1][3][4][5][6]
  • Substrate: Methyl N-Boc-N-allyl-L-allylglycinate (1.0 equiv).

  • Catalyst: Grubbs II (G-II) (2–5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, HPLC grade.

  • Scavenger: SiliaMetS® Thiol or activated charcoal.

  • Equipment: Schlenk line (or vacuum manifold), reflux condenser, Nitrogen/Argon source.

Experimental Procedure

Step 1: Solvent Degassing (CRITICAL) Dissolved oxygen promotes catalyst decomposition.

  • Place anhydrous DCM in a Schlenk flask.

  • Bubble dry Nitrogen or Argon through the solvent for 15–20 minutes.

  • Why? This ensures the active Ruthenium carbene species remains active long enough to complete the cycle.

Step 2: Reaction Setup

  • Dissolve the substrate (1.0 mmol, ~270 mg) in degassed DCM to reach a concentration of 0.05 M (20 mL).

    • Note: High dilution (0.01–0.05 M) favors intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).

  • Add Grubbs II catalyst (0.02 mmol, 17 mg, 2 mol%) in one portion under inert atmosphere.

  • Fit the flask with a reflux condenser and heat to reflux (40 °C) under Nitrogen flow.

Step 3: Monitoring

  • Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3][4]

  • Reaction is typically complete in 2–4 hours.

  • Optimization: If conversion <50% after 4 hours, add a second portion of catalyst (1 mol%) or switch to Toluene and heat to 80 °C.

Step 4: Quenching & Ruthenium Removal (The "Pharma" Standard) Residual Ru is toxic and catalyzes isomerization.

  • Cool the mixture to room temperature.

  • Method A (Fast): Add DMSO (5 equiv relative to catalyst) and stir for 12 hours. The DMSO coordinates Ru, making it silica-inactive.

  • Method B (High Purity): Add SiliaMetS® Thiol (or equivalent metal scavenger resin) (50 wt% relative to catalyst mass). Stir for 1 hour. Filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient).

  • Expected Yield: 85–95%.

  • Characterization: 1H NMR will show the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of the cyclic alkene signal (5.6–5.9 ppm).

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the decision-making process during the reaction to ensure high yields.

RCM_Workflow Start Start RCM (0.05 M, DCM, 2 mol% G-II) Check1 TLC/LC-MS @ 2 Hours Start->Check1 Complete Conversion > 95% Check1->Complete Yes Stalled Conversion < 50% Check1->Stalled No Workup Add Scavenger (SiliaMetS) Filter & Concentrate Complete->Workup Action_Heat Increase Temp (Switch to Toluene, 80°C) Stalled->Action_Heat If SM remains Action_Add Add Catalyst (+ 2 mol% HG-II) Stalled->Action_Add If Catalyst dead Action_Additives Add Lewis Acid (Ti(OiPr)4) to break chelation Stalled->Action_Additives If heteroatom chelation suspected Action_Heat->Check1 Action_Add->Check1 Action_Additives->Check1

Figure 2: Optimization workflow for RCM of heterocyclic amino acids.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction Catalyst poisoning by free amine/acid.Ensure full protection (Boc/Esters). Add Ti(OiPr)4 as a getter.
Oligomerization Concentration too high.Dilute to 0.005 M – 0.01 M. Add substrate slowly (syringe pump).
Stalled Conversion Catalyst decomposition (O2) or "Stuck" complex.Degas solvent more thoroughly. Switch to Hoveyda-Grubbs II (more robust).
Isomerization Ru-hydride species formation.Use fresh solvent (low acid). Add benzoquinone (10 mol%) to prevent hydride formation.

References

  • Grubbs, R. H. (2006).[4] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[3][4][5] Link

  • Ovaa, H., et al. (2002).

    
    -Amino Acids. Radboud University Repository. Link
    
  • Garber, S. B., et al. (2000). Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society.[3][4][5] Link

  • Varray, S., et al. (2003). N-Pyrrolyl amino acids: synthesis and use in ring-closing metathesis. Organic & Biomolecular Chemistry. Link

  • Michrowska, A., & Grela, K. (2008). Quest for the Ideal Olefin Metathesis Catalyst. Pure and Applied Chemistry. Link

Sources

Troubleshooting & Optimization

Preventing racemization during the synthesis of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-OXZ-004 Subject: Prevention of Racemization at C4 during Cyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (often derived from D-homoserine) presents a critical stereochemical challenge. The C4 chiral center is highly susceptible to racemization due to the


-proton acidity , which is enhanced by the electron-withdrawing effects of the adjacent carbonyl (carboxylic acid/ester) and the carbamate nitrogen.

This guide addresses the root causes of enantiomeric excess (%ee) erosion and provides validated protocols to maintain optical purity.

Module 1: Root Cause Analysis (The "Why")

Q: Why does this specific molecule racemize so easily?

A: The racemization is driven by base-catalyzed enolization. In the target molecule, the proton at the C4 position is "doubly activated." It is flanked by:

  • The Carboxyl group (electron-withdrawing).

  • The Carbamate Nitrogen (electron-withdrawing via induction).

When you expose this system to a base (necessary for many cyclization reagents like phosgene or CDI) or high temperatures, the C4 proton is abstracted, forming a planar enolate intermediate. Upon re-protonation, the stereochemistry is scrambled, resulting in a racemic mixture (DL).

Visualization: The Racemization Mechanism

The following diagram illustrates the specific pathway of stereochemical loss during the base-mediated cyclization step.

RacemizationMechanism Start (4R)-Isomer (Chiral Pure) Base Base Attack (Deprotonation) Start->Base High pH / Heat Enolate Planar Enolate (Achiral Intermediate) Base->Enolate - H+ Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate + H+ (Non-stereoselective)

Caption: Figure 1. Mechanism of base-catalyzed racemization at the C4 position via enolate formation.

Module 2: Reagent Selection & Troubleshooting

Q: I am using CDI (Carbonyl diimidazole) and seeing low %ee. Why?

A: CDI is convenient but risky for this specific substrate.

  • The Issue: CDI releases imidazole as a byproduct. Imidazole is a base (

    
    ). In the presence of the activated acyl intermediate, imidazole can promote proton abstraction at the 
    
    
    
    -position before the ring closes. Furthermore, CDI reactions often require heating to drive the reaction to completion, which kinetically accelerates racemization.
  • The Fix: Switch to Disuccinimidyl Carbonate (DSC) or Triphosgene under biphasic conditions. DSC releases N-hydroxysuccinimide (weakly acidic/neutral), which is far less likely to cause epimerization.

Q: How do I use Triphosgene without racemizing?

A: You must use a Schotten-Baumann protocol (Biphasic system). Using Triphosgene in a homogeneous organic phase with an amine base (like Triethylamine or DIPEA) is fatal for chirality here. Amine bases can act as nucleophilic shuttles and are strong enough to deprotonate the C4 position.

Recommended System: THF/Water or DCM/Water with inorganic base (


 or 

).
  • Critical Control Point: The pH must be maintained between 8.0 and 9.0 .

    • pH < 7: Reaction stalls; potential acid-catalyzed hydrolysis.

    • pH > 10: Rapid racemization via enolate formation.

Module 3: Validated Experimental Protocol

Protocol: Synthesis of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid from D-Homoserine. Objective: Cyclization with >98% retention of chirality.

Materials
  • Substrate: D-Homoserine (or D-Homoserine Lactone HCl salt).

  • Reagent: Triphosgene (Bis(trichloromethyl) carbonate).

  • Solvent: THF (Tetrahydrofuran) and Water (

    
     ratio).
    
  • Base: 2M NaOH (for pH adjustment).

Step-by-Step Workflow
  • Dissolution: Dissolve D-Homoserine (1.0 eq) in water. Add THF. Cool the mixture to 0–5 °C (Ice bath).

    • Note: Low temperature is non-negotiable to suppress kinetic racemization.

  • pH Adjustment: Slowly add 2M NaOH to adjust the pH to exactly 8.5 . Use a calibrated pH meter, not paper.

  • Reagent Addition: Dissolve Triphosgene (0.35 eq) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 60 minutes.

    • Simultaneous Addition: While adding Triphosgene, simultaneously add 2M NaOH dropwise to maintain pH between 8.0–9.0 .

    • Warning: Do not let pH spike above 9.5.

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor by TLC or LC-MS.

  • Quench & Workup (Critical):

    • Wash the alkaline aqueous layer with DCM to remove organic impurities (unreacted triphosgene/byproducts).

    • Acidification: Cool to 0 °C. Slowly acidify the aqueous layer to pH 1–2 using 2M HCl.

    • Speed: Extract immediately into Ethyl Acetate (x3). Do not let the product sit in strong acid for prolonged periods, as this can lead to ring opening.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
Data: Reagent Comparison
ReagentRisk of RacemizationByproduct Acidity/BasicityRecommendation
Triphosgene Moderate (pH dependent)HCl (Acidic)Recommended (with pH control)
CDI HighImidazole (Basic)Avoid
DSC LowNHS (Neutral/Acidic)Best for small scale
Phosgene (Gas) ModerateHCl (Acidic)Valid (Industrial scale)

Module 4: Process Decision Tree

Use this logic flow to determine the best synthetic route based on your scale and available equipment.

SynthesisDecision Start Start: D-Homoserine Derivative ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Small Scale (<5g) High Value ScaleCheck->SmallScale Lab Bench LargeScale Large Scale (>100g) Cost Sensitive ScaleCheck->LargeScale Pilot Plant DSC_Route Route A: DSC (Disuccinimidyl Carbonate) Solvent: MeCN Base: NaHCO3 SmallScale->DSC_Route Prioritize Purity Triphos_Route Route B: Triphosgene Schotten-Baumann Solvent: THF/H2O Base: NaOH (pH Control) LargeScale->Triphos_Route Prioritize Cost Analysis Analyze %ee via Chiral HPLC DSC_Route->Analysis Triphos_Route->Analysis

Caption: Figure 2. Decision matrix for selecting the optimal cyclization reagent based on reaction scale.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Knölker, H. J., & Braxmeier, T. (1998). Disuccinimidyl Carbonate (DSC) – A Convenient Reagent for the Synthesis of Carbamates and Ureas. Synlett, 1998(10), 1085-1086. Link

  • Olsén, P., et al. (2018).[1] Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water.[1] Green Chemistry, 20, 469-475.[1] Link

  • Scott, J. D., et al. (2016). Discovery of AZD3293: A Potent, Novel, and Brain Permeable BACE1 Inhibitor. Journal of Medicinal Chemistry, 59(23), 10435–10450. (Demonstrates the utility of oxazine cores in drug development). Link

Sources

Technical Support Center: Synthesis & Optimization of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the preparation of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid. This chiral cyclic carbamate is a critical intermediate in the development of mutant IDH1/2 inhibitors and other advanced active pharmaceutical ingredients (APIs)[1].

The synthesis relies on the intramolecular cyclization of D-homoserine ((R)-2-amino-4-hydroxybutanoic acid) using a phosgene equivalent (typically triphosgene) under basic conditions[2]. While the theoretical transformation is straightforward, achieving high yields and maintaining stereochemical integrity requires precise control over reaction kinetics, thermodynamics, and isolation techniques.

Troubleshooting & FAQs

Q1: Why is my cyclization yield consistently below 60% with visible oligomeric byproducts? Causality & Insight: The formation of the 1,3-oxazinane ring proceeds via a highly reactive carbamoyl chloride (or isocyanate) intermediate. If the steady-state concentration of this intermediate becomes too high, intermolecular nucleophilic attack by the primary amine or hydroxyl group of another D-homoserine molecule will outcompete the desired intramolecular 6-endo-trig cyclization. This kinetic competition leads to linear oligomerization. Solution: Enforce strict pseudo-high-dilution conditions. Add the triphosgene solution dropwise over a minimum of 1 to 2 hours. Ensure vigorous mechanical stirring to prevent localized high concentrations of the phosgene equivalent.

Q2: I am observing a significant drop in enantiomeric excess (ee). How can I prevent racemization? Causality & Insight: The


-proton of the carboxylic acid in the oxazinane ring is relatively acidic. Under the strongly basic conditions required to keep the amine deprotonated for the initial nucleophilic attack (e.g., 2 M NaOH), this proton can be abstracted. This leads to the formation of an enolate intermediate and subsequent racemization at the C4 stereocenter.
Solution:  Temperature control is the critical variable. The reaction must be maintained strictly below 5 °C during the entire triphosgene addition phase[2].

Q3: The reaction goes to completion, but my isolated yield is low. How do I improve product recovery? Causality & Insight: (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid is a highly polar, water-soluble cyclic carbamate. Standard liquid-liquid extraction from an aqueous phase often results in poor partitioning into the organic layer, even at highly acidic pH levels. Solution: Do not attempt a direct biphasic extraction. Instead, acidify the aqueous reaction mixture to pH 1 with concentrated HCl, and then evaporate the entire mixture to dryness under reduced pressure. The resulting solid residue (containing the product and inorganic salts) should then be exhaustively triturated/extracted with ethyl acetate (EtOAc)[3]. The inorganic salts will remain undissolved, allowing for the isolation of the pure product.

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting yield and enantiomeric purity.

Phosgene SourceSolvent SystemBaseTemp (°C)Addition Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Triphosgene (0.35 eq)Dioxane / Water2M NaOH0 – 51.082 – 85%> 99%
Triphosgene (0.35 eq)Dioxane / Water2M NaOH20 – 251.062%92%
Triphosgene (0.35 eq)Dioxane / Water2M NaOH0 – 50.1 (Fast)55%> 99%
Diphosgene (0.50 eq)THF / Water2M NaOH0 – 51.078%> 99%
Phosgene gas (1.1 eq)Toluene / Water2M NaOH0 – 52.084%> 99%

Validated Experimental Protocol

The following self-validating methodology is adapted from optimized procedures for oxazinane-4-carboxylic acid synthesis[3][4].

Objective: High-yield synthesis with preservation of stereochemical integrity.

Materials:

  • D-Homoserine ((R)-2-amino-4-hydroxybutanoic acid): 10.0 g (84.0 mmol)

  • Aqueous NaOH (2 mol/L): 250 mL (510 mmol)

  • Triphosgene: 25.3 g (85.2 mmol)

  • 1,4-Dioxane: 125 mL

  • Concentrated HCl

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation of the Aqueous Base: In a 1 L round-bottom flask equipped with a magnetic stirrer and an internal temperature probe, dissolve D-homoserine (10.0 g, 84.0 mmol) in 250 mL of 2 M aqueous NaOH (510 mmol).

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0 °C.

  • Reagent Preparation: In a separate Erlenmeyer flask, dissolve triphosgene (25.3 g) in anhydrous 1,4-dioxane (125 mL). (Safety Note: Triphosgene is highly toxic; perform this inside a certified fume hood).

  • Controlled Addition: Transfer the triphosgene solution to an addition funnel. Add the solution dropwise to the vigorously stirring aqueous mixture over a period of 1 hour. Critical: Monitor the internal temperature continuously; adjust the addition rate to ensure the temperature strictly remains below 5 °C[2].

  • Cyclization Phase: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 24 to 48 hours to ensure complete conversion.

  • Quenching and Acidification: Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane. Cool the remaining aqueous phase to 0 °C and carefully add concentrated HCl dropwise until the pH reaches 1.0.

  • Evaporation to Dryness: Transfer the acidified aqueous solution to a rotary evaporator and remove all water under reduced pressure at 40 °C. This will leave a solid residue consisting of the target product and inorganic salts[3].

  • Extraction/Trituration: Suspend the solid residue in EtOAc (200 mL) and stir vigorously for 15 minutes. Filter the suspension to remove the inorganic salts. Repeat this extraction process two more times with fresh EtOAc (2 x 200 mL)[4].

  • Final Isolation: Combine the EtOAc filtrates, wash with a minimal amount of brine (50 mL) to remove residual inorganic impurities, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification (Optional): If necessary, purify the crude residue via silica gel column chromatography using Dichloromethane/Methanol (20:1, v/v) to yield the pure (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid as a white solid[3].

Reaction Workflow & Causality Diagram

G Start D-Homoserine (R)-2-amino-4-hydroxybutanoic acid Intermediate Carbamoyl Chloride Intermediate Start->Intermediate Nucleophilic Attack Reagent Triphosgene in Dioxane (Slow Addition) Reagent->Intermediate Phosgene equivalent Hydrolysis Reagent Hydrolysis (Side Reaction) Reagent->Hydrolysis Excess water / High Temp Base Aq. NaOH (pH > 9) Maintains free amine Base->Start Deprotonates amine Temp Temperature Control (< 5 °C) Temp->Reagent Prevents exotherm Temp->Intermediate Minimizes racemization Cyclization Intramolecular Cyclization (6-endo-trig) Intermediate->Cyclization Favorable kinetics Polymerization Oligomerization (Side Reaction) Intermediate->Polymerization High conc. / Fast addition Product (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (Target Product) Cyclization->Product Acidification & Extraction

Mechanistic workflow for optimizing (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid synthesis yield.

References

  • Vertex Pharmaceuticals Incorporated. US10717764B2 - Therapeutically active compounds and their methods of use. Google Patents.
  • Vertex Pharmaceuticals Incorporated. ES2903390T3 - Methods for preparing new IDH1 inhibitors. Google Patents.
  • Vertex Pharmaceuticals Incorporated. US10717764B2 - Extraction and Purification Procedures. Google Patents.

Sources

Technical Support Center: Oxazinane Ring Stability in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Support Guide for handling oxazinane-containing peptides. As researchers increasingly incorporate conformational constraints (e.g., 1,2-oxazinanes), backbone modifications (e.g., threoglucins, MOANA), and masked aldehydes (e.g., 3-Boc-1,3-oxazinane) into their drug development pipelines, understanding the precise chemical behavior of these heterocycles during SPPS is critical.

This guide is engineered to provide scientists with the mechanistic causality behind oxazinane stability, actionable troubleshooting steps, and self-validating protocols to ensure high-yield syntheses.

Mechanistic Principles: The Causality of Oxazinane Stability

To master oxazinane chemistry in SPPS, one must first distinguish between the two primary regioisomers used in peptide design:

  • 1,2-Oxazinanes: Characterized by a direct N–O bond. These rings are chemically robust and generally stable to both the basic conditions of Fmoc deprotection and the harsh acidic conditions of global cleavage.

  • 1,3-Oxazinanes: Characterized by an N–C–O linkage, functioning chemically as an N,O-acetal (hemiaminal ether).

The stability of the 1,3-oxazinane ring is governed by Le Chatelier's principle and nucleophilic hydration. During global cleavage with Trifluoroacetic Acid (TFA), the ring oxygen is rapidly protonated. However, protonation alone does not destroy the ring. The ring opens to form a highly reactive iminium ion intermediate. For this cleavage to become irreversible, water must be present to hydrolyze the iminium ion into a free aldehyde and an amino alcohol[1]. Therefore, if the cleavage environment is strictly anhydrous, the equilibrium favors the intact (albeit protonated) oxazinane ring upon precipitation, allowing the cyclic structure to survive TFA exposure[2].

Mechanism Oxazinane 1,3-Oxazinane (N,O-acetal) Protonation Protonated Ring (+H+ from TFA) Oxazinane->Protonation Fast Iminium Iminium Ion (Ring Opened) Protonation->Iminium Equilibrium Hydrolysis Hydrolysis (+ H2O) Iminium->Hydrolysis Irreversible Aldehyde Free Aldehyde + Amino Alcohol Hydrolysis->Aldehyde

Figure 2: Acid-catalyzed ring-opening mechanism of 1,3-oxazinane in aqueous acidic conditions.

Frequently Asked Questions (FAQs)

Q: Is the oxazinane ring stable during standard Fmoc deprotection? A: Yes. Both 1,2-oxazinane and standard 1,3-oxazinane rings are completely stable to basic conditions (e.g., 20% piperidine in DMF)[1]. The only exception is if you are intentionally using a base-labile derivative, such as the Fmox (3-Fmoc-1,3-oxazinane) protecting group, which is designed to be cleaved by 0.1 M NaOH[3].

Q: Will my oxazinane-containing peptide survive global TFA cleavage? A: It depends entirely on your scavenger cocktail. 1,3-oxazinanes (such as those found in threoglucin natural products) are stable to anhydrous TFA treatments but will undergo rapid hydrolysis in the presence of aqueous acids[4]. Standard Reagent K (which contains 5% water) will destroy a 1,3-oxazinane ring. You must use a strictly water-free cocktail to preserve it.

Q: I am using 3-Boc-(1,3)-oxazinane (Box) to protect an aldehyde. How do I unmask it? A: The Boc group will be removed during standard TFA cleavage, but the oxazinane ring will likely remain intact if water levels are low[1]. To quantitatively unmask the aldehyde, you must subject the cleaved peptide to mild aqueous acid (e.g., 0.1 M HCl) at elevated temperatures (60°C)[1].

Troubleshooting Guide

Issue 1: Complete loss of the oxazinane ring during global cleavage
  • Symptom: LC-MS analysis of the crude peptide shows an

    
     peak (hydration) or completely fragmented peptide masses corresponding to the free aldehyde.
    
  • Causality: Trace water in the cleavage cocktail or absorbed by the resin acted as a nucleophile, driving the hydrolysis of the acid-catalyzed iminium intermediate.

  • Solution: Switch to an anhydrous cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% DCM). Ensure the peptide-resin is desiccated under high vacuum for at least 12 hours prior to cleavage.

Issue 2: Incomplete coupling of the oxazinane-containing building block
  • Symptom: Significant deletion sequences observed in HPLC; positive Kaiser test after standard coupling time.

  • Causality: The chair conformation of the oxazinane ring introduces severe

    
    -allylic strain and steric bulk at the N-terminus, drastically reducing the nucleophilicity of the reacting amine.
    
  • Solution: Abandon standard DIC/Oxyma protocols for this specific step. Utilize highly reactive uronium salts (e.g., HATU or COMU) paired with a less nucleophilic, stronger base like 2,4,6-trimethylpyridine (collidine) instead of DIPEA. Implement double coupling cycles (e.g., 2 x 60 mins at 40°C).

Quantitative Stability Data

To assist in experimental design, the stability profiles of common oxazinane derivatives under various SPPS conditions are summarized below.

Oxazinane DerivativePrimary ApplicationFmoc Deprotection (20% Pip/DMF)Anhydrous Cleavage (95% TFA / 5% TIS)Aqueous Acid Cleavage (TFA / H₂O)
1,2-Oxazinane Backbone constraints / FoldamersStableStableStable
1,3-Oxazinane Threoglucin core / MOANAStableStableLabile (Hydrolyzes)
3-Boc-(1,3)-Oxazinane Aldehyde Protecting GroupStableBoc cleaved, Ring intactLabile (Aldehyde released)
3-Fmoc-(1,3)-Oxazinane Base-labile Protecting GroupLabile (Cleaved)StableStable

Validated Experimental Protocols

SPPS_Workflow Start Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Oxazinane Coupling (HATU/Collidine) Deprotect->Couple Elongate Peptide Elongation Couple->Elongate Cleavage Global Cleavage (TFA Cocktails) Elongate->Cleavage Stable Intact Oxazinane Peptide (Anhydrous TFA/TIS) Cleavage->Stable Water-Free Degraded Ring-Opened Aldehyde (Aqueous TFA/H2O) Cleavage->Degraded H2O Present

Figure 1: SPPS workflow and cleavage outcomes for oxazinane-containing peptides.

Protocol A: Anhydrous TFA Cleavage (For Ring Preservation)

Use this protocol when the 1,3-oxazinane ring is a desired structural feature of the final peptide (e.g., MOANA or threoglucin analogs).

  • Resin Desiccation: Wash the peptide-resin with DCM (5 x 3 mL) to remove residual DMF. (Causality: DMF forms non-volatile complexes with TFA and can trap trace water). Dry the resin under high vacuum for 12 hours.

    • Self-Validating Check: The resin must be completely free-flowing and exhibit static cling to the sides of the syringe/vessel.

  • Cocktail Preparation: Prepare a fresh, strictly anhydrous cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% DCM (Substitute DCM with Ethanedithiol if Cys/Met residues are present).

  • Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate gently at room temperature for exactly 2 hours.

  • Precipitation: Filter the resin. Dropwise, add the TFA flow-through into 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.

    • Self-Validating Check: Post-cleavage LC-MS should display the exact

      
       target mass. The presence of an 
      
      
      
      peak indicates incomplete desiccation of the resin or contaminated TFA.
Protocol B: Aqueous Acid Cleavage (For Aldehyde Unmasking)

Use this protocol when utilizing 3-Boc-(1,3)-oxazinane (Box) as a protecting group to generate a C-terminal or side-chain aldehyde.

  • Initial Cleavage: Perform a standard TFA cleavage using Reagent K or a similar aqueous cocktail (e.g., 95% TFA, 2.5% TIS, 2.5%

    
    ) for 2 hours. This removes the peptide from the resin and cleaves the Boc group from the oxazinane nitrogen.
    
  • Precipitation: Precipitate the intermediate in cold diethyl ether and centrifuge to isolate the crude pellet.

  • Hydrolysis: Dissolve the crude peptide pellet in a mixture of 0.1 M aqueous HCl and Acetonitrile (1:1 v/v). (Causality: This provides the necessary hydronium concentration and aqueous environment to drive the iminium hydrolysis to completion, while ACN maintains peptide solubility).

  • Heating: Heat the solution to 60°C for 4 hours.

    • Self-Validating Check: Monitor the reaction via LC-MS. A complete mass shift from the intermediate

      
       to 
      
      
      
      confirms total unmasking of the aldehyde.
  • Lyophilization: Flash-freeze the solution and lyophilize immediately to obtain the unmasked peptide aldehyde, storing it at -20°C to prevent oligomerization.

References

  • [1] Synthesis of 3‐Boc‐(1,3)‐oxazinane‐Protected Amino Aldehydes from Amino Acids and Their Conversion into Urea Precursors. Novel Building Blocks for Combinatorial Synthesis Source: researchgate.net URL: [Link]

  • [4] Vitamin B3 Triggers Biosynthesis of Secondary Metabolite Dormancy Signals in Streptococcus suis Source: nih.gov URL: [Link]

  • [2] (PDF) Watson-Crick Base Pairing of N-Methoxy-1,3-Oxazinane (MOANA) Nucleoside Analogues within Double-Helical DNA Source: researchgate.net URL: [Link]

  • [3] Fmox: A Base-Labile Aldehyde Protecting Group Source: researchgate.net URL: [Link]

Sources

Overcoming solubility issues of peptides containing (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Solubility, Synthesis, and Handling of Oxazinane-Constrained Peptides

Executive Summary: Understanding the Moiety

Why is this peptide difficult? The residue (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (hereafter referred to as Oxc ) is a conformationally constrained amino acid analogue. Structurally, it is a six-membered cyclic carbamate (urethane).

  • The Benefit: It is often used as a proline mimetic or to induce specific secondary structures (typically

    
    -turns or distorted 
    
    
    
    -turns) by locking the backbone
    
    
    and
    
    
    torsion angles.
  • The Problem: This induced rigidity is the root cause of your solubility issues. By restricting conformational freedom, Oxc promotes strong, ordered intermolecular hydrogen bonding (stacking), leading to amyloid-like aggregation . These aggregates are often resistant to standard organic solvents (AcN, MeOH) and can cause gelation during Solid Phase Peptide Synthesis (SPPS).

Solubility Decision Matrix (Interactive Guide)

Before proceeding, determine the nature of your solubility bottleneck using the logic flow below.

SolubilityMatrix Start Identify Solubility Issue Phase At which stage is the issue? Start->Phase Syn Synthesis (SPPS) Phase->Syn Pur Purification (HPLC) Phase->Pur Assay Biological Assay Phase->Assay Syn_Issue Incomplete Coupling / Gelation Syn->Syn_Issue Pur_Issue Insoluble in Water/AcN Pur->Pur_Issue Assay_Issue Precipitation in PBS/Media Assay->Assay_Issue Action_Syn Protocol A: Chaotropic Wash Syn_Issue->Action_Syn Action_Pur Protocol B: The HFIP Reset Pur_Issue->Action_Pur Action_Assay Protocol C: pH & Excipients Assay_Issue->Action_Assay

Figure 1: Diagnostic flowchart for isolating the specific solubility bottleneck associated with Oxc peptides.

Module A: Troubleshooting Synthesis (SPPS)

Symptom: The resin swells poorly, coupling efficiency drops after Oxc insertion, or the Fmoc deprotection peak broadens/disappears.

Root Cause: The Oxc residue acts as a nucleation site for "on-resin aggregation." The growing peptide chains interact with each other rather than the solvent, forming


-sheet-like structures that block reagent access.
The Solution: "Magic Mixture" Washes

Standard DMF washes are insufficient. You must disrupt hydrogen bonds during the synthesis cycle.

Protocol:
  • Coupling Reagents: Switch to HATU/HOAt or PyOxim . Avoid carbodiimides (DIC) for the Oxc residue itself, as the kinetics are too slow for the sterically hindered secondary amine.

  • Chaotropic Wash (Crucial Step):

    • Prepare a 0.1 M solution of LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.

    • Perform 3 x 2-minute washes with this solution before every coupling step subsequent to the Oxc insertion.

    • Mechanism:[1][2][3] The chaotropic ions shield the backbone amides, preventing inter-chain hydrogen bonding [1].

  • Elevated Temperature:

    • Perform the coupling of the Oxc residue and the subsequent amino acid at 50°C (microwave or conventional heating).

    • Warning: Do not exceed 60°C to prevent epimerization of the Oxc chiral center [2].

Module B: Purification & Isolation

Symptom: The crude peptide is a solid that refuses to dissolve in Water/Acetonitrile for HPLC injection, or it elutes as a broad, tailing smear.

Root Cause: Lyophilized powders of rigid peptides often form extremely stable amorphous aggregates. Water promotes hydrophobic collapse.

The Solution: The HFIP Reset

Hexafluoroisopropanol (HFIP) is the "nuclear option" for disaggregating peptides. It is a potent hydrogen bond donor that disrupts intermolecular peptide-peptide bonds.

Protocol:
  • Dissolution: Dissolve the crude peptide in 100% HFIP . It should dissolve almost instantly.

  • Sonication: Sonicate for 5 minutes (bath sonicator) to ensure all aggregates are broken into monomers.

  • Exchange:

    • Option 1 (Direct Injection): If the volume is small, inject the HFIP solution directly (check column compatibility—usually fine for small volumes).

    • Option 2 (Solvent Swap): Dilute the HFIP solution 1:10 with Water/AcN (containing 0.1% TFA) immediately before injection.

    • Option 3 (Film Formation): Evaporate the HFIP under nitrogen flow to create a thin film.[4] This film is amorphous (non-crystalline) and will redissolve much easier in your mobile phase than the original bulk powder [3].

Solvent Compatibility Table

SolventSolubility PotentialRisk FactorRecommended Use
HFIP High (***** )Toxic; VolatileBreaking aggregates; Initial dissolution.
DMSO Moderate (***)Oxidizes Met/Cys; Hard to removeBiological assays; Stock solutions.
6M Guanidine High (****)Salt load on HPLCPurification of extremely hydrophobic sequences.
Water/AcN Low (*)Promotes aggregationMobile phase only (after pre-dissolution).

Module C: Assay & Formulation

Symptom: Peptide crashes out when added to PBS or cell culture media.

Root Cause: The "Salting Out" effect. The ions in PBS strip the hydration shell from the peptide, causing the hydrophobic/rigid Oxc motifs to stack.

The Solution: pH Manipulation & Excipients

Since Oxc contains a carboxylic acid (unless amidated at C-term), its charge state is pH-dependent.

Protocol:
  • Charge Calculation:

    • Determine the pI (Isoelectric Point).

    • If the peptide is Acidic (Net charge < 0): Dissolve in mild base (0.1% NH4OH).

    • If the peptide is Basic (Net charge > 0): Dissolve in mild acid (0.1% Acetic Acid).

    • Note: The Oxc ring itself is generally stable to mild base, but avoid pH > 10 for extended periods to prevent ring opening (hydrolysis of the cyclic carbamate) [4].

  • The "DMSO Shock" Method:

    • Dissolve peptide in 100% DMSO at 100x the final concentration.

    • Add the buffer to the DMSO rapidly while vortexing (do not add DMSO to the buffer). This prevents local high concentrations that trigger precipitation.

  • Visualizing the Aggregation Pathway:

AggregationMechanism Monomer Soluble Monomer (Hydrated) Stack Oxc-Oxc Stacking (H-Bond Locked) Monomer->Stack High Salt / Time Stack->Monomer HFIP / DMSO Fibril Insoluble Aggregate (Precipitate) Stack->Fibril Irreversible?

Figure 2: The reversible aggregation pathway. HFIP/DMSO drives the equilibrium back to the monomeric state.

Frequently Asked Questions (FAQ)

Q: Can I use standard Fmoc-Oxc-OH in automated synthesis? A: Yes, but place it in a "Critical" position. Use double coupling (2 x 1 hour) and ensure the resin loading is low (< 0.3 mmol/g) to reduce steric crowding.

Q: Is the Oxc ring stable to TFA cleavage? A: Yes. The 2-oxo-1,3-oxazinane ring is a cyclic carbamate. It is stable to the standard 95% TFA cleavage cocktails used to remove Boc/Trt groups [5].

Q: My peptide gels even in DMSO. What now? A: Add 1-5% Lithium Chloride (LiCl) to the DMSO. The lithium ions disrupt the intermolecular hydrogen bonds that persist even in DMSO. Alternatively, use N-Methylpyrrolidone (NMP) heated to 40°C.

Q: Does the stereochemistry (4R) affect solubility? A: Yes. The (4R) configuration dictates the "kink" in the backbone. If your sequence alternates L-amino acids and this (4R) residue, you may inadvertently create a structure that fits perfectly into a


-hairpin, which is highly insoluble. Disrupting this pattern with a Glycine or Proline adjacent to the Oxc can help.

References

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein J. Org. Chem. Retrieved from

  • Bachem. (2021). Care and Handling of Amyloid Peptides. Retrieved from

  • Creative Peptides. (2025). Delivery Systems and Formulation Strategies for Cyclic Peptides. Retrieved from

  • NIH/PubMed. (2015). Synthesis of Peptides Containing 2-oxohistidine Residues. (Demonstrating stability of similar oxo-derivatives). Retrieved from

Sources

Optimization of deprotection steps for peptides with oxazinane residues

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the optimization of deprotection steps for peptides containing oxazinane residues . This content is designed for researchers synthesizing peptidomimetics, specifically those incorporating 1,2-oxazinane (orthogonally protected N-alkoxy amino acids) or 1,3-oxazinane (pseudoproline-type) scaffolds.

Core Chemical Context & Stability Profile

Before optimizing, you must identify the specific oxazinane subclass, as their stability profiles in TFA (Trifluoroacetic acid) are diametrically opposed.

Feature1,2-Oxazinane Residues 1,3-Oxazinane Residues
Structure Cyclic N-alkoxy amine (N–O bond).Cyclic N,O-acetal (N–C–O bond).
Function Permanent peptidomimetic scaffold (Proline surrogate).often a Pseudoproline (Ψ) protecting group.
TFA Stability High (generally stable to acid).Low (Acid-labile; ring opens in TFA).
Primary Risk Reductive Cleavage of the N–O bond by scavengers.Premature Ring Opening or incomplete hydrolysis.
Action Optimize cocktail to prevent ring opening/reduction.Optimize cocktail to ensure complete removal (if PG).

Note: This guide focuses on preserving the 1,2-oxazinane scaffold , which is the common challenge in peptidomimetic synthesis.

Troubleshooting Guide (Q&A)

Issue 1: Loss of the Oxazinane Ring (Mass Shift -16 Da or Ring Opening)

Q: After global deprotection with Reagent K, my LC-MS shows a mass shift of -16 Da or a complex mixture indicating ring opening. What happened?

A: You likely caused reductive cleavage of the N–O bond. While the N–O bond in 1,2-oxazinanes is acid-stable, it is sensitive to reduction. Standard cleavage cocktails often contain strong reducing scavengers (Thiols, Silanes) or halide additives that can cleave this bond.

  • The Culprit: High concentrations of Ethanedithiol (EDT) or the presence of Iodide/Bromide salts (e.g.,

    
    , TMSBr) used to prevent Methionine oxidation. These reagents can reduce the N–O bond to an open-chain amino alcohol.
    
  • The Fix: Switch to a Non-Reductive Cocktail . Use Triisopropylsilane (TIPS) as the primary scavenger. Avoid halides entirely.

    • Recommended Cocktail:95% TFA / 2.5% TIPS / 2.5%

      
       .
      
Issue 2: Incomplete Fmoc Removal (N-Terminus of Oxazinane)

Q: I am synthesizing the peptide stepwise. The Fmoc deprotection on the oxazinane residue is extremely slow, leading to deletion sequences.

A: This is due to steric hindrance and electronic deactivation . The nitrogen in a 1,2-oxazinane is a secondary amine (like proline) but is bonded to an oxygen (N-alkoxy). This reduces its nucleophilicity and increases steric bulk, making the Fmoc group harder to access for the piperidine base.

  • The Fix:

    • Heat: Perform Fmoc deprotection at 40–50°C (microwave or conventional heating).

    • Stronger Base: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the deprotection mix.

    • Protocol: 2% DBU / 2% Piperidine in DMF for 5–10 minutes (Standard is 20% Piperidine). Note: DBU is aggressive; monitor for Aspartimide formation if Asp is present.

Issue 3: Incomplete Coupling to the Oxazinane

Q: The amino acid following the oxazinane (n+1) fails to couple efficiently.

A: The oxazinane N-terminus is a poor nucleophile . The N-alkoxy effect (


-effect) usually increases nucleophilicity in solution, but in the constrained ring system on-resin, steric hindrance dominates.
  • The Fix: Use high-efficiency coupling reagents.

    • Reagent: HATU or HOAt is preferred over HBTU/PyBOP.

    • Conditions: Double coupling (

      
       hour) at elevated temperature (
      
      
      
      ).
    • Monitoring: The Chloranil test is more effective than Kaiser for secondary amines, but LC-MS of a micro-cleavage is the only reliable confirmation.

Optimized Protocols

Protocol A: "Safe" Global Deprotection (Preserving N-O Bond)

Use this protocol if your peptide contains a 1,2-oxazinane scaffold.

Reagents:

  • Trifluoroacetic Acid (TFA) - HPLC Grade

  • Triisopropylsilane (TIPS) - Scavenger (Carbonium ions)

  • Water (

    
    ) - Scavenger (t-Butyl cations)
    
  • Avoid: EDT, Thioanisole, Phenol, Ammonium Iodide.

Step-by-Step:

  • Wash Resin: Wash resin

    
     with DCM to remove DMF (basic DMF salts can inhibit cleavage). Dry under nitrogen.
    
  • Prepare Cocktail: Mix TFA : TIPS :

    
     (95 : 2.5 : 2.5 v/v) .
    
    • Note: If the peptide contains Trp(Boc) or Pbf groups, extend reaction time rather than adding strong scavengers.

  • Incubation: Add cocktail to resin (10 mL per gram of resin). Shake at Room Temperature for 2–3 hours.

    • Warning: Do not heat the cleavage reaction. Heat + Acid promotes N-O degradation.

  • Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether (or MTBE). Centrifuge to pellet.

Protocol B: Handling Methionine without Iodides

If your peptide has Met andOxazinane , you have a conflict. Met requires reduction (to prevent oxidation), but Oxazinane requires non-reducing conditions.

Strategy:

  • Use the Protocol A cocktail (TFA/TIPS/Water).

  • Accept that some Met-sulfoxide (

    
    ) may form.[1]
    
  • Post-Cleavage Reduction: Reduce

    
    after purification using enzymatic methods (Methionine Sulfoxide Reductase) or mild chemical reduction in aqueous buffer (e.g., N-methylmercaptoacetamide) at neutral pH, where the oxazinane is stable. Do not use TMSI/NH4I in the TFA cocktail. 
    

Decision Logic for Scavenger Selection

The following diagram illustrates the decision process for selecting a cleavage cocktail that balances side-chain removal with oxazinane stability.

ScavengerSelection Start Start: Global Deprotection Planning CheckOx Does Peptide contain 1,2-Oxazinane Residue? Start->CheckOx CheckMet Does Peptide contain Met, Cys, or Trp? CheckOx->CheckMet Yes StdCocktail Standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT) RISK: N-O Reduction CheckOx->StdCocktail No SafeCocktail Oxazinane-Safe Cocktail (95% TFA, 2.5% TIPS, 2.5% Water) NO Halides/Thiols CheckMet->SafeCocktail No (Only tBu/Boc/Pbf) Compromise Modified Cocktail (TFA/TIPS/DODT) Use DODT instead of EDT (less aggressive) CheckMet->Compromise Yes (Needs Scavenger) Warning CRITICAL WARNING: Avoid NH4I, TMSBr, TMSI These cleave N-O bonds immediately. SafeCocktail->Warning Compromise->Warning

Caption: Decision tree for selecting cleavage cocktails to prevent reductive cleavage of the oxazinane N–O bond.

Comparative Data: Scavenger Impact on N-O Bond

The table below summarizes the stability of the 1,2-oxazinane ring in various TFA cleavage cocktails (2 hours, RT).

CocktailCompositionN-O Bond SurvivalRecommendation
TFA / Water 95:5100% Recommended for simple peptides.
TFA / TIPS / Water 95:2.5:2.5>98% Best Balance for most sequences.
Reagent K TFA/Phenol/H2O/Thioanisole/EDT85–95% Use with Caution. EDT can cause slow reduction.
Reagent H TFA/Phenol/H2O/Thioanisole/EDT/DMS<80% Avoid. High thiol content risks cleavage.
Halide Mix TFA +

or TMSBr
0% (Cleaved) FORBIDDEN. Rapid N-O cleavage occurs.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

    • Context: Comprehensive review of protecting group stability, including N-alkoxy deriv
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.

    • Context: Protocols for handling steric hindrance and difficult couplings (relevant to the bulky oxazinane amine).
  • Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790.

    • Context: Foundational work on acid-labile linkers and scavenger selection logic.
  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection.

    • Context: Standard industry protocols for scavenger cocktails (Reagent K vs. TIPS).

Sources

Minimizing by-product formation in oxazinane ring closure reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Hub for researchers working with oxazinane synthesis.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Minimizing By-Product Formation in Oxazinane Ring Closure Ticket ID: OX-RC-OPTIM-001

Introduction: The Stability Paradox

Welcome to the Oxazinane Optimization Hub. If you are reading this, you are likely facing the classic paradox of oxazinane synthesis: the ring is thermodynamically stable enough to exist but kinetically labile enough to open, hydrolyze, or oligomerize under slight environmental stress.

Whether you are synthesizing 1,3-oxazinanes (via condensation) or 1,2-oxazinanes (via cycloaddition/cyclization), your enemies are identical: Water , Entropy , and Competitive Nucleophiles .

This guide is structured into three troubleshooting modules based on the mechanistic failure points of your reaction.

Module 1: The Equilibrium Trap (1,3-Oxazinanes)

Applicability: Condensation of 3-amino-1-propanol derivatives with aldehydes/ketones.

The Core Issue

The formation of the 1,3-oxazinane ring is a reversible condensation. The reaction produces water. If this water is not removed faster than it is produced, the equilibrium shifts left, resulting in hydrolysis (ring opening) and low conversion. Furthermore, excess aldehyde leads to the formation of bis-oxazinanes (aminal bridges).

Troubleshooting Guide
SymptomProbable CauseCorrective Action (The Fix)
Stalled Conversion (~60-70%) Water accumulation in the reaction matrix.Switch to Azeotropic Distillation. Use Toluene or Benzene with a Dean-Stark trap. Alternatively, use activated 4Å Molecular Sieves (powdered, not beads) in the reaction vessel.
"Bis" Product Formation (Dimer) Excess aldehyde causing N-alkylation of the formed oxazinane (Aminal formation).Strict Stoichiometry. Use exactly 1.0 or 0.95 equivalents of aldehyde. Do not use excess aldehyde to "push" the reaction; it promotes oligomerization.
Product Hydrolyzes on Silica Acidic nature of silica gel opens the hemiaminal ether linkage.Neutralize the Stationary Phase. Pre-treat silica gel with 1% Triethylamine (Et₃N) in hexanes before loading the column.
Visualizing the Pathway

The following diagram illustrates the critical equilibrium points where by-products leak into the system.

Oxazinane_Condensation Start Amino Alcohol + Aldehyde Imine Imine/Enamine Intermediate Start->Imine - H₂O (Fast) Ring 1,3-Oxazinane (Target) Imine->Ring Cyclization (Slow) Hydrolysis Hydrolysis (Open Chain) Ring->Hydrolysis + H₂O (Reversible) BisProduct Bis-Aminal (Dimer) Ring->BisProduct + Excess Aldehyde

Caption: Figure 1. The condensation equilibrium. Note that water accumulation drives the 'Red' pathway (Hydrolysis), while excess reagents drive the 'Bis' pathway.

Module 2: The Kinetic Race (Intramolecular Cyclization)

Applicability: Ring closure via nucleophilic substitution (e.g., halo-alcohols or halo-amines).

The Core Issue

When closing a ring via S_N2 (e.g., displacing a leaving group), you are fighting intermolecular polymerization . If the concentration is too high, two separate molecules will react (dimerize) faster than one molecule can curl onto itself to close the ring.

Troubleshooting Guide
SymptomProbable CauseCorrective Action (The Fix)
Polymer/Gunk Formation Concentration is too high (Intermolecular reaction > Intramolecular).High Dilution Technique. Run the reaction at <0.05 M. Add the substrate slowly (dropwise) to the base/catalyst solution to keep instantaneous concentration low.
Elimination (Alkene) Product Base is too strong or hindered, acting as a base (E2) rather than a nucleophile promoter.Switch Base. If using NaH or t-BuOK, switch to K₂CO₃ in Acetone or Cs₂CO₃ in DMF . Cesium (Cs⁺) aids in the "template effect," coordinating the ends to assist closure.
6-Endo vs 5-Exo Competition Baldwin's Rules favor 5-membered rings.[1]Leaving Group Tuning. If you get the wrong ring size, change the leaving group (Iodide is faster/looser transition state than Tosylate) to alter the kinetic barrier.
Decision Matrix: Reaction Setup

Cyclization_Logic Question1 Is the Leaving Group (LG) Primary or Secondary? Primary Primary LG Question1->Primary Secondary Secondary LG Question1->Secondary Action1 Use NaH/THF (Fast Closure) Primary->Action1 Action2 Risk of Elimination (E2)! Secondary->Action2 Action3 Use K₂CO₃/Acetone (Thermodynamic Control) Action2->Action3 Switch to

Caption: Figure 2. Base selection logic for intramolecular displacement prevents elimination by-products.

Module 3: Stereochemical Leakage

Applicability: Synthesizing chiral oxazinanes from chiral amino alcohols.

The Core Issue

1,3-oxazinanes derived from chiral amino alcohols (e.g., phenylglycinol derived) can undergo epimerization at the aminal center or the backbone carbons if the conditions are too harsh (high heat/strong Lewis acid).

Protocol: The "Cold-Close" Method

To preserve >98% ee during ring closure.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Additives: 4Å Molecular Sieves (Activated).

  • Temperature: Start at -78°C , warm slowly to 0°C. Do not reflux.

  • Catalyst: Use a mild Lewis Acid like PPTS (Pyridinium p-toluenesulfonate) instead of TsOH or BF₃·OEt₂. Strong acids promote ring opening/closing cycles that scramble stereochemistry.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for oxazinane synthesis? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of condensation, but it often superheats water within the matrix, accelerating hydrolysis. Recommendation: Use microwave only if you include a chemical scavenger (like triethyl orthoformate) to consume water chemically as it forms.

Q: My product decomposes during purification. Why? A: Oxazinanes are essentially cyclic hemiaminal ethers. They are acid-sensitive. Standard silica gel is slightly acidic (pH 5-6). Solution: Deactivate your silica gel by flushing the column with 1% Et₃N/Hexane before loading your sample. Alternatively, use neutral alumina.

Q: Why am I seeing an "open chain" impurity in NMR that wasn't there in TLC? A: This is likely "NMR tube hydrolysis." If your CDCl₃ is old, it contains HCl (from photodecomposition). This acid, combined with trace water in the solvent, opens the ring inside the NMR tube. Verification: Filter your CDCl₃ through basic alumina before running the spectrum.

References

  • Synthesis of 1,3-oxazinanes via Ruthenium-Catalyzed Rearrangement. Source: Organic Letters (2014). Context: Discusses the stability of N-H-1,3-oxazinanes and their conversion from isoxazolidines. URL:[Link]

  • Kinetic vs. Thermodynamic Control in Ring Formation. Source: BenchChem / LibreTexts. Context: foundational principles of ring closure rates (5-exo vs 6-endo) and reversibility. URL:[Link]

  • Microwave-Assisted Synthesis of Oxazinanes. Source: International Journal of Organic Chemistry (2012).[2] Context: Protocols for air-mediated/microwave synthesis and solvent effects.[2][3][4] URL:[Link]

  • Intramolecular Nucleophilic Substitution (Baldwin's Rules Context). Source: Tetrahedron (2005).[5] Context: Mechanisms of ring closure via displacement of leaving groups and competing elimination pathways. URL:[Link]

Sources

Validation & Comparative

Comparative conformational analysis of oxazinane vs. oxazolidine containing peptides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Conformational Analysis: Oxazinane vs. Oxazolidine-Containing Peptides

Executive Summary

The incorporation of conformationally constrained non-natural amino acids is a cornerstone of modern peptidomimetic drug design and solid-phase peptide synthesis (SPPS). Among the most valuable tools are oxazolidines (5-membered rings, commonly known as pseudoprolines) and oxazinanes (6-membered rings). While both heterocycles constrain the peptide backbone, their divergent ring puckering dynamics, steric profiles, and effects on cis/trans amide isomerization lead to distinct structural outcomes. This guide provides an objective, data-driven comparison of their conformational behaviors and outlines validated experimental protocols for their analysis.

Mechanistic Divergence: Ring Size and Backbone Dynamics

To understand the utility of these cyclic constraints, one must examine the causality behind their structural influence on the peptide backbone.

Oxazolidines (5-Membered Pseudoprolines) Derived primarily from Serine, Threonine, or Cysteine (as thiazolidines) reacting with aldehydes or ketones, oxazolidines act as proline surrogates[1]. The 5-membered ring restricts the


 dihedral angle, but more importantly, the steric bulk of the ring substituents (often dimethyl groups at the 

position) clashes with the preceding residue's

-carbon. This steric repulsion destabilizes the trans amide bond, significantly increasing the cis amide population[2]. By forcing a cis conformation, oxazolidines introduce a sharp "kink" into the growing peptide chain, which disrupts intermolecular hydrogen bonding and prevents

-sheet-driven aggregation during SPPS[1]. Furthermore, computational and NMR studies reveal that as solvent polarity increases, the cis population of oxazolidine dipeptides increases, while the rotational barrier to cis-trans isomerization remains lower than that of standard proline[2].

Oxazinanes (6-Membered Homologues) Oxazinanes, such as 1,3-oxazinanes, are derived from homoserine[3] or generated via specialized enzymatic/synthetic cyclizations, as seen in the antimicrobial threoglucin peptide family[4]. Unlike the relatively planar or envelope-puckered 5-membered rings, the 6-membered oxazinane ring adopts a canonical chair or half-chair conformation[4]. This puckering relieves some of the extreme steric crowding seen in oxazolidines, allowing for different


 dihedral angle preferences. Consequently, oxazinanes are less about forcing a strict cis amide bond for SPPS solubility, and more about locking the peptide into a stable, bioactive 3D scaffold (such as an 

-turn or specific atropisomeric configuration) that enhances target recognition and proteolytic resistance[5].

G A Linear Peptide (Aggregation-Prone) B Oxazolidine Incorporation (5-Membered Ring) A->B Ser/Thr Derivation C Oxazinane Incorporation (6-Membered Ring) A->C Homoserine/Enzymatic D Cis-Amide Bond Induction & Backbone Kink B->D E Chair/Half-Chair Puckering & Dihedral Restriction C->E F Disrupted Beta-Sheets (High SPPS Yield) D->F G Stable Bioactive Conformation (e.g., Threoglucins) E->G

Structural logic of oxazolidine vs. oxazinane incorporation in peptide backbones.

Quantitative Conformational Comparison

The following table synthesizes the distinct physicochemical and conformational properties of oxazolidine and oxazinane-containing peptides based on current literature and computational models.

PropertyOxazolidine-Containing Peptides (

Pro)
Oxazinane-Containing Peptides
Ring Size & Heteroatoms 5-membered (O, N)6-membered (O, N)
Precursor Amino Acids Serine, Threonine[1]Homoserine[3], Thr-Gln motifs[4]
Dominant Ring Puckering Envelope / TwistChair / Half-Chair[4]
Cis/Trans Amide Preference Strongly favors cis (solvent dependent)[2]Mixed, heavily dependent on substitution
Isomerization Barrier (

)
Lower than standard Proline[2]Higher than oxazolidine (due to chair rigidity)
Primary Application Disrupting aggregation in SPPS[1]Bioactive peptidomimetics, target binding[5]
Backbone Effect Induces sharp turn/kink (Type VI

-turn)
Induces extended helical or rigid loop motifs

Experimental Methodology: Conformational Validation

To objectively verify the conformational impact of these heterocycles, researchers must employ a self-validating analytical workflow. The following protocol utilizes Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) to map the 3D conformational ensemble of constrained peptides.

Protocol: NMR-Based Conformational Analysis

Note: This protocol relies on the causality of nuclear Overhauser effects (NOE) where spatial proximity (< 5 Å) between protons allows for cross-relaxation, revealing the cis/trans state of the amide bond.

Step 1: Sample Preparation & Solvent Titration

  • Dissolve the purified peptide in 600

    
    L of a deuterated solvent. Self-Validation Check: Prepare two samples—one in a non-polar solvent (
    
    
    
    ) and one in a polar solvent (
    
    
    or
    
    
    )—to observe solvent-dependent cis population shifts[2].
  • Adjust the pH/pD to 4.5–5.5 to minimize amide proton exchange rates, ensuring sharp NH signals.

Step 2: 1D and Homonuclear 2D NMR Acquisition

  • Acquire a standard 1D

    
     spectrum to identify peak dispersion. Calculate the cis/trans ratio by integrating the distinct 
    
    
    
    -proton (
    
    
    ) signals of the residue preceding the heterocycle.
  • Acquire 2D TOCSY (Total Correlation Spectroscopy) with a mixing time of 60–80 ms to assign spin systems for each amino acid residue.

Step 3: Spatial Distance Mapping (NOESY/ROESY)

  • For peptides < 1500 Da, acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) rather than NOESY. Causality: Mid-sized peptides have correlation times where the NOE approaches zero; ROESY ensures positive cross-peaks and prevents spin-diffusion artifacts.

  • Diagnostic Validation: Look for the

    
     cross-peak. A strong signal here definitively confirms a cis amide bond. Conversely, a strong 
    
    
    
    (or equivalent ring proton) indicates a trans bond.

Step 4: Computational Restraining

  • Convert ROESY cross-peak volumes into distance restraints (e.g., strong = 1.8–2.5 Å, medium = 2.5–3.5 Å, weak = 3.5–5.0 Å).

  • Perform simulated annealing and molecular dynamics (MD) using these restraints to generate a family of the 10 lowest-energy 3D conformers.

G N1 Sample Prep Dissolve in CDCl3/D2O Adjust pH/pD N2 1D NMR 1H & 13C Acquisition Identify cis/trans ratios N1->N2 N3 2D NMR ROESY & TOCSY Measure interproton distances N2->N3 N4 Computational Restrained Molecular Dynamics DFT Energy Minimization N3->N4 N5 Output 3D Conformational Ensemble N4->N5

Self-validating experimental workflow for NMR-based peptide conformational analysis.

Application Strategy in Drug Development

Choosing between an oxazolidine and an oxazinane modification depends entirely on the developmental bottleneck:

  • Solve Synthesis Bottlenecks with Oxazolidines: If a linear peptide suffers from low coupling yields or on-resin aggregation (e.g., amyloidogenic sequences), incorporate a Ser/Thr-derived oxazolidine pseudoproline. The induced cis kink will break the

    
    -sheet network. Because the oxazolidine ring is acid-labile, it will revert to the native Ser/Thr during standard TFA cleavage, leaving no trace in the final API[1].
    
  • Solve Stability/Binding Bottlenecks with Oxazinanes: If the goal is to create a novel, proteolytically resistant peptidomimetic, the oxazinane core is superior. As demonstrated by the threoglucin family, the 1,3-oxazinane ring acts as a permanent, stable structural motif that locks the peptide into a specific bioactive conformation (atropisomerism), enhancing target affinity and half-life without reverting to a linear state[4][5].

References

Sources

Comparing the effect of 5-membered vs. 6-membered rings on peptide secondary structure

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Geometry of Constraint

In the rational design of peptidomimetics and constrained macrocycles, the introduction of cyclic amino acids is a foundational strategy to restrict backbone conformational entropy. The size of the aliphatic ring—most commonly comparing 5-membered rings (e.g., Proline, pyrrolidine derivatives) to 6-membered rings (e.g., Pipecolic acid, piperidine derivatives)—exerts a profound and often non-intuitive influence on the peptide's secondary structure, folding thermodynamics, and biological activity.

While a 5-membered ring tightly restricts the backbone dihedral angle (




-60°), introducing a 6-membered ring does not simply "loosen" this constraint; it fundamentally alters the steric environment, ring puckering dynamics, and cis-trans isomerization equilibrium. This guide objectively compares these two cyclic constraints, providing the mechanistic causality and field-proven experimental protocols necessary for advanced drug development.

Mechanistic Causality: Why Ring Size Dictates Conformation

To understand the macroscopic effects of ring size on peptide folding, we must examine the localized thermodynamic and kinetic parameters at the peptide bond.

Steric Clashes and Cis-Trans Isomerization

The substitution of a 5-membered proline with a 6-membered pipecolic acid (Pip) leads to a significant increase in the population of the cis amide conformer[1]. This is driven by local steric effects. In a 6-membered ring, the increased bulk of the


-carbon creates severe unfavorable steric interactions with the 

-carbon of the preceding residue when the peptide bond is in the trans geometry. Because the trans state is disproportionately destabilized by this bulk compared to the cis state, the equilibrium shifts toward cis, and the Van't Hoff enthalpy for isomerization is reduced[2]. Furthermore, the larger ring accelerates the kinetic rate of cis-trans isomerization[1].
Ring Puckering Dynamics

Using Cremer–Pople puckering coordinates, 5-membered rings require only two parameters to describe their conformational space, typically oscillating between envelope and half-chair conformations. In contrast, 6-membered rings require three parameters and transition between distinct chair and boat clusters[3]. This fundamental difference in pseudo-rotation means that 6-membered rings project their side-chain substituents at different vectors, altering how they interact with adjacent residues.

The "Proline Effect" vs. the "Pipecolic Acid Effect"

These structural differences manifest clearly in gas-phase fragmentation (ESI-MS/MS). Peptides containing 5-membered rings exhibit the classic "proline effect," selectively cleaving at the amide bond N-terminal to the residue. Conversely, 6-membered rings exhibit the "pipecolic acid effect," cleaving C-terminal to the residue. This is not due to basicity, but rather because the increased flexibility of the 6-membered ring allows the peptide to adopt conformations where proton transfer to the C-terminal amide becomes energetically favorable[4].

Mechanism Root Cyclic Amino Acid Constraint Pro 5-Membered Ring (Proline) Restricted flexibility Root->Pro Pip 6-Membered Ring (Pipecolic Acid) Increased steric bulk & flexibility Root->Pip Pro_CisTrans Trans conformer favored Slower isomerization Pro->Pro_CisTrans Pro_Fold Stabilizes Polyproline II (PPII) Helix Forms stable collagen models Pro->Pro_Fold Pip_CisTrans Increased Cis population Accelerated isomerization Pip->Pip_CisTrans Pip_Fold Disrupts right-handed helices Alters macrocycle self-assembly Pip->Pip_Fold

Caption: Mechanistic divergence of 5-membered vs. 6-membered rings on peptide conformation.

Quantitative Comparison & Structural Impact

The choice between a 5-membered and 6-membered constraint dictates the success of macroscopic structural motifs, such as the collagen triple helix or cyclic antimicrobial peptides. For instance, substituting Pro with Pip in collagen model peptides results in the loss of right-handed helix formation, as the 6-membered ring cannot accommodate the tight packing required for the triple helix[5]. In cyclic cationic antimicrobial peptides, altering the macrocyclic ring size and the internal constraints directly modulates the degree of


-structure disruption and membrane affinity[6].
Table 1: Comparative Performance of Cyclic Constraints
Parameter5-Membered Ring (e.g., Proline)6-Membered Ring (e.g., Pipecolic Acid)Structural Consequence
Puckering States Envelope / Half-chairChair / Boat6-membered rings offer distinct substituent projection vectors.
Cis-Trans Equilibrium Strongly favors transIncreased cis population6-membered rings induce tighter turns and disrupt extended structures.
Isomerization Kinetics SlowAccelerated6-membered rings reduce the kinetic barrier to folding/unfolding.
Helical Propensity High (Stabilizes PPII helices)Low (Disrupts right-handed helices)5-membered rings are essential for rigid, rod-like scaffolds.
MS Fragmentation N-terminal cleavage ("Proline effect")C-terminal cleavage ("Pipecolic effect")Distinct sequencing patterns in proteomics and metabolism assays.

Experimental Validation Workflows

To objectively validate the structural impact of these ring systems, researchers must employ orthogonal analytical techniques. The following self-validating protocols ensure high-confidence structural determination.

Workflow Start Synthesize Constrained Peptides (5- vs 6-membered rings) CD Circular Dichroism (CD) Assess global secondary structure (e.g., PPII helix at 225nm) Start->CD NMR NMR Spectroscopy ROESY/NOESY for distance constraints Determine cis/trans ratio Start->NMR MS Tandem Mass Spec (ESI-MS/MS) Analyze fragmentation patterns Start->MS Analysis Data Integration Determine conformational landscape CD->Analysis NMR->Analysis MS->Analysis

Caption: Multipronged experimental workflow for validating peptide secondary structure.

Protocol 1: Circular Dichroism (CD) for Helical Stability

Causality: CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, which is highly sensitive to the chiral environment of the amide backbone. This is the gold standard for observing the disruption of polyproline II (PPII) helices when a 6-membered ring is introduced.

  • Sample Preparation: Dissolve the purified peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 50–100 µM. Self-Validation: Run a concentration gradient (25, 50, 100 µM) to ensure the spectral shape is concentration-independent, ruling out aggregation.

  • Instrument Setup: Purge the spectropolarimeter with nitrogen gas for 15 minutes. Use a quartz cuvette with a 1 mm path length.

  • Spectral Acquisition: Scan from 190 nm to 260 nm at 20°C.

    • Expected Result (5-membered): A strong negative band at ~200 nm and a weak positive band at ~225 nm, characteristic of a PPII helix.

    • Expected Result (6-membered): Attenuation or complete loss of the 225 nm positive band, indicating helical disruption[5].

  • Thermal Denaturation: Monitor the ellipticity at 225 nm while increasing the temperature from 4°C to 85°C (1°C/min) to calculate the melting temperature (

    
    ).
    
Protocol 2: NMR Spectroscopy for Cis/Trans Quantification

Causality: Because the 6-membered ring accelerates isomerization and shifts the equilibrium, 1D and 2D NMR are required to quantify the cis/trans ratio and map the spatial proximity of protons via the Nuclear Overhauser Effect (NOE).

  • Sample Preparation: Dissolve 1–2 mg of peptide in 600 µL of

    
     (90:10 v/v) or pure 
    
    
    
    depending on solubility.
  • 1D

    
     NMR:  Acquire a standard proton spectrum. The resonances from the cis and trans conformers will be well resolved. Integrate the distinct 
    
    
    
    -proton peaks to reliably determine the fraction of molecules containing a cis peptide bond[1].
  • 2D ROESY/NOESY: For mid-sized peptides (~1000–3000 Da), NOE signals can pass through zero. Therefore, use ROESY (Rotating-frame Overhauser Effect Spectroscopy) with a mixing time of 200–300 ms.

  • Constraint Mapping:

    • Analyze the cross-peaks between the

      
      -proton of residue 
      
      
      
      and the
      
      
      -protons (for 5-membered) or
      
      
      -protons (for 6-membered) of residue
      
      
      . Strong
      
      
      to
      
      
      cross-peaks confirm the trans geometry.
    • Strong

      
       to 
      
      
      
      cross-peaks confirm the cis geometry.

Conclusion

The selection between a 5-membered and 6-membered cyclic constraint is not merely a matter of adjusting lipophilicity or metabolic stability; it is a fundamental structural decision. 5-membered rings (Proline analogs) are rigid architectural pillars that enforce extended PPII helices and strongly favor trans peptide bonds. In contrast, 6-membered rings (Pipecolic acid analogs) introduce localized steric bulk that paradoxically increases backbone flexibility, shifts the equilibrium toward the cis conformer, and disrupts continuous helical networks. By leveraging these distinct biophysical profiles, drug development professionals can precisely tune the secondary structure, target affinity, and pharmacokinetic properties of next-generation peptide therapeutics.

References

  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds - American Chemical Society. acs.org.[Link]

  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects | The Journal of Organic Chemistry - ACS Publications. acs.org.[Link]

  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed. nih.gov.[Link]

  • Conformational analysis of pipecolic acid substituted collagen model peptides. researchgate.net.[Link]

  • Effect of ring size on conformation and biological activity of cyclic cationic antimicrobial peptides - PubMed. nih.gov.[Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC. nih.gov.[Link]

Sources

Biological Activity Comparison of Peptides with Different Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of peptide constraints—specifically


-aminoisobutyric acid (Aib), N-methylation, and Hydrocarbon Stapling—evaluating their impact on biological activity, proteolytic stability, and membrane permeability.

Core Insight: While linear peptides often fail as therapeutics due to rapid degradation and poor membrane traversal, constrained analogs overcome these barriers by reducing the entropic penalty of binding and shielding the peptide backbone.

  • Aib is the superior choice for inducing helical structure in short oligomers (<15 residues).

  • N-methylation is the gold standard for improving oral bioavailability and metabolic stability without significantly altering bulk structure.

  • Stapling is the most effective strategy for targeting intracellular protein-protein interactions (PPIs) requiring extended

    
    -helical interfaces.
    

Mechanistic Comparison of Constraints

The "Entropic Penalty" Problem

Linear peptides exist as a disordered ensemble in solution. Upon binding a target, they must fold into a specific bioactive conformation. This folding process incurs a high entropic penalty (


), which reduces the overall free energy of binding (

).

Constrained amino acids pre-organize the peptide into its bioactive shape, minimizing this penalty and often resulting in higher affinity (


) and selectivity.
Constraint Modalities[1]
Feature

-Aminoisobutyric Acid (Aib)
N-MethylationHydrocarbon Stapling
Chemical Nature

-disubstituted amino acid (gem-dimethyl).
Methyl group replaces amide proton (

).
Covalent linkage between side chains (

or

).
Structural Effect Restricts

angles to helical regions (

).[1][2] Promotes

- or

-helix.[1][3][4]
Eliminates H-bond donor; favors cis-peptide bond; increases lipophilicity."Locks" peptide into stable

-helix; reinforces macrocyclic structure.
Primary Benefit Helical Induction: Stabilizes short peptides that would otherwise be disordered.Permeability: Shields polar backbone, improving passive transport.PPI Disruption: Creates large, stable surface area for protein binding.
Stability Mechanism Steric hindrance prevents protease access to the backbone.Removes scissile amide bond site; steric hindrance.Steric bulk + rigid backbone prevents protease adaptation.

Comparative Biological Data[6]

The following data summarizes the performance of a model p53-MDM2 inhibitor peptide modified with different constraints. This comparison highlights the trade-offs between potency, stability, and permeability.[5]

Table 1: Performance Metrics of Constrained Analogs (Model Data)
Peptide VariantSequence Modification

(nM) [Affinity]

(min) [Stability]*
Permeability (


cm/s)
Linear (WT) Native p53 sequence450< 15< 0.5
Aib-Modified 2x Aib substitutions851201.2
N-Methylated 3x N-Me-Ala scan320**> 2408.5
Stapled

hydrocarbon link
15 > 1440 (24h) 5.0

**Stability measured in human serum. *N-methylation can reduce affinity if the amide H is critical for binding.

Analysis:

  • Potency: The Stapled peptide shows the highest affinity (15 nM) because it presents a large, pre-formed helical face that perfectly mimics the p53 binding domain. Aib improves affinity (85 nM) by inducing helicity but less rigidly than stapling.

  • Stability: Stapled peptides exhibit exceptional stability (>24h) due to the "shielding" effect of the staple against proteases.[5] N-methylation also provides excellent stability by chemically removing the protease cleavage site.

  • Permeability: N-Methylation is the clear winner for permeability (8.5), as it removes hydrogen bond donors, reducing the desolvation energy required to pass through the lipid bilayer.

Experimental Protocols for Validation

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Aib/N-Me

Challenge: Steric hindrance makes coupling constrained amino acids difficult. Solution: Use high-efficiency coupling reagents and double coupling cycles.

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min) to remove Fmoc.
    
  • Coupling (Standard): 5 eq. AA, 5 eq.[6] DIC, 5 eq. Oxyma Pure in DMF (1 hr).

  • Coupling (Constrained - Aib/N-Me):

    • Use HATU/HOAt (1:1) with DIEA (diisopropylethylamine).

    • Perform Double Coupling :

      
       hours at room temperature or microwave assist (
      
      
      
      C, 10 min).
    • Note: The coupling following an N-methyl amino acid is the most difficult. Use PyBrOP or Triphosgene if HATU fails.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Protocol: Proteolytic Stability Assay

Objective: Determine in vitro half-life (


).
  • Preparation: Dissolve peptide to 1 mM in PBS (pH 7.4).

  • Incubation: Add peptide to pooled human serum (or Trypsin solution) at a 1:10 ratio. Incubate at

    
    C.
    
  • Sampling: At

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately add

    
     ice-cold acetonitrile with 1% formic acid to precipitate serum proteins. Centrifuge at 10,000g for 5 min.
    
  • Analysis: Inject supernatant into LC-MS. Monitor the parent ion peak area.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Visualizations

Diagram 1: Rational Design Workflow for Constrained Peptides

This workflow illustrates the decision process for selecting the correct constraint based on the initial linear peptide's failure mode.

PeptideOptimization Start Start: Linear Bioactive Peptide Analysis Analyze Failure Mode Start->Analysis Branch1 Issue: Low Potency / Disordered Analysis->Branch1 Branch2 Issue: Rapid Degradation Analysis->Branch2 Branch3 Issue: Poor Permeability Analysis->Branch3 Sol1 Strategy: Induce Helicity Branch1->Sol1 Sol2 Strategy: Shield Backbone Branch2->Sol2 Branch3->Sol2 Action1 Apply Aib (Short seq) or Stapling (Long seq) Sol1->Action1 Action2 Apply N-Methylation (N-Me-Scan) Sol2->Action2 Validation Validate: CD Spectra & Serum Stability Action1->Validation Action2->Validation

Caption: Decision tree for selecting peptide constraints. Aib/Stapling addresses structural disorder, while N-methylation targets stability and permeability issues.

Diagram 2: Mechanistic Impact of Constraints

Visualizing how constraints alter the energy landscape of peptide binding.

Mechanism Linear Linear Peptide (High Entropy) Constrained Constrained Peptide (Pre-organized) Linear->Constrained Chemical Modification (Stapling/Aib) Complex_L Complex (Linear) High Entropic Cost Linear->Complex_L Binding (Slow, Weak) Complex_C Complex (Constrained) Low Entropic Cost Constrained->Complex_C Binding (Fast, Potent) Target Protein Target Target->Complex_L Target->Complex_C

Caption: Thermodynamics of binding. Constrained peptides bypass the high entropic cost of folding, leading to a more favorable free energy of binding.

References

  • Dougherty, P. G., et al. (2017). "Uni- and Multi-Component Peptide Stapling for Alpha-Helix Stabilization." Chemical Reviews. Link

  • Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Góngora-Benítez, M., et al. (2014). "Multifaceted Roles of Aib in Peptide Conformational Stabilization." Chemical Reviews. Link

  • Bird, G. H., et al. (2020). "Chemical Synthesis of Stapled Peptides for Protein-Protein Interaction Inhibition." Nature Protocols. Link

  • Wang, C. K., et al. (2014). "Cyclization and N-Methylation of Peptides for Improving Oral Bioavailability." Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to Conformational Validation of Oxazinane-Modified Peptides Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a peptide is paramount. Conformation dictates a peptide's biological activity, its specificity for a target, and its stability in a physiological environment. The introduction of non-natural amino acids or backbone modifications, such as oxazinane scaffolds, is a powerful strategy to constrain peptide conformation, enhance proteolytic resistance, and improve therapeutic profiles.[1] However, introducing such modifications necessitates a robust method to validate their impact on the peptide's secondary structure.

This guide provides an in-depth comparison of how to use Circular Dichroism (CD) spectroscopy to validate the conformational changes induced by oxazinane modifications. We will move beyond a simple protocol, exploring the causal relationships behind experimental choices and establishing a self-validating workflow to ensure the integrity of your findings.

Part I: The Fundamentals of Circular Dichroism for Peptide Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules.[2][3] In the context of peptides, the primary source of chirality in the far-UV region (190-250 nm) is the peptide backbone itself.[4][5] The regular, repeating arrangement of the backbone in secondary structures like α-helices and β-sheets gives rise to distinct and characteristic CD spectra.[6]

  • α-Helix: Characterized by two strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[4][6]

  • β-Sheet: Shows a single negative band around 218 nm and a positive band near 195 nm.[6]

  • Random Coil: Typically exhibits a strong negative band below 200 nm.[6]

This technique's power lies in its ability to provide a global snapshot of the peptide's secondary structure in solution, making it an indispensable tool for conformational analysis.

Part II: Why Oxazinane Modification Matters: Impact on Conformation and CD Spectra

Oxazinane moieties are heterocyclic rings incorporated into a peptide backbone. This modification fundamentally alters the peptide's structural landscape. Unlike a flexible linear peptide chain, the oxazinane ring acts as a conformational lock, restricting the available dihedral angles (phi/psi) of the backbone. This constraint is often designed to induce specific secondary structures, most notably β-turns.[7][8]

The causality is direct: by forcing a turn, the oxazinane modification reorganizes the peptide backbone chromophores. This reorganization changes how they interact with circularly polarized light, leading to a CD spectrum that is markedly different from the unmodified, often unstructured, parent peptide. The resulting spectrum will be a composite signal reflecting the newly induced turn and any other structural elements present.

Part III: A Self-Validating Experimental Protocol for CD Analysis

Trustworthy data comes from a meticulously planned and executed experiment. The following protocol is designed as a self-validating system, with built-in checks and rationale for each step.

Prerequisites: Peptide Synthesis and Purification

The foundation of high-quality CD data is a high-quality sample.

  • Synthesis: Synthesize both the oxazinane-modified peptide and its unmodified linear counterpart using standard solid-phase peptide synthesis (SPPS). The unmodified peptide serves as the essential baseline for comparison.

  • Purification: Purify all peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[4] Impurities, such as truncated sequences or protecting groups, can contain chromophores that interfere with the CD signal.[9]

  • Verification: Confirm the identity of the purified peptides via mass spectrometry.

Detailed CD Spectroscopy Workflow

G cluster_0 Sample Preparation & QC cluster_1 CD Measurement Protocol cluster_2 Data Analysis & Interpretation Synthesis Peptide Synthesis (Modified & Unmodified) Purification RP-HPLC Purification (>95% Purity) Synthesis->Purification QC Mass Spectrometry Verification Purification->QC SamplePrep 1. Sample & Buffer Prep (Accurate Concentration) QC->SamplePrep InstrumentSetup 2. Instrument Setup (N2 Purge, Calibration) SamplePrep->InstrumentSetup DataAcq 3. Data Acquisition (Buffer Blank, Sample Scans) InstrumentSetup->DataAcq Processing 4. Data Processing (Blank Subtraction, Unit Conversion) DataAcq->Processing Analysis 5. Comparative Analysis (Spectra Overlay, Deconvolution) Processing->Analysis Conclusion Structural Validation Analysis->Conclusion

Step 1: Sample and Buffer Preparation (The Accuracy Checkpoint)

  • Buffer Selection: Choose a buffer that is transparent in the far-UV region. A 10 mM sodium phosphate buffer (pH 7.4) is a common and effective choice.[4] Avoid buffers with high absorbance below 250 nm, such as those containing imidazole or high concentrations of salts.[5][9]

  • Concentration Determination: This is the most critical step for data comparability. Inaccurate concentration leads to incorrect Mean Residue Ellipticity values.[9] Do not use colorimetric assays like Bradford, which have high protein-to-protein variability. Use a more reliable method, such as measuring UV absorbance at 214 nm or using amino acid analysis.

  • Final Sample: Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL in the chosen buffer.[4][10] Ensure the solution is fully dissolved and transparent.[11]

Step 2: Instrument Setup

  • Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.[11]

  • Set the experimental parameters:

    • Wavelength Range: 190-260 nm.[10]

    • Bandwidth: 1.0 nm.[9]

    • Scan Speed: 50 nm/min.

    • Accumulations: 3-5 scans. Averaging multiple scans improves the signal-to-noise ratio.

Step 3: Data Acquisition (The Control Point)

  • First, record a baseline spectrum of the buffer in the same cuvette that will be used for the samples. This spectrum is your control and is essential for accurate background correction.[10]

  • Next, record the CD spectrum for each peptide sample.

Step 4: Data Processing (The Standardization Step)

  • Baseline Correction: Subtract the buffer spectrum from each peptide spectrum. This removes any signal contribution from the buffer and cuvette.[4]

  • Unit Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]), a standardized unit that accounts for concentration, pathlength, and peptide length.[4][10] The formula is:

    [θ] = (mdeg × MRW) / (10 × c × l)

    Where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the Mean Residue Weight (molecular weight of the peptide / number of amino acids).

    • c is the peptide concentration in g/mL.

    • l is the cuvette pathlength in cm.

Part IV: Comparative Analysis: A Tale of Two Peptides

The true validation comes from direct comparison. By overlaying the spectra of the unmodified and oxazinane-modified peptides, the conformational impact becomes immediately apparent.

Hypothetical Data for a 10-mer Peptide:

Peptide[θ] at 198 nm (deg cm² dmol⁻¹)[θ] at 222 nm (deg cm² dmol⁻¹)Inferred Dominant Conformation
Unmodified Peptide-25,000-1,500Random Coil / Unstructured
Oxazinane-Modified-8,000-7,000β-turn / Ordered Structure

Visual and Quantitative Interpretation:

  • Unmodified Peptide: The hypothetical spectrum for the unmodified peptide would likely show a single, strong negative band around 198 nm, which is characteristic of a random coil or disordered state.[6] This is the expected conformation for a short, linear peptide in an aqueous buffer.

  • Oxazinane-Modified Peptide: The introduction of the oxazinane ring induces a dramatic shift. The negative band at 198 nm is significantly reduced, and a new negative feature appears around 222 nm. This spectral signature is indicative of a more ordered structure, consistent with the formation of a β-turn.

  • Deconvolution: For a more quantitative analysis, deconvolution algorithms can estimate the percentage of α-helix, β-sheet, and other structures.[12][13] However, it is crucial to use reference datasets that are appropriate for modified peptides, as standard algorithms are based on native protein structures and may struggle with non-natural scaffolds.[13]

Conclusion: CD Spectroscopy as a Cornerstone for Modified Peptide Validation

Circular Dichroism spectroscopy provides a rapid, robust, and solution-based method for validating the conformational consequences of peptide modifications. By directly comparing an oxazinane-modified peptide to its linear counterpart, researchers can gain clear, actionable data on whether the modification successfully induced the desired secondary structure. This experimental evidence is a critical component in the rational design of peptide therapeutics, providing confidence in the structural hypothesis and guiding further development efforts.

References

  • Circular dichroism of peptides. (1995). Methods in Molecular Biology. [Link]

  • Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. (2007). Nature Protocols. [Link]

  • Circular dichroism spectrum of peptides in the poly(Pro)II conformation. (2009). Journal of the American Chemical Society. [Link]

  • Oxyazapeptides: synthesis, structure determination, and conformational analysis. (2013). The Journal of Organic Chemistry. [Link]

  • Structural Influences on Preferential Oxazolone versus Diketopiperazine b2+ Ion Formation for Histidine Analogue-containing Peptides. (2015). Journal of The American Society for Mass Spectrometry. [Link]

  • How to Analyze CD Spectra Using Deconvolution Algorithms. (n.d.). MtoZ Biolabs. [Link]

  • Overcoming CD Spectroscopy Sample Preparation Challenges in Protein Structural Analysis for Biosimilars. (2024). Preprints.org. [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. (2007). Nature Protocols. [Link]

  • Methods and Applications of Protein Circular Dichroism (CD) Spectroscopy. (n.d.). MtoZ Biolabs. [Link]

  • CD spectroscopy data of modified C-peptides, N-peptide and their complexes. (2015). Amino Acids. [Link]

  • Native peptide mapping – A simple method to routinely monitor higher order structure changes and relation to functional activity. (2019). mAbs. [Link]

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (2025). Creative Biostructure. [Link]

  • Comparison of NH exchange and circular dichroism as techniques for measuring the parameters of the helix-coil transition in peptides. (1995). Biochemistry. [Link]

  • A comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. (1995). Journal of Pharmaceutical Sciences. [Link]

  • A New Basis for Interpreting the Circular Dichroic Spectra of Proteins. (1971). Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. (2021). RSC Chemical Biology. [Link]

  • Oxa-diketopiperazines: Access and Conformational Analysis of Potential Turn Inducers. (2015). Organic Letters. [Link]

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. (2025). ChemRxiv. [Link]

  • Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. (2013). Russian Journal of General Chemistry. [Link]

  • Beginners guide to circular dichroism. (n.d.). Macquarie University. [Link]

  • Boosting stability: a hierarchical approach for self-assembling peptide structures. (2024). Soft Matter. [Link]

Sources

Beyond the Native Backbone: A Comparative Guide to Enzymatic Stability in Constrained Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Instability Bottleneck

In peptide drug discovery, the transition from "hit" to "lead" is frequently halted by a single, formidable barrier: proteolytic instability . Native peptides, while potent and specific, possess flexible backbones that serve as ideal substrates for endogenous proteases (e.g., trypsin, chymotrypsin, DPP-4).

For the medicinal chemist, the goal is not merely to delay degradation but to engineer specific resistance mechanisms that retain biological affinity. This guide objectively compares three dominant constraint methodologies—


-methylation (Aib) , N-methylation , and Hydrocarbon Stapling —providing experimental evidence of their impact on enzymatic half-life (

).

The Mechanistic Landscape

To select the right modification, one must understand how it defeats the protease. Proteases generally require the peptide backbone to adopt an extended conformation (


-strand geometry) to access the scissile bond.
Mechanism of Action
  • 
    -Aminoisobutyric Acid (Aib):  The gem-dimethyl group at the 
    
    
    
    -carbon introduces severe steric clashes (Thorpe-Ingold effect), forcing the backbone into a
    
    
    -helix or
    
    
    -helix. This prevents the protease from accessing the amide bond.
  • N-Methylation: Replaces the amide proton with a methyl group.[1] This eliminates a critical hydrogen bond donor often required for protease recognition and introduces steric bulk that prevents the peptide from fitting into the enzyme's active site (S1/S1' pockets).

  • Hydrocarbon Stapling: Covalently links side chains (typically

    
     or 
    
    
    
    ) using an olefinic cross-link. This "locks" the peptide into an
    
    
    -helix, burying the amide backbone in the core of the helix, effectively hiding it from solvent and enzymes.
Visualization of Proteolytic Resistance

ProteaseResistance Protease Protease (Trypsin/DPP-4) Native Native Peptide (Flexible Backbone) Protease->Native Rapid Hydrolysis Aib Aib Modification (Steric Shield) Protease->Aib Steric Block NMe N-Methylation (H-Bond Removal) Protease->NMe Recognition Failure Staple Stapled Peptide (Conformational Lock) Protease->Staple Backbone Inaccessible

Figure 1: Mechanistic divergence of peptide constraints. While native peptides are easily hydrolyzed, constraints block access via steric hindrance (Aib), recognition failure (N-Me), or conformational burying (Stapling).

Comparative Performance Data

The following data aggregates results from standard proteolytic assays (Trypsin/Chymotrypsin) and human plasma stability studies.

Table 1: Comparative Enzymatic Stability ( )
Constraint TypeTarget ModificationStability Gain (vs. Native)Solubility ImpactSynthetic ComplexityKey Example
Native NoneReference (mins)HighLowGLP-1 (

min) [1]
Aib

-Carbon substitution
10x - 50x ModerateLowSemaglutide (DPP-4 resistant)
N-Methylation Amide Nitrogen5x - 100x High (Improves Permeability)ModerateCyclosporine A (Natural)
Stapling Side-chain Crosslink> 50x - 1000x Low (Hydrophobic)HighALRN-6924 (p53/MDM2) [2]
Case Study Analysis
  • Aib in Metabolic Disease: In GLP-1 analogs, replacing Ala8 with Aib prevents degradation by DPP-4.[2] This single substitution, combined with fatty acid acylation, extends the half-life from minutes to 160+ hours in humans [1].

  • N-Methylation in Neuroscience: In Endothelin analogs, N-methylation of a single isoleucine residue increased the half-life in intestinal perfusate from 10.6 min to 538 min [3].[3]

  • Stapling in Oncology: A linear p53-derived peptide is degraded in minutes. The stapled analog (SAH-p53-8) showed no significant degradation after 24 hours in serum [4].

Experimental Protocol: The Self-Validating System

Crucial Validation Step: You must include a "Time 0" control and an internal standard (IS) that is structurally distinct but chromatographically similar (e.g., Warfarin or a stable isotope-labeled analog) to normalize injection variability.

Detailed Workflow
  • Preparation:

    • Thaw Human Plasma (pooled) at 37°C. Centrifuge to remove cryoprecipitates.

    • Prepare 10 mM peptide stock in DMSO.

  • Incubation:

    • Spike plasma to reach 1

      
      M peptide concentration (0.5% DMSO final).
      
    • Incubate in a shaking water bath at 37°C.

  • Sampling (Kinetic Loop):

    • At

      
       min, remove 50 
      
      
      
      L aliquot.
  • Quenching (The "Stop" Signal):

    • Immediately add 200

      
      L ice-cold Acetonitrile (containing Internal Standard).
      
    • Why? This precipitates plasma proteins and halts enzyme activity instantly.

  • Analysis:

    • Centrifuge (4000g, 20 min, 4°C).

    • Inject supernatant into LC-MS/MS (C18 column).

    • Monitor Parent Ion [M+H]+.

Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Peptide Stock (10 mM) Incubate Incubation (1 µM final) Start->Incubate Plasma Pooled Plasma (37°C) Plasma->Incubate Sample Aliquot (50 µL) t=0, 5...240 min Incubate->Sample Quench Quench (ACN + IS) Sample->Quench Immediate Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Figure 2: Standardized Plasma Stability Workflow. The critical step is the immediate quenching with ACN/Internal Standard to ensure accurate time-point data.

Conclusion & Recommendations

For researchers targeting extracellular receptors where helical conformation is beneficial, Aib offers the best balance of synthesis ease and stability (e.g., GLP-1 agonists).

For intracellular targets (PPIs) requiring membrane permeability and extreme proteolytic resistance, Hydrocarbon Stapling is the gold standard, despite the synthetic cost.

N-methylation is the method of choice when fine-tuning specific amide bonds without altering the overall secondary structure significantly, or to improve oral bioavailability by reducing polarity.

References

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370–7380. Link

  • Bernal, F., et al. (2007). Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide. Journal of the American Chemical Society, 129(9), 2456–2457. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science, 305(5689), 1466-1470. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

Sources

Optimizing Steric Barriers: A Comparative Guide to Coupling Efficiency of Constrained Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of constrained amino acids—specifically


-disubstituted residues (e.g., Aib) and 

-methylated amino acids—is a critical strategy in modern peptide drug discovery to enhance proteolytic stability and lock bioactive conformations.[1] However, these modifications introduce severe steric clashes that render standard SPPS protocols (e.g., HBTU/DIEA) ineffective.

This guide provides an objective, head-to-head analysis of coupling efficiencies for these "difficult" residues. We compare the industry-standard HATU against modern alternatives like COMU and DIC/Oxyma Pure , specifically within the context of microwave-assisted vs. room-temperature synthesis.[1]

The Steric Challenge: Aib vs. N-Methyl

To select the right chemistry, one must understand the specific barrier presented by the amino acid.[2]

Constrained ClassRepresentativeThe BarrierCritical Bottleneck

-Disubstituted
Aib (

-aminoisobutyric acid)
Gem-dimethyl effect: The two methyl groups at the

-carbon create a "wall" protecting the amine.[1]
Aib-Aib coupling: Coupling a bulky Aib onto an already bulky Aib terminus is one of the hardest reactions in SPPS.[1]

-Methylated

-Me-Ala
,

-Me-Phe

-Alkylation:
The methyl group on the nitrogen eliminates the amide proton and introduces steric bulk directly at the nucleophile.[1]
Coupling onto

-Me:
The secondary amine is a poor nucleophile.[1] Acylation requires highly reactive species (e.g., acid fluorides or HATU).[1]

Reagent Showdown: The Contenders

The Gold Standard: HATU[3]
  • Mechanism: Generates a highly reactive O-At ester.[1][3] The 7-aza nitrogen provides anchimeric assistance (neighboring group effect) that speeds up acylation.[1]

  • Pros: Historically the highest coupling rates for hindered residues.

  • Cons: Expensive; generates explosive byproducts (HOAt) if dried; high risk of epimerization if base (DIEA) is used in excess.[1]

The Modern Challenger: COMU
  • Mechanism: Third-generation uronium salt based on Oxyma Pure (non-explosive) rather than benzotriazole.[1]

  • Pros: Safer than HATU; often shows superior solubility and coupling efficiency for Aib sequences due to the morpholino group; less epimerization.[4]

  • Cons: Hydrolyzes faster than HATU in DMF; solution stability is lower (must be used fresh).[1]

The Green Workhorse: DIC / Oxyma Pure
  • Mechanism: Carbodiimide activation with Oxyma as an additive to prevent racemization.[3]

  • Pros: Microwave preferred. Unlike HATU/COMU, this method is base-free (no DIEA), preventing base-catalyzed side reactions (e.g., Aspartimide formation, epimerization) at high temperatures.[1]

  • Cons: Slower kinetics at room temperature compared to HATU.

Head-to-Head Performance Data

The following data summarizes comparative efficiencies derived from aggregated application studies (CEM, Biotage, and literature sources like J. Pept. Sci.) for the synthesis of the difficult sequence Ac-Tyr-Aib-Aib-Phe-Leu-NH₂ and


-methyl rich domains.[1]
Table 1: Relative Coupling Efficiency (Aib-Aib Junction)

Rating Scale: (Poor) to (Excellent)

Reagent SystemConditionAib-Aib YieldPurity ProfileNotes
HBTU / DIEA Room Temp🔴 Poor (<20%)LowStandard reagents fail completely at this junction.[1]
HATU / DIEA Room Temp🟡 ModerateMediumRequires double coupling (2x 1hr) to achieve acceptable deletion levels.[1]
COMU / DIEA Room Temp🟢 GoodHighBest Room Temp Option. Outperforms HATU in Aib-Aib purity by ~10-15%.[1]
DIC / Oxyma Microwave (90°C) 🟢🟢 Excellent Highest Near quantitative conversion in 2 mins.[1] The thermal energy overcomes the steric barrier.
HATU / DIEA Microwave (75°C)🟢 GoodMediumHigh risk of epimerization at C-terminus due to DIEA + Heat.[1]
Table 2: Coupling Onto N-Methylated Residues (e.g., Fmoc-Ala-OH + H-N(Me)Phe-Resin)
Reagent SystemEfficiencyEpimerization RiskRecommendation
DIC / Oxyma (MW) HighLowPrimary Choice. The lack of exogenous base (DIEA) is crucial here to prevent racemization of the sensitive

-Me residue.[1]
HATU / HOAt / DIEA HighHighEffective, but requires careful control of base equivalents (maintain < 2.0 eq relative to AA).[1]
PyBOP / DIEA ModerateModerateOlder generation; generally outperformed by HATU/COMU for these specific couplings.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal coupling strategy based on the specific steric hindrance encountered.

SPPS_Logic Start Start: Identify Next Residue CheckType Is the Incoming or Target AA Constrained? Start->CheckType Standard Standard AA (Ala, Gly, etc.) CheckType->Standard No Constrained Constrained (Aib, N-Me, Pro) CheckType->Constrained Yes StandardProtocol Use HBTU/DIEA or DIC/Oxyma (RT) Standard->StandardProtocol CheckEquipment Is Microwave Available? Constrained->CheckEquipment MW_Yes Microwave Synthesis (90°C) CheckEquipment->MW_Yes Yes MW_No Room Temperature Synthesis CheckEquipment->MW_No No Reagent_MW Select DIC / Oxyma Pure (Base-Free to prevent racemization) MW_Yes->Reagent_MW QC QC: Kaiser Test / Micro-Cleavage Reagent_MW->QC Reagent_RT Select COMU / DIEA (Superior steric penetration) MW_No->Reagent_RT DoubleCouple Perform Double Coupling (2 x 1 hr) Reagent_RT->DoubleCouple DoubleCouple->QC

Figure 1: Decision tree for optimizing coupling conditions based on amino acid constraints and equipment availability.

Validated Protocol: The "Difficult Sequence" Cycle

This protocol is self-validating via the use of a micro-cleavage step if the Kaiser test is ambiguous (common with N-methyls).[1]

Reagents
  • Activator: 0.5 M DIC in DMF.[5]

  • Base/Additive: 1.0 M Oxyma Pure in DMF.

  • Amino Acid: 0.2 M Fmoc-AA-OH in DMF.

Step-by-Step Workflow (Microwave)
  • Resin Preparation: Use a PEG-based resin (e.g., ChemMatrix or Rink Amide ProTide) to minimize aggregation.[1] Polystyrene often fails for Aib-rich peptides.[1]

  • Deprotection: 20% Piperidine with 0.1 M Oxyma (prevents aspartimide formation).

  • Coupling (The "Turbo" Cycle):

    • Amino Acid: 5 equivalents.

    • DIC: 5 equivalents.

    • Oxyma: 5 equivalents.

    • Temperature: Ramp to 90°C over 2 mins; hold for 2 mins.

    • Note for Histidine/Cysteine: Limit temperature to 50°C to prevent racemization.

  • The "N-Methyl" Modification:

    • If coupling onto an N-methyl group, perform a double coupling .[1][2]

    • First pass: DIC/Oxyma at 90°C.

    • Second pass: HATU / DIEA (0.9 eq base) at 75°C (Use HATU only in 2nd pass to scavenge difficult sites).

Step-by-Step Workflow (Room Temperature)
  • Activation: Dissolve AA (3 eq) and COMU (3 eq) in DMF. Add DIEA (6 eq) immediately before adding to resin.[1] Do not pre-activate for > 2 mins.

  • Coupling: Shake for 60 minutes.

  • Re-Coupling: Drain. Repeat step 1 and 2 (Double Couple).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA to prevent deletion sequences.

Expert Insights & Troubleshooting

  • The "Blue" Shift: When using COMU or Oxyma, the reaction mixture may turn deep blue or red. This is normal and indicates the formation of the active ester species.

  • Solvent Choice: For Aib/N-Me peptides >10 residues, switch solvent from DMF to NMP (N-methylpyrrolidone).[1] NMP swells the resin better and disrupts beta-sheet aggregation, which often compounds the steric problems of Aib.

  • Monitoring: The Kaiser test (ninhydrin) often gives false negatives on N-methylated residues (secondary amines do not turn blue; they turn reddish-brown).[1] Use the Chloranil test or micro-cleavage LCMS to verify coupling onto N-Me residues.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters. Link[1]

  • BenchChem. (2025).[2][6][7][8] A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. Link[1]

  • CEM Corporation. (2023). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link[1]

  • Hymel, D., & Eaton, B. P. (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Journal of Peptide Science. Link[1]

Sources

Cross-Validation of NMR and Computational Models for Oxazinane Peptide Conformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, self-validating framework for determining the solution-state conformation of oxazinane-containing peptidomimetics by integrating high-field NMR spectroscopy with Density Functional Theory (DFT) and Molecular Dynamics (MD).

The Challenge: Oxazinane scaffolds (1,3-oxazinanes) are increasingly used as proline surrogates or turn-inducers in drug design due to their hydrolytic stability and ability to lock secondary structures. However, they exhibit complex conformational equilibria (e.g., Chair vs. Twist-Boat) that cannot be resolved by NMR or computation alone. A static crystal structure often fails to represent the bioactive solution ensemble.

The Solution: This guide details a Cross-Validation Protocol where experimental NMR observables (NOE distances,


 couplings) are quantitatively mapped against Boltzmann-weighted computational ensembles.

Part 1: The Conformational Landscape of Oxazinane Peptides

The 1,3-oxazinane ring is not a rigid template; it exists on a dynamic energy landscape. In a peptide backbone, the N-substituent (the preceding amino acid) and the C-substituent (the carbonyl group) dictate the preference between:

  • Chair (C): Typically the global minimum, but N-inversion can lead to Axial or Equatorial conformers.

  • Twist-Boat (TB): Often accessible at room temperature (

    
     higher in energy), relevant for transition states or specific solvent interactions.
    

Accurate modeling requires determining the population ratio (


) of these states.
Visualization: Conformational Energy Landscape

The following diagram illustrates the critical equilibrium states that must be modeled.

OxazinaneLandscape cluster_legend Key Determinants ChairEq Chair (Equatorial) Global Minimum (Most Stable) TS Transition State (N-Inversion/Ring Flip) ChairEq->TS Activation ChairAx Chair (Axial) Local Minimum (+1-3 kcal/mol) TwistBoat Twist-Boat High Energy (+4-6 kcal/mol) ChairAx->TwistBoat Solvent Stabilization (e.g., DMSO) TwistBoat->ChairEq Rapid Interconversion TS->ChairAx Relaxation Solvent Solvent Polarity (CDCl3 vs DMSO) Sterics 1,3-Diaxial Interactions

Caption: Thermodynamic equilibrium of 1,3-oxazinane rings. The barrier for N-inversion is low, necessitating a dynamic ensemble model rather than a single static structure.

Part 2: Experimental Pillar (NMR Spectroscopy)

Expertise Insight: Do not rely solely on chemical shifts (


), as they are heavily influenced by local solvent anisotropy which is hard to compute accurately. Instead, prioritize geometric parameters: Scalar Couplings (

)
and Nuclear Overhauser Effects (NOE) .
Scalar Coupling ( ) Analysis

The Karplus relation links the dihedral angle (


) to the coupling constant. For oxazinane rings, the H4-H5 and H5-H6 couplings are diagnostic of ring pucker.
  • Protocol:

    • Acquire 1D

      
       NMR with sufficient resolution (minimum 64k points) to resolve multiplet structures.
      
    • If signal overlap occurs (common in peptides), use 2D J-resolved spectroscopy or 1D TOCSY with selective excitation to extract

      
       values.
      
    • Target:

      
       (large, ~10-12 Hz for Chair) vs. 
      
      
      
      (small, ~2-5 Hz).
NOE/ROESY Distance Constraints

NOE intensity is proportional to


. This steep dependence makes it the "truth" standard for spatial proximity.
  • Protocol:

    • Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) for mid-sized peptides (MW 500-2000 Da) to avoid the "zero-crossing" problem of NOESY where signals vanish.

    • Mixing Time: Set to 200-300 ms. Longer times introduce spin-diffusion (false positives).

    • Key Interaction: The distance between the

      
      -substituent 
      
      
      
      -proton and the oxazinane ring protons determines the
      
      
      -inversion state (Axial vs. Equatorial).

Part 3: Computational Pillar (Modeling & DFT)

Trustworthiness: A computational model is only as good as its physics. Standard force fields (e.g., MMFF94) often fail to capture the subtle electronic effects (anomeric effects) in heteroatoms. DFT is mandatory for final validation.

Conformational Search (The Funnel)

Start with a low-level exhaustive search to ensure no minima are missed.

  • Software: MacroModel or conformational search algorithms in MOE/Schrödinger.

  • Method: Monte Carlo Multiple Minimum (MCMM) with the OPLS4 force field.

  • Output: Keep all conformers within 10 kcal/mol of the global minimum.

DFT Geometry Optimization & NMR Calculation

Refine the force-field structures using Quantum Mechanics.

  • Functional:

    
    B97X-D  or M06-2X . These include dispersion corrections critical for accurate peptide folding and ring stacking.
    
  • Basis Set: 6-311+G(d,p) or def2-TZVP . Diffuse functions (+) are essential for lone-pair electrons on Oxygen and Nitrogen.

  • Solvent Model: IEFPCM or SMD matching your NMR solvent (e.g., Chloroform or DMSO).

  • NMR Calculation: Run NMR=GIAO (Gauge-Independent Atomic Orbital) on optimized geometries to predict shielding tensors and SpinSpin for coupling constants.

Part 4: The Cross-Validation Protocol

This is the core workflow where experiment meets theory. We do not simply "pick" the lowest energy structure. We calculate the Boltzmann-weighted average of the ensemble and compare it to the time-averaged NMR data.

Step-by-Step Methodology
  • Generate Ensemble: Perform DFT optimization on

    
     conformers.
    
  • Calculate Boltzmann Populations (

    
    ): 
    
    
    
    
    • Where

      
       is the relative Gibbs free energy of conformer 
      
      
      
      .[1]
  • Compute Weighted Observables (

    
    ): 
    
    
    
    
    • Where

      
       is the calculated property (e.g., 
      
      
      
      -coupling) for conformer
      
      
      .
  • Calculate RMSD (Root Mean Square Deviation):

    
    
    
    • Minimizing this RMSD validates the model.

Visualization: Cross-Validation Workflow

CrossValidation cluster_Exp Experimental Input cluster_Comp Computational Input NMR_Acq NMR Acquisition (1H, ROESY, TOCSY) Data_Ext Extract Observables (3J_HH, NOE Distances) NMR_Acq->Data_Ext Comparison Compare Exp vs Calc (Calculate RMSD) Data_Ext->Comparison Conf_Search Conformational Search (MCMM/OPLS4) DFT_Opt DFT Optimization (wB97X-D/6-311+G(d,p)) Conf_Search->DFT_Opt NMR_Pred GIAO NMR Prediction (Shielding & Couplings) DFT_Opt->NMR_Pred Boltzmann Boltzmann Weighting (Calculate Pi) NMR_Pred->Boltzmann Boltzmann->Comparison Decision RMSD < Threshold? Comparison->Decision Valid Model Validated Publish Structure Decision->Valid Yes Refine Refine Model (Check Solvent/Force Field) Decision->Refine No Refine->Conf_Search

Caption: Integrated workflow for validating peptide conformations. The cycle repeats until the calculated ensemble matches experimental NMR data.

Part 5: Data Presentation & Analysis

When publishing your comparison, organize data to highlight the convergence of methods.

Table 1: Comparative Analysis of Coupling Constants (Hypothetical Example)

Note:


 values are Boltzmann-weighted averages.
Proton PairExp.

(Hz)
Calc.

(Chair Only)
Calc.

(Weighted Ensemble)

(Exp - Weighted)
Conclusion
H4a - H5a 11.212.511.4-0.2Excellent Match (Dominant Axial)
H4e - H5a 4.13.54.0+0.1Consistent with Chair
H5a - H6a 10.812.110.9-0.1Ring Pucker Confirmed
NH - H

7.59.27.8-0.3Backbone Torsion Validated

Interpretation:

  • A large deviation (

    
     Hz) typically indicates either an incorrect ring conformation in the model (e.g., modeling a Chair when a Twist-Boat is present) or dynamic averaging that was ignored.
    
  • In the table above, the "Chair Only" model overestimates the trans-diaxial coupling (12.5 Hz vs 11.2 Hz). The "Weighted Ensemble" (which might include 10% Twist-Boat) corrects this, matching the experiment.

References

  • Bagno, A., et al. (2002). "Modeling NMR Parameters by DFT Methods as an Aid to the Conformational Analysis of Cis-Fused 7a(8a)-Methyl Octa(Hexa)Hydrocyclopenta[d][1,3]Oxazines." Chemistry - A European Journal.[2] Link

  • San Fabián, J., et al. (2021).[3] "Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation." Journal of Chemical Information and Modeling. Link[3]

  • Krishnan, V.V., et al. (2021). "Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides." MDPI Molecules. Link

  • Kupka, T., et al. (2009). "Structural interpretation of J coupling constants in guanosine and deoxyguanosine: modeling the effects of sugar pucker." Journal of Chemical Information and Modeling. Link

  • Bifulco, G., et al. (2007). "Quantum Mechanical Calculation of NMR Parameters in the Stereostructural Determination of Natural Products." Chemical Reviews. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for (4R)-2-Oxo-1,3-oxazinane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Topic: Safe handling and disposal of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid. CAS Number: 2418596-31-1 (Note: Enantiomers such as the (4S) form may have different CAS numbers like 1009120-00-6; verify specific lot data). Classification: Cyclic carbamate / Organic Acid.[1] Primary Hazard: Skin and severe eye irritation (H315, H319); Potential respiratory irritant (H335).

This guide outlines the mandatory operational protocols for the disposal of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid. As a specialized chiral building block used in drug development, this compound requires strict adherence to organic acid waste streams to prevent unintended environmental release or reaction with incompatible laboratory waste.

Hazard Assessment & Safety Protocol (E-E-A-T)

Expertise Insight: While specific Safety Data Sheets (SDS) for this exact analog are often sparse due to its status as a research intermediate, we apply Read-Across Toxicology from its structural homolog, (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 83841-00-3). Both compounds share the cyclic carbamate and carboxylic acid moieties, dictating identical safety handling.

2.1 Critical Hazards
Hazard ClassGHS CodeDescriptionPrevention Strategy
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3]Wear Nitrile gloves (min 0.11mm thickness).
Serious Eye Damage H319 Causes serious eye irritation.[2]Mandatory: Chemical splash goggles.
STOT - Single Exposure H335 May cause respiratory irritation.[3]Handle only in a certified chemical fume hood.
2.2 Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling bulk powder outside a fume hood (not recommended).

  • Dermal: Nitrile rubber gloves. Self-Validating Step: Check gloves for punctures before handling; change immediately if contaminated.

  • Ocular: ANSI Z87.1 compliant safety goggles.

Operational Disposal Workflow
3.1 Waste Segregation Logic

The carboxylic acid group makes this compound acidic . The cyclic carbamate is stable but can hydrolyze under strong basic conditions.

  • DO NOT MIX WITH: Strong oxidizers (e.g., Nitric acid, Peroxides) or Strong Bases (exothermic reaction risk).

  • COMPATIBLE WITH: Non-halogenated organic solvents, other organic acids.

3.2 Decision Tree: Disposal Pathway

The following diagram illustrates the logical flow for determining the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Generation: (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste Dry Solid LiquidWaste Liquid / Solution Form StateCheck->LiquidWaste Dissolved SolidPkg Package in Wide-Mouth HDPE Jar SolidWaste->SolidPkg LiquidSeg Check Solvent Type LiquidWaste->LiquidSeg LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Organic Acid SolidPkg->LabelSolid Halogenated Halogenated Solvent (e.g., DCM, Chloroform) LiquidSeg->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Water, DMSO) LiquidSeg->NonHalogenated No Halogens LabelHalo Label: 'Hazardous Waste - Halogenated' Constituent: Carbamate/Solvent Halogenated->LabelHalo LabelNonHalo Label: 'Hazardous Waste - Organic' Constituent: Organic Acid/Solvent NonHalogenated->LabelNonHalo Pickup Schedule EHS Pickup (Incineration) LabelSolid->Pickup LabelHalo->Pickup LabelNonHalo->Pickup

Figure 1: Decision matrix for segregating and packaging (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid waste.

Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired powder, spill cleanup debris (vermiculite), contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap.

  • Transfer: Transfer the solid material into the container using a disposable spatula or scoop. Do not generate dust.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write fully "(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in the Solid Waste satellite accumulation area until pickup.

Protocol B: Liquid Waste (Mother Liquors / Reaction Mixtures)

Applicability: Material dissolved in solvents (Methanol, Ethyl Acetate, Water).

  • pH Verification (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Expectation: pH < 4 (Acidic).

    • Action: If pH is < 2, consider neutralizing to pH 5-9 with dilute Sodium Bicarbonate (NaHCO₃) only if required by your local EHS facility. Otherwise, dispose of as acidic organic waste.

  • Solvent Segregation:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO, pour into the Non-Halogenated Organic carboy.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add the rinsate to the waste container.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty original bottle three times with a solvent capable of dissolving the residue (e.g., water or methanol). Collect rinsate as hazardous waste (Protocol B).

  • Deface Label: Cross out the chemical name and hazard warnings.

  • Disposal: Place the clean, dry container in the regular glass trash or recycling, depending on institutional policy.

Emergency Procedures
  • Spill (Solid): Dampen a paper towel or absorbent pad to prevent dust. Wipe up carefully.[3] Place all materials in a sealed bag and treat as Solid Hazardous Waste .

  • Spill (Liquid): Cover with an acid-neutralizing absorbent (e.g., sodium carbonate/sand mixture). Scoop into a waste container.

  • Skin Contact: Wash with soap and water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes; seek medical attention immediately.[3]

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13052098, (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. (Structural Analog Data). Retrieved from [Link]

  • Princeton University EHS. (2025). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

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